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  • Product: {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
  • CAS: 1193389-92-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of the novel heterocyclic compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-y...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of the novel heterocyclic compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the strategic rationale behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction

Proposed Synthetic Pathway and Initial Characterization

A plausible synthetic route to the target compound can be adapted from established methods for preparing substituted pyrazolo[3,4-b]pyridines.[5] The elucidation process begins with the confirmation of the molecular formula and the identification of key functional groups.

G cluster_synthesis Proposed Synthesis cluster_elucidation Structure Elucidation Workflow Start Substituted Pyridine Precursor Step1 Annulation of Pyrazole Ring Start->Step1 [Reagents for pyrazole formation] Step2 Functional Group Interconversion Step1->Step2 [e.g., Reduction of a nitrile or amide] Target {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Step2->Target MS Mass Spectrometry (MS) Target->MS Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR Connectivity & Environment IR Infrared (IR) Spectroscopy Target->IR Functional Groups XRay X-Ray Crystallography (if crystalline) Target->XRay Absolute Confirmation Confirmation Confirmed Structure MS->Confirmation NMR->Confirmation IR->Confirmation XRay->Confirmation

Caption: Overall workflow from synthesis to structure confirmation.

Part 1: Mass Spectrometry for Molecular Formula Determination

Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[1]

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: The high mass accuracy of the instrument allows for the determination of the elemental formula by comparing the measured mass to calculated masses of potential formulas.

Expected Results and Interpretation

The molecular formula for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is C₁₀H₁₃N₅. The expected monoisotopic mass of the neutral molecule is 203.1171 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 204.1249.

Table 1: Predicted HRMS Data

Ion SpeciesCalculated m/zObserved m/z (Expected)
[M+H]⁺204.1249204.1249 ± 5 ppm

Furthermore, tandem MS (MS/MS) experiments can provide structural insights through fragmentation analysis. While specific fragmentation patterns for this exact molecule are not published, analysis of related pyrazolopyrimidine and pyrazolopyridine structures suggests potential fragmentation pathways.[6][7] Common losses would likely include the elimination of HCN, NH₃, and methyl radicals from the core structure.

fragmentation M [M+H]⁺ m/z 204.1249 F1 Loss of NH₃ (-17.0265 Da) M->F1 F2 Loss of CH₃ (-15.0235 Da) M->F2 F3 Loss of HCN (-27.0109 Da) M->F3 P1 m/z 187.0984 F1->P1 P2 m/z 189.1014 F2->P2 P3 m/z 177.1140 F3->P3

Caption: Plausible MS/MS fragmentation pathways.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and chemical environment of the molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments and their multiplicities.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ³J-coupling (proton-proton) correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond C-H correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) C-H correlations, which are crucial for connecting different fragments of the molecule.

Predicted Spectral Data and Interpretation

Based on published data for a wide range of pyrazolo[3,4-b]pyridine derivatives, the following spectral features are anticipated.[5][8][9]

¹H NMR:

  • Pyridine Ring Protons: Two singlets (or narrow doublets depending on long-range coupling) are expected for the protons at positions 4 and 6 of the pyridine ring. These typically appear in the aromatic region (δ 7.0-8.5 ppm).

  • Methyl Protons: Two distinct singlets for the two methyl groups (N1-CH₃ and C3-CH₃). The N-methyl group is expected to be slightly upfield compared to the C-methyl group.

  • Methanamine Protons: A singlet for the CH₂ group and a broad singlet for the NH₂ protons. The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR:

  • Aromatic Carbons: Signals for the carbon atoms of the pyrazolo[3,4-b]pyridine core. Quaternary carbons can be distinguished from protonated carbons using DEPT.

  • Methyl Carbons: Two signals in the aliphatic region.

  • Methanamine Carbon: A signal for the CH₂ carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
N1-CH₃~3.8 - 4.2~30 - 35C3, C7a
C3-CH₃~2.5 - 2.8~12 - 18C3, C3a
H-4~8.0 - 8.5~130 - 135C5, C6, C7a
H-6~7.0 - 7.5~110 - 115C4, C5, C7a
5-CH₂NH₂~4.0 - 4.5~40 - 45C4, C5, C6
5-CH₂N H₂variable (broad)--
C3-~150 - 155N1-CH₃, C3-CH₃
C3a-~115 - 120C3-CH₃, H-4
C5-~145 - 150H-4, H-6, 5-CH₂NH₂
C7a-~140 - 145N1-CH₃, H-4, H-6

The HMBC experiment is critical for confirming the overall structure. For instance, correlations from the N1-methyl protons to carbons C3 and C7a will unequivocally establish the position of this methyl group. Similarly, correlations from the C5-methylene protons (5-CH₂NH₂) to carbons C4, C5, and C6 will confirm the attachment point of the methanamine substituent.

Part 3: Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

Expected Spectral Features
  • N-H Stretch: A pair of medium intensity bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂).

  • C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H stretching of the methyl and methylene groups, and just above 3000 cm⁻¹ for the aromatic C-H stretching.

  • C=N and C=C Stretch: A series of bands in the 1650-1450 cm⁻¹ region characteristic of the pyrazolopyridine aromatic system.

  • N-H Bend: A band around 1600 cm⁻¹ due to the scissoring motion of the NH₂ group.

Part 4: X-Ray Crystallography for Absolute Structure Confirmation

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive proof of structure, including stereochemistry if applicable.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model against the collected data.

Expected Outcome

A successful crystallographic analysis will yield a 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data can be compared with structures of related pyrazolopyridine compounds to identify any unusual geometric parameters.[10][11][12]

Conclusion

The structural elucidation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry will confirm the elemental composition, while a comprehensive suite of NMR experiments will establish the precise atomic connectivity. Infrared spectroscopy will provide corroborating evidence for the presence of key functional groups. Finally, single-crystal X-ray diffraction, if achievable, offers the ultimate, unambiguous confirmation of the molecular structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical step in the advancement of any research or drug development program involving this novel compound.

References

  • Bera, H., et al. (2014). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. ResearchGate. Available at: [Link]

  • Dawood, K. M., et al. (2011). New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b]pyridine: Synthesis and Characterization. ResearchGate. Available at: [Link]

  • Khakwani, M. S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. Available at: [Link]

  • Canto, R. F. S., et al. (2006). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Zhao, D., et al. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evaluation. Semantic Scholar. Available at: [Link]

  • Unknown Author. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. NextSDS. Available at: [Link]

  • Santos, E. B., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride. NextSDS. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2013). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]

  • Lynch, B. M. (1990). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Akkurt, M., et al. (2013). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. ResearchGate. Available at: [Link]

  • Mague, J. T., et al. (2014). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. ResearchGate. Available at: [Link]

  • Botirov, E. K., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 1193389-92-2 in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of highly selective ligands relies heavily on privileged scaffolds. CAS 1193389-92-2 , chemically identified as {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of highly selective ligands relies heavily on privileged scaffolds. CAS 1193389-92-2 , chemically identified as {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine , represents a highly versatile building block[1]. The pyrazolo[3,4-b]pyridine core is widely recognized for its ability to engage kinase hinge regions and modulate orphan G-protein-coupled receptors (GPCRs)[2][3].

As a Senior Application Scientist, I have observed that the strategic 1,3-dimethylation of this specific scaffold fundamentally alters its pharmacokinetic and pharmacodynamic profile. By blocking the N1 position, this building block evades rapid glucuronidation and reduces promiscuous kinase binding, making it an ideal starting material for developing highly selective targeted therapies, such as GPR52 agonists or paradox-breaking kinase inhibitors[3][4].

Physicochemical & Structural Profiling

To effectively utilize CAS 1193389-92-2, researchers must understand its structural parameters. The presence of the 5-methanamine group provides a highly nucleophilic primary amine, perfect for late-stage functionalization via amide coupling, reductive amination, or sulfonamide formation.

Table 1: Physicochemical Properties of CAS 1193389-92-2
PropertyValueStructural Significance
CAS Number 1193389-92-2Unique identifier for procurement and safety tracking[5].
IUPAC Name {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamineDefines the exact regiochemistry of the methyl and amine groups.
Molecular Formula C9H12N4Ensures low molecular weight for fragment-based drug design (FBDD)[6].
Molecular Weight 176.22 g/mol Highly efficient ligand efficiency (LE) when incorporated into larger molecules[6].
H-Bond Donors 1 (Primary amine)Provides a single reactive site, minimizing side reactions during synthesis.
H-Bond Acceptors 3 (Pyridine N, Pyrazole N, Amine)Pyridine N7 acts as a critical acceptor for target protein interactions[4].

Synthetic Workflows: Amide Coupling Protocol

The primary amine of CAS 1193389-92-2 is highly reactive, but the electron-withdrawing nature of the adjacent pyrazolo-pyridine ring can slightly modulate its nucleophilicity. To ensure a self-validating and high-yielding reaction, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Causality of Reagent Choice: HATU generates a highly reactive HOAt ester intermediate. This prevents epimerization of chiral carboxylic acids and provides the necessary electrophilic drive to ensure complete conversion of the methanamine.

Step-by-Step Methodology
  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) portion-wise. Stir for 15 minutes at 0 °C to allow the active ester to form.

  • Amine Addition: Add CAS 1193389-92-2 (1.1 equiv) dissolved in a minimal volume of DMF dropwise to the activated mixture.

  • Reaction Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the primary amine (m/z 177.1 [M+H]+).

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify the organic layer using preparative HPLC to yield the final amide.

SyntheticWorkflow A Carboxylic Acid Activation B Addition of CAS 1193389-92-2 A->B HATU, DIPEA DMF, 0°C C Amide Bond Formation B->C RT, 2-4 hrs D LC-MS Validation C->D Aliquot sampling D->A Incomplete E Purification (Prep-HPLC) D->E >95% Conversion

Experimental workflow for amide coupling using CAS 1193389-92-2.

Pharmacological Applications: Kinase & GPCR Modulation

Derivatives synthesized from CAS 1193389-92-2 have shown profound efficacy in two major therapeutic arenas: Kinase inhibition and Orphan GPCR modulation.

Kinase Inhibition (e.g., ZAK, TRKA, FGFR)

Unsubstituted 1H-pyrazolo[3,4-b]pyridines typically bind to the ATP-binding pocket of kinases, utilizing the N1-H as a hydrogen bond donor to the hinge region (e.g., Ala85 in ZAK kinase)[4]. However, the 1,3-dimethylation in CAS 1193389-92-2 removes this donor capacity. This structural shift is intentionally used by medicinal chemists to create "paradox breakers" or to force the scaffold into allosteric pockets, thereby achieving extreme selectivity profiles against mutated kinases while sparing wild-type variants[4][7].

GPR52 Modulation (Neurotherapeutics)

Recently, the pyrazolo[3,4-b]pyridine scaffold has emerged as a cornerstone in the development of agonists for GPR52 , a Gs-coupled orphan receptor highly expressed in the striatum[3]. GPR52 is a critical target for treating Huntington's disease (HD) and schizophrenia[8].

Mechanistic Causality: When a derivative of CAS 1193389-92-2 binds to GPR52, it stabilizes the active conformation of the receptor. This triggers the Gs protein to stimulate Adenylyl Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP)[9]. The subsequent accumulation of cAMP activates Protein Kinase A (PKA) and CREB signaling, which modulates dopaminergic neurotransmission and stabilizes mutant huntingtin (mHTT) protein levels[8].

GPR52Pathway Ligand Pyrazolo-pyridine Derivative Receptor GPR52 Receptor (Striatum) Ligand->Receptor Agonist Binding G_alpha Gs Protein Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA PKA / CREB Signaling cAMP->PKA Downstream Activation

GPR52-mediated cAMP signaling pathway modulated by pyrazolo-pyridines.

References

  • NextSDS Database. "Chemical substance information for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS 1193389-92-2)." NextSDS. URL: [Link]

  • Ali, S., et al. "Orphan GPR52 as an emerging neurotherapeutic target." Drug Discovery Today, 2024. URL:[Link]

  • Wang, P., et al. "Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Wang, Z., et al. "Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors." Journal of Medicinal Chemistry, 2017. URL:[Link]

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Foundational

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine spectral data analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Introduction {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Analysis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Introduction

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including potential as TRK inhibitors for cancer therapy and various other pharmacological applications.[1][2][3] Given its potential therapeutic relevance, unambiguous structural confirmation is a critical step in its synthesis and application.

This technical guide serves as a comprehensive resource for researchers and scientists on the spectral characterization of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. It provides a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related pyrazolo[3,4-b]pyridine derivatives.[4][5] This document outlines the expected spectral signatures that collectively serve as a fingerprint for the molecule's identity and purity.

Molecular Structure and Functional Groups

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The key functional groups and structural motifs of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, each with distinct spectroscopic properties, are annotated below.

Caption: Molecular structure of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the aromaticity of the heterocyclic system and the electronic effects of the nitrogen atoms and substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H6 (Pyridine)8.0 - 8.5Singlet (s)1HLocated on the pyridine ring, deshielded by the ring current and adjacent nitrogen atom.
H4 (Pyridine)7.0 - 7.5Singlet (s)1HAlso on the pyridine ring, typically upfield relative to H6.
C5-CH₂ -NH₂3.9 - 4.2Singlet (s)2HProtons on the carbon adjacent to the pyridine ring and the amine group (benzylic-like).
CH₂-NH₂ 1.5 - 2.5Broad Singlet (br s)2HAmine protons; signal is often broad and its chemical shift can vary with solvent and concentration.
N1-CH₃ 3.8 - 4.1Singlet (s)3HMethyl group attached to the pyrazole nitrogen, deshielded by the aromatic system.
C3-CH₃ 2.5 - 2.8Singlet (s)3HMethyl group attached to the pyrazole carbon.

Note: Chemical shift predictions are based on analyses of similar pyrazolo[3,4-b]pyridine structures.[5][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C3, C7a, C3a (Pyrazole Ring)140 - 160Quaternary carbons within the fused heterocyclic system, typically found in the aromatic region.
C5, C6 (Pyridine Ring)120 - 145Aromatic carbons in the pyridine ring.
C4 (Pyridine Ring)105 - 115Aromatic carbon shielded by adjacent groups.
C H₂-NH₂40 - 50Aliphatic carbon of the aminomethyl group.
N1-C H₃35 - 45Carbon of the N-methyl group on the pyrazole ring.
C3-C H₃12 - 20Carbon of the C-methyl group on the pyrazole ring.

Note: Predicted values are derived from published data for pyrazolo[3,4-b]pyridine and pyrazole derivatives.[2][7][8]

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper signals.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a controlled temperature (e.g., 298 K).

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A wider spectral window is required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the spectra using the TMS signal.

Part II: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500Medium, DoubletPrimary Amine (-NH₂)
C-H Stretch (Aromatic)3000 - 3100MediumPyridine & Pyrazole Rings
C-H Stretch (Aliphatic)2850 - 3000Medium-CH₃ and -CH₂ groups
C=N Stretch1600 - 1650StrongHeterocyclic Rings
C=C Stretch1500 - 1600StrongHeterocyclic Rings
N-H Bend (Scissoring)1550 - 1640MediumPrimary Amine (-NH₂)

Note: These predictions are based on standard IR correlation tables and published data for nitrogen-containing heterocycles.[5][10]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Part III: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns can offer valuable structural insights.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₁₂N₄

  • Monoisotopic Mass: 176.1062 g/mol

  • High-Resolution MS (HRMS): In ESI mode, the primary ion observed would be the protonated molecule, [M+H]⁺, with a calculated m/z of 177.1135. This accurate mass measurement is crucial for confirming the elemental composition.

  • Key Fragmentation Pathways: Electron Ionization (EI) would induce fragmentation. The most probable fragmentation involves the cleavage of the C-C bond between the pyridine ring and the aminomethyl group (a benzylic-like cleavage), which is a common and favorable fragmentation pathway.

G mol Molecular Ion [M]⁺˙ m/z = 176 frag1 Fragment 1 m/z = 161 mol->frag1 - CH₃ (loss of methyl radical) frag2 Fragment 2 m/z = 146 mol->frag2 - CH₂NH₂ (loss of aminomethyl radical)

Caption: Predicted major fragmentation pathway for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in EI-MS.

Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing non-volatile, polar compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). Formic acid aids in the protonation of the analyte.

  • Mass Spectrometry:

    • Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 177.1) and fragmenting it to observe daughter ions.

Integrated Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of the target compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesized_Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR Parallel Analysis IR IR (ATR) Synthesized_Compound->IR Parallel Analysis MS LC-MS (ESI+) Synthesized_Compound->MS Parallel Analysis Structure_Elucidation Structural Framework (Connectivity) NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Data Correlation Functional_Groups->Final_Structure Data Correlation Molecular_Weight->Final_Structure Data Correlation

Caption: A comprehensive workflow for the structural verification of the target compound.

Conclusion

The structural elucidation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine relies on the synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra will confirm the precise arrangement of protons and carbons in the heterocyclic core and its substituents. IR spectroscopy will verify the presence of key functional groups, particularly the primary amine. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while fragmentation patterns will support the proposed structure. The collective agreement between these predicted spectral data and experimentally obtained results provides a robust and definitive confirmation of the molecule's identity, a cornerstone for its further study and application in research and development.

References

  • Guareschi, E., et al. (1990). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 27(3), 567-575. Available at: [Link]

  • Pertuz, K. F., et al. (2021). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 11(52), 32931-32943. Available at: [Link]

  • Hassan, A. A., et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Chinese Chemical Society, 59(1), 59-65. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1844-1854. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 6(5), 334-343. Available at: [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Retrieved from [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride. Retrieved from [Link]

  • Gaponova, I., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. Available at: [Link]

  • Gaponova, I., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. Available at: [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. Available at: [Link]

  • Park, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. Available at: [Link]

  • Rojas, R., et al. (2018). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ResearchGate. Available at: [Link]

  • Portilla, J., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Khakwani, M. S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Available at: [Link]

  • Kisel, V. M., et al. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds, 53(9), 1026-1032. Available at: [Link]

  • Chemazone. (n.d.). N-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methyl)-1,1-difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine. Retrieved from [Link]

  • Quiroga, J., & Abonía, R. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(24), 5969. Available at: [Link]

  • Arulkumar, A., et al. (2022). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Catalyst free synthesis, characterization and their larvicidal profile against Culex quinquefasciatus. Journal of King Saud University - Science, 34(2), 101782. Available at: [Link]

  • de Souza, M. K., et al. (2019). Evaluation of the Presence of 1,3-Dimethylamylamine in Pelargonium Leaves and Essential Oils by Mass Spectrometric and Chromatographic Methods. Chromatographia, 82, 917-925. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Novel Pyrazolo[3,4-b]pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2] It...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2] Its structural resemblance to purine bases allows it to effectively interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] This guide provides an in-depth exploration of the core synthetic pathways for constructing this versatile scaffold, balancing classical methodologies with modern, high-efficiency techniques. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the strategic considerations essential for the rational design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole ring with a pyridine ring creates a bicyclic system with a unique electronic and steric profile. This structure is a key component in numerous pharmaceutically active compounds.[1] For instance, certain derivatives are known to act as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), while others function as effective antitumor and antimicrobial agents.[5] The adaptability of the scaffold allows for substitution at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of its physicochemical and pharmacological properties.[6] This inherent modularity is a critical asset in drug discovery, facilitating the development of targeted therapies.[2]

The two primary retrosynthetic approaches to this core involve either the annelation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a substituted pyridine precursor.[7][8] This guide will focus predominantly on the former, as it is the more common and versatile strategy.

Foundational Synthetic Strategies: Building the Pyridine Ring

The most prevalent and robust methods for synthesizing the pyrazolo[3,4-b]pyridine core involve the condensation of a 5-aminopyrazole precursor with a 1,3-dielectrophilic three-carbon component.

Condensation with 1,3-Dicarbonyl Compounds

A cornerstone of pyrazolo[3,4-b]pyridine synthesis is the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.[3][8] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the pyridine ring.

Mechanistic Insight: When using an unsymmetrical 1,3-dicarbonyl, the regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl groups.[8] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic and is preferentially attacked by the pyrazole's amino group.[6]

Workflow: Synthesis via 1,3-Dicarbonyl Condensation

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Reaction with α,β-Unsaturated Ketones (Michael Addition)

Another classical approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. The mechanism is believed to initiate with a Michael addition of the nucleophilic C4 carbon of the pyrazole onto the β-carbon of the unsaturated system.[6] This is followed by an intramolecular attack of the amino group on the carbonyl carbon, subsequent dehydration, and spontaneous oxidation to yield the aromatic pyrazolo[3,4-b]pyridine ring.[6]

Causality in Experimental Choice: The choice of catalyst is critical. Lewis acids like Zirconium(IV) chloride (ZrCl4) are effective in promoting this cyclization.[1] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the ketone and facilitating both the initial Michael addition and the subsequent cyclization steps.

Detailed Experimental Protocol: ZrCl4-Catalyzed Synthesis[1]
  • Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL).

  • Addition of Pyrazole: Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL) to the vessel at room temperature (25 °C).

  • Degassing and Catalyst Addition: Degas the reaction mixture. Under an inert atmosphere, add ZrCl4 (0.15 mmol, 35 mg).

  • Reaction: Stir the mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the mixture in vacuo. Add chloroform (CHCl3) and water. Separate the organic and aqueous phases.

  • Extraction: Wash the aqueous phase twice with CHCl3.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield the target 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Modern Synthetic Methodologies: Efficiency and Green Chemistry

While classical methods are robust, modern synthesis focuses on improving efficiency, reducing waste, and increasing molecular diversity through techniques like multicomponent reactions (MCRs) and microwave-assisted synthesis.

Multicomponent Reactions (MCRs)

MCRs are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[9] This approach offers high atom economy and rapid access to complex molecular scaffolds, aligning with the principles of green chemistry.[9][10]

A common MCR strategy for pyrazolo[3,4-b]pyridines involves the condensation of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) in the presence of a catalyst.[9][11]

Mechanistic Pathway of a Four-Component Synthesis:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl cyanoacetate) to form a highly electrophilic α,β-unsaturated intermediate.[12]

  • Michael Addition: The 5-aminopyrazole then acts as a nucleophile, attacking the unsaturated intermediate via a Michael-type addition.[12]

  • Cyclization and Tautomerization: Intramolecular cyclization occurs as the endocyclic nitrogen of the pyrazole attacks the nitrile carbon.

  • Dehydrogenation/Oxidation: The final step involves the elimination of ammonia (from ammonium acetate, which also serves as a catalyst) and subsequent aromatization to yield the stable pyrazolo[3,4-b]pyridine ring system.

Mechanism: Multicomponent Synthesis Pathway

Caption: Key steps in the multicomponent synthesis of pyrazolopyridines.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a transformative technology in organic synthesis.[9] It provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[9][11][13]

MAOS is particularly effective for MCRs. The combination allows for the rapid, one-pot synthesis of pyrazolo[3,4-b]pyridine libraries, which is highly advantageous for high-throughput screening in drug discovery.[9][12]

Detailed Experimental Protocol: Microwave-Assisted Four-Component Synthesis[12]
  • Reactant Mixture: In a microwave reaction vial, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Solvent and Catalyst: Add water (4 mL) and Triethylamine (TEA, 0.5 mmol) as a base catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 40 °C for 20 minutes.

  • Isolation: After cooling, the solid product typically precipitates from the aqueous medium.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Method Key Reactants Conditions Advantages Disadvantages
1,3-Dicarbonyl Condensation 5-Aminopyrazole, 1,3-DiketoneAcetic Acid, RefluxSimple, reliable, good yieldsPotential regioselectivity issues with unsymmetrical diketones.
Michael Addition 5-Aminopyrazole, α,β-Unsaturated KetoneLewis Acid (e.g., ZrCl4), 95 °CAccess to different substitution patternsRequires subsequent oxidation step, potentially harsher conditions.
Multicomponent Reaction (MCR) 5-Aminopyrazole, Aldehyde, Active Methylene Cmpd.Catalytic base/acid, often one-potHigh efficiency, atom economy, molecular diversityMechanism can be complex, optimization may be required.
Microwave-Assisted MCR Same as MCRMicrowave Irradiation (e.g., 40°C, 20 min)Extremely fast, high yields, green solvent (water) compatibleRequires specialized microwave reactor equipment.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]pyridines has evolved from classical two-component condensations to highly efficient, green, and diversity-oriented multicomponent strategies. The use of microwave assistance has further accelerated the discovery and development of novel derivatives.[9][14] Future research will likely focus on the development of novel catalytic systems (including metal-catalysts and nanocatalysts), the expansion of substrate scope, and the application of flow chemistry to enable scalable and automated synthesis of these vital heterocyclic compounds for applications in medicine and beyond.[2]

References

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. ACS Publications. [Link]

  • Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives. Der Pharma Chemica. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Publishing. [Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. [Link]

  • (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ResearchGate. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. PubMed. [Link]

Sources

Foundational

A Technical Guide to Elucidating the Mechanism of Action for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Its derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Its derivatives have been investigated for a wide range of therapeutic applications, including roles as anticancer, anti-inflammatory, and antiviral agents.[2][4] The specific compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, presents a unique substitution pattern that warrants a systematic investigation to determine its mechanism of action (MoA). Understanding the precise molecular interactions and downstream cellular effects is paramount for its potential development as a therapeutic agent.

This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential MoA of this novel compound. It outlines a logical, multi-tiered approach, beginning with computational target prediction and culminating in specific, detailed experimental protocols for validation. The causality behind each experimental choice is explained to ensure a robust and scientifically sound investigation.

Part 1: Initial Target Hypothesis Generation

Given the broad spectrum of activities associated with the pyrazolo[3,4-b]pyridine core, several high-probability target classes can be hypothesized. Literature on structurally related compounds provides a strong foundation for these initial hypotheses.

Hypothesis 1: Protein Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous protein kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibition. Derivatives of this scaffold have been shown to inhibit a variety of kinases, including:

  • Tropomyosin Receptor Kinases (TRKs): Associated with cell proliferation and differentiation, making them targets in oncology.[5][6]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their inhibition is a strategy for cancer therapy.[7][8]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[9]

  • PIM-1 Kinase: A proto-oncogene involved in cell survival and proliferation, particularly in breast cancer.[10]

  • Glycogen Synthase Kinase-3 (GSK-3): Implicated in multiple diseases, including neurodegenerative disorders and cancer.[11]

In Silico Prediction: Before embarking on wet-lab experiments, computational methods can refine these hypotheses. A recommended first step is to perform target prediction using platforms like SwissTargetPrediction or similar algorithms. These tools analyze the 2D structure of the query molecule and predict its most likely protein targets based on ligand-based similarity to known bioactive compounds.

Table 1: Hypothetical Target Prediction for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Target ClassSpecific ExamplesRationaleConfidence
Protein KinaseCDK2, FGFR1, TRKA, PIM-1, GSK-3High structural similarity to known kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.High
PhosphodiesterasePDE4, PDE7The scaffold has been successfully optimized to yield potent PDE inhibitors for inflammatory diseases.Medium
TopoisomeraseTopoisomerase IIαSome planar pyrazolopyridine derivatives have shown DNA intercalation and TOPII inhibition.Low-Medium
Other EnzymesAMPKDerivatives have been developed as activators of AMP-activated protein kinase.Low
Hypothesis 2: Phosphodiesterase (PDE) Inhibition

Several series of pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of phosphodiesterases, particularly PDE4 and PDE7.[12][13][14][15] These enzymes are crucial in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory and immune responses. Inhibition of PDE4, for instance, is an established mechanism for treating chronic obstructive pulmonary disease (COPD) and asthma.[14]

Hypothesis 3: Topoisomerase IIα Inhibition

Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Topoisomerase IIα (TOPIIα).[1][3] These compounds are thought to function as DNA intercalators, disrupting the enzyme's function in managing DNA topology during replication and transcription, ultimately leading to apoptosis in cancer cells.[1][3]

Part 2: Experimental Validation Workflow

A phased approach is crucial for efficiently validating these hypotheses. The workflow should progress from broad, high-throughput screening to specific, target-focused assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: In Vivo Confirmation phenotypic Phenotypic Screening (e.g., NCI-60 Cell Line Panel) ic50 IC50 Determination (Dose-Response Assays) phenotypic->ic50 Identifies potent hits kinase_panel Broad Kinase Panel (>400 Kinases) kinase_panel->ic50 Identifies potent hits cetsa Cellular Thermal Shift Assay (CETSA for Target Engagement) ic50->cetsa Confirms primary target enzyme_assays Biochemical/Enzymatic Assays (e.g., PDE, Topo II) ic50->enzyme_assays Validates biochemical activity western Western Blotting (Phospho-protein analysis) cetsa->western Links target to cellular pathway enzyme_assays->western apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry) western->apoptosis Confirms cellular phenotype xenograft Xenograft Models (e.g., Tumor Growth Inhibition) apoptosis->xenograft Tests in vivo efficacy

Caption: Experimental workflow for MoA determination.

Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

  • Rationale: To efficiently test Hypothesis 1, a broad kinase panel provides a comprehensive overview of the compound's selectivity and identifies primary kinase targets. This is a cost-effective initial step before committing to more detailed assays on specific kinases.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in 100% DMSO.

    • Assay: Submit the compound to a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan®) for screening at a single concentration (typically 1 µM) against a panel of over 400 human kinases.

    • Data Analysis: The output is typically presented as "% Inhibition" at the tested concentration. Hits are defined as kinases showing significant inhibition (e.g., >50% or >75%).

    • Controls: The service provider runs internal positive controls (known inhibitors for specific kinases) and negative controls (DMSO vehicle).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: Once primary targets are identified from the kinase screen, it is crucial to confirm that the compound engages these targets within a cellular context. CETSA is the gold standard for verifying target engagement in situ. It measures the change in thermal stability of a protein upon ligand binding.

  • Methodology:

    • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express the target kinase, like MCF-7 for PIM-1) to ~80% confluency.

    • Treatment: Treat intact cells with the compound (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Detection: Analyze the supernatant (soluble fraction) by Western blot using a specific antibody against the target protein.

    • Data Analysis: A positive result is a thermal shift, where the protein remains soluble at higher temperatures in the compound-treated sample compared to the vehicle control. This indicates stabilization upon binding.

Protocol 3: Western Blot for Downstream Pathway Analysis

  • Rationale: To confirm that target engagement translates into functional modulation of the relevant signaling pathway. For a kinase inhibitor, this involves measuring the phosphorylation status of its known downstream substrates.

  • Methodology:

    • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a known inhibitor as a positive control.

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate with a primary antibody against the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 if a JAK kinase is the target).

      • Incubate with an HRP-conjugated secondary antibody.

      • Detect signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Data Analysis: Quantify band intensities. A successful result will show a dose-dependent decrease in the phosphorylated substrate, indicating inhibition of the upstream kinase.

G compound {Compound} kinase Target Kinase (e.g., TRKA) compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., PI3K/Akt) p_substrate->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response

Caption: A potential signaling pathway inhibited by the compound.

Conclusion

The elucidation of the mechanism of action for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine requires a disciplined, hypothesis-driven approach. Based on the extensive literature on the pyrazolo[3,4-b]pyridine scaffold, the most probable mechanisms involve the inhibition of protein kinases or phosphodiesterases. The experimental workflow detailed in this guide, progressing from broad screening to specific biochemical and cellular assays, provides a robust pathway to identify the primary molecular target, confirm its engagement in a cellular environment, and verify the functional consequences on downstream signaling pathways. This systematic investigation will be critical in determining the therapeutic potential and future trajectory of this promising compound.

References

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Mohamed, M.S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Edwards, M.P., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Barvian, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hamblin, J.N., et al. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Norman, M.H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Abdel-Aziem, A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • de la Torre, M.C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2009). Pyrazolo (3, 4-b) pyridine derivatives as phosphodiesterase inhibitors. Google Patents.
  • Fares, M., et al. (2021). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry. Available at: [Link]

  • Price, D.A., et al. (2004). PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS. Google Patents.
  • Wang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]

  • Various Authors. (2007). SUBSTITUTED PYRAZOLO [3,4-B] PYRIDINES AS PHOSPHODIESTERASE INHIBITORS. WIPO Patentscope. Available at: [Link]

  • Zhou, C., et al. (2020). Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2019). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - NIH. Available at: [Link]

  • Various Authors. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

Sources

Exploratory

Biological Activity Screening of Pyrazolo[3,4-b]pyridine Derivatives: A Comprehensive Technical Guide for Target Profiling and Validation

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly privileged fused bicyclic pharmacophore in modern oncology and antimicrobial drug discovery[1]. Due to its profound bioisosteric resemblance to the adeni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged fused bicyclic pharmacophore in modern oncology and antimicrobial drug discovery[1]. Due to its profound bioisosteric resemblance to the adenine moiety of adenosine triphosphate (ATP), it serves as an exceptional template for designing competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs)[1]. Beyond kinase inhibition, specific structural modifications on this scaffold yield potent Topoisomerase II (TOPII) inhibitors and broad-spectrum cytotoxic agents[2][3].

This whitepaper delineates the systematic biological screening cascade required to rigorously evaluate pyrazolo[3,4-b]pyridine derivatives. By transitioning from cell-free enzymatic target profiling to phenotypic cellular assays, this guide provides self-validating protocols and explains the causality behind critical experimental choices.

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Pharmacophore

Understanding why a scaffold behaves a certain way is the foundation of effective assay design. The nitrogen atoms at positions 1 and 2 of the pyrazole ring, combined with the pyridine nitrogen, provide a highly specific hydrogen bond donor/acceptor motif[1].

When targeting kinases, this triad interacts precisely with the hinge region of the ATP-binding pocket, while the hydrophobic bicyclic core occupies the adenine-binding cleft[1]. By modifying the C3, C4, and C6 positions, researchers can dictate target selectivity. For instance, specific substitutions can shift the selectivity profile from CDK2/9 to TRKA[4][5]. Alternatively, incorporating planar, bulky aromatic systems at these positions can alter the mechanism of action entirely, shifting the molecule away from kinase inhibition toward DNA intercalation and TOPII poisoning[2].

G Scaffold Pyrazolo[3,4-b]pyridine Derivatives Kinase Kinase Inhibition (CDK2/9, TRKA, FGFR) Scaffold->Kinase ATP Competition TOPII Topoisomerase II Inhibition Scaffold->TOPII DNA Intercalation CellCycle Cell Cycle Arrest (G1/S or G2/M) Kinase->CellCycle DNA_Damage DNA Damage & Replication Block TOPII->DNA_Damage Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis DNA_Damage->Apoptosis

Caption: Pharmacological pathways of pyrazolo[3,4-b]pyridine derivatives in oncology.

The Biological Screening Cascade

To ensure that observed phenotypic cytotoxicity is causally linked to the intended molecular target, a hierarchical screening approach is mandatory. Skipping directly to cell viability assays often results in false positives driven by off-target toxicity or poor solubility.

Workflow Start Compound Library Synthesis Phase1 Primary Screening: Cell-Free Assays (ADP-Glo Kinase Assay / TOPII Relaxation) Start->Phase1 Phase2 Secondary Screening: In Vitro Phenotypic (SRB/MTT Viability on NCI-60 Panel) Phase1->Phase2 Phase3 Tertiary Screening: Mechanistic Validation (Flow Cytometry, Western Blotting) Phase2->Phase3 Lead Lead Optimization & In Vivo Xenograft Models Phase3->Lead

Caption: Hierarchical biological screening workflow for pyrazolo[3,4-b]pyridines.

Primary Screening: Cell-Free Target Engagement

Protocol 3.1: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: We utilize the ADP-Glo assay because it universally measures kinase activity by quantifying ADP production. It avoids radioisotopes and provides an exceptionally high signal-to-background ratio, which is crucial for accurately determining the IC50 of ATP-competitive pyrazolo[3,4-b]pyridines[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the pyrazolo[3,4-b]pyridine derivatives in 100% DMSO, then dilute into the assay buffer. Critical: Final DMSO concentration must remain <1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix the target kinase (e.g., CDK2/Cyclin E or TRKA) with the compound and incubate at room temperature for 15 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the hinge region before ATP is introduced to compete.

  • Reaction Initiation: Add ATP and the specific peptide substrate. Critical: ATP must be added at its apparent Km​ value. Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors.

  • Reaction & Detection: Incubate for 60 minutes. Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence and calculate IC50 using a 4-parameter logistic regression model.

Protocol 3.2: Topoisomerase IIα DNA Relaxation Assay

Causality & Rationale: Certain pyrazolo[3,4-b]pyridines act as TOPII poisons[3]. This assay visually differentiates active compounds by monitoring the conversion of supercoiled plasmid DNA to relaxed DNA on an agarose gel.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human TOPIIα, and varying concentrations of the test compounds in TOPII assay buffer (containing ATP).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 50 µg/mL Proteinase K. Causality: SDS denatures the enzyme and traps the cleavage complex, while Proteinase K digests the TOPII enzyme, releasing the DNA for electrophoretic resolution.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer without ethidium bromide (EtBr). Causality: EtBr intercalates into DNA and alters its topology during the run; it must only be used as a post-stain.

  • Visualization: Post-stain the gel with EtBr (0.5 µg/mL) and quantify the disappearance of the supercoiled DNA band using densitometry.

Secondary Screening: Phenotypic Cellular Efficacy

Protocol 4.1: Sulforhodamine B (SRB) Cell Viability Assay

Causality & Rationale: While MTT is a common viability assay, SRB is vastly superior for high-throughput screening of pyrazolo[3,4-b]pyridines. SRB measures total basic amino acid content (protein mass), which is linearly proportional to cell number. Unlike MTT, SRB does not rely on mitochondrial metabolism, which can be artificially and prematurely altered by kinase inhibitors, leading to false cytotoxicity readings[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HepG2) at 5×103 cells/well in 96-well plates. Allow 24 hours for attachment.

  • Compound Treatment: Expose cells to serial dilutions of pyrazolo[3,4-b]pyridines for 48 to 72 hours.

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the growth medium (final concentration 10%). Incubate at 4°C for 1 hour. Causality: TCA instantly precipitates proteins and fixes cells to the plate, preserving exact biomass at the time of termination.

  • Staining: Wash plates with distilled water, air dry, and stain with 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Solubilization & Reading: Wash unbound dye repeatedly with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and read absorbance at 540 nm.

Quantitative Data Presentation

To contextualize the expected efficacy of pyrazolo[3,4-b]pyridine derivatives, the following table summarizes the biological activities of well-characterized compounds from recent literature.

Table 1: Representative Pyrazolo[3,4-b]pyridine Derivatives and Their Biological Activities

Compound Class / SubstitutionPrimary TargetIC50 (Enzymatic)Cell Line (Phenotypic)IC50 (Cellular)Reference
1H-pyrazolo[3,4-b]pyridine (C03) TRKA56 nMMCF-7 (Breast)0.304 µM[4]
4-Aryl-1H-pyrazolo[3,4-b]pyridine (9a) CDK2 / CDK90.85 µM (CDK2)HeLa (Cervical)2.59 µM[5]
Pyrazolo[3,4-b]pyridin-4-one (8c) Topoisomerase IIαDose-dependentMV4-11 (Leukemia)0.42 µM[3]
Schiff base derivative (7b) AntimicrobialN/AHepG2 (Liver)0.0158 µM[6]

Tertiary Screening: Mechanistic Validation

Once lead compounds are identified via primary and secondary screening, tertiary validation is required to confirm the intracellular mechanism of action.

  • Cell Cycle Analysis: Pyrazolo[3,4-b]pyridines targeting CDKs (like CDK2) will typically induce a distinct G1/S or G2/M phase arrest[5]. This is validated using Propidium Iodide (PI) staining coupled with flow cytometry.

  • Apoptosis Profiling: The ultimate goal of kinase or TOPII inhibition in oncology is the induction of apoptosis[3][5]. Annexin V-FITC/PI double staining is used to differentiate between early apoptosis, late apoptosis, and necrosis.

References

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing -
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis -
  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - Bentham Science -
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC -
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC -
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI -

Sources

Foundational

Architecting 1H-Pyrazolo[3,4-b]pyridines: From Historical Discovery to Modern Kinase Inhibition

Executive Overview The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged bicyclic heterocyclic system in medicinal chemistry and materials science. As a bioisostere to purine bases like adenine and guanine, thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged bicyclic heterocyclic system in medicinal chemistry and materials science. As a bioisostere to purine bases like adenine and guanine, this structural motif has become a cornerstone in the design of competitive kinase inhibitors, antimalarials, and agrochemicals. To date, over 300,000 derivatives have been synthesized and documented across more than 5,500 references and 2,400 patents[1]. This whitepaper provides an in-depth technical analysis of the historical genesis, thermodynamic properties, core synthetic methodologies, and pharmacological applications of 1H-pyrazolo[3,4-b]pyridines.

Historical Genesis & Structural Thermodynamics

The discovery of the pyrazolo[3,4-b]pyridine core dates back to 1908 when Ortoleva synthesized the first monosubstituted derivative (R3 = Ph) by treating diphenylhydrazone and pyridine with iodine[1]. Shortly after, in 1911, Bulow expanded the chemical space by synthesizing N-phenyl-3-methyl derivatives via the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid[1].

A critical aspect of this scaffold is its tautomerism. The system can exist as either the 1H- or 2H-isomer. However, structural thermodynamics heavily favor the 1H-tautomer. AM1 computational calculations by Alkorta and Elguero established that the 1H-isomer is more stable than the 2H-isomer by a significant margin of 37.03 kJ/mol (approximately 9 kcal/mol)[1].

Causality in Drug Design: This thermodynamic preference is not merely an academic curiosity; it is the fundamental driver of the scaffold's bioactivity. The N1-H acts as an essential hydrogen-bond donor within the ATP-binding pockets of various kinases. For instance, N-methylation at the 1-position of the pyrazolopyridine nucleus completely erodes enzymatic activity against Fibroblast Growth Factor Receptor (FGFR) (IC50 > 5 μM), proving that the 1H-tautomer's hydrogen-bonding capability is an absolute requirement for target engagement[2].

Core Synthetic Architectures

The construction of the 1H-pyrazolo[3,4-b]pyridine core generally relies on two primary retrosynthetic disconnections: the annulation of a pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pre-existing pyridine[1].

Synthesis_Pathways Core 1H-Pyrazolo[3,4-b]pyridine StratA Strategy A: Pyridine Annulation StratA->Core StratB Strategy B: Pyrazole Annulation StratB->Core PreA 3-Aminopyrazole + EMME MechA Gould-Jacobs Reaction (Thermal Cyclization) PreA->MechA PreB 2-Chloro-3-cyanopyridine + Hydrazine MechB Nucleophilic Aromatic Substitution (SNAr) PreB->MechB MechA->StratA MechB->StratB

Logical workflow of the two primary synthetic strategies for 1H-pyrazolo[3,4-b]pyridines.

Validated Experimental Protocols

To ensure high reproducibility and yield, the following protocols represent self-validating systems where mechanistic causality dictates the experimental parameters.

Protocol 1: Gould-Jacobs Annulation (Pyridine Formation)

This approach utilizes 3-aminopyrazole to form 4-hydroxy or 4-chloro-1H-pyrazolo[3,4-b]pyridines[1].

  • Condensation: React 3-aminopyrazole (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (EMME) (1.1 eq) in ethanol at reflux for 4 hours.

  • Intermediate Validation: Monitor the reaction via LC-MS. The primary amine must fully convert to the enamine intermediate (aminomethylene malonate). Do not proceed until the primary amine is consumed, as premature heating leads to intermolecular cross-linking.

  • Thermal Cyclization: Isolate the intermediate, dissolve it in a high-boiling solvent (e.g., Dowtherm A), and heat to 250°C for 45 minutes.

  • Mechanistic Causality: The extreme thermal energy is required to overcome the activation barrier for the intramolecular Friedel-Crafts-type acylation. The electron-rich C4 position of the pyrazole attacks the ester carbonyl, followed by the elimination of ethanol to aromatize the newly formed pyridine ring.

Protocol 2: Green Grindstone [3+2] Cycloaddition

A modern, solvent-free approach for synthesizing pyrazolo[3,4-b]pyridin-3(2H)-one derivatives[3].

  • Reactant Mixing: Combine pyrazolidine-3,5-dione (1.0 eq) and phenylhydrazine (1.0 eq) in a mortar. Add a catalytic drop of ethanol merely to wet the mixture.

  • Mechanochemical Activation: Vigorously grind the mixture at ambient temperature for 15–20 minutes.

  • Validation: Monitor via FT-IR. The reaction is complete when the distinct N-H stretching bands of the primary hydrazine disappear, replaced by the conjugated cyclic system's signatures.

  • Mechanistic Causality: The mechanical friction induces localized high effective concentrations and micro-heating, driving the [3+2] cycloaddition while circumventing the thermal degradation often seen when heating sensitive hydrazine intermediates in bulk solvents[3].

Pharmacological Profiling & Target Engagement

The structural resemblance of 1H-pyrazolo[3,4-b]pyridines to purines allows them to act as highly potent, ATP-competitive inhibitors across a broad spectrum of biological targets.

Kinase Inhibition Mechanics

Derivatives have shown profound efficacy against kinases such as FGFR and TANK-binding kinase 1 (TBK1). By utilizing a scaffold-hopping strategy, researchers have developed compounds with sub-nanomolar potency. For example, Compound 15y demonstrated an IC50 of 0.2 nM against TBK1, effectively blocking downstream interferon (IFN) signaling in macrophages[4].

Kinase_Inhibition Inhibitor 1H-Pyrazolo[3,4-b]pyridine ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Target Kinase Domain (FGFR / TBK1) Target->ATP Signaling Downstream Signaling (IFN / MAPK) ATP->Signaling Blocked Effect Therapeutic Efficacy Signaling->Effect Attenuated

Mechanism of action for 1H-pyrazolo[3,4-b]pyridines as competitive kinase inhibitors.
Quantitative Pharmacological Data

The table below summarizes the diverse biological activities achieved through specific substitutions on the pyrazolopyridine core:

Compound / DerivativeTarget / Disease ModelActivity MetricKey Mechanistic Finding
Compound 15y TBK1 (Cancer / Immune)IC50 = 0.2 nMPotent competitive inhibitor blocking downstream IFN signaling[4].
Compound 4a FGFR1 Kinase (Cancer)High PotencyHigh selectivity for FGFR over VEGFR2; N1-H is critical for ATP pocket binding[2].
Compound 27 Plasmodium falciparumEC50 = 0.0692 µMSub-micromolar potency against the intraerythrocytic stage of the malaria parasite[5].
Compound 8b Cancer Cell LinesIC50 = 2.3 - 2.9 µMEnhanced cell penetration and remarkable anticancer activity via acylated amino groups[6].
Compound 2e Culex quinquefasciatusLD50 = 20.1 µg/mLAchieved 95.6% mortality, demonstrating potent mosquito larvicidal activity[3].

References

  • [1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. National Institutes of Health. 1

  • [6] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing (SCIRP). 6

  • [2] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2

  • [3] Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis and their investigation of mosquito larvicidal activity. Journal of King Saud University - Science. 3

  • [5] Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. Journal of Medicinal Chemistry - ACS Publications. 5

  • [4] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ResearchGate. 4

Sources

Exploratory

Preliminary In Vitro Evaluation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine: A Technical Guide

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has garnered significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has garnered significant interest due to its potential as anticancer, antimicrobial, anti-inflammatory, and antiplatelet agents. The fusion of pyrazole and pyridine rings creates a unique pharmacophore that can be readily functionalized to modulate its physicochemical and pharmacological properties. This guide outlines a comprehensive in vitro strategy for the preliminary evaluation of a novel derivative, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, to elucidate its cytotoxic profile, potential therapeutic activities, and mechanism of action.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a logical, tiered approach to the initial in vitro characterization of this promising compound. The experimental workflows are designed to be self-validating, with each stage informing the next, ensuring a thorough and efficient evaluation.

A Tiered Approach to In Vitro Evaluation

A systematic and tiered approach is crucial for the efficient evaluation of a novel compound. This strategy begins with a broad assessment of cytotoxicity to determine the compound's therapeutic window, followed by more specific assays to probe for desired biological activities. The final tier focuses on elucidating the mechanism of action through target identification.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Activity Screening cluster_2 Tier 3: Mechanistic Insight Cytotoxicity Profiling Cytotoxicity Profiling Anticancer Activity Anticancer Activity Cytotoxicity Profiling->Anticancer Activity Identifies Therapeutic Window Anti-inflammatory Activity Anti-inflammatory Activity Cytotoxicity Profiling->Anti-inflammatory Activity Informs Safe Dosing Target Deconvolution Target Deconvolution Anticancer Activity->Target Deconvolution Reveals Potential Targets Anti-inflammatory Activity->Target Deconvolution Uncovers Mechanism of Action

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Tier 1: Foundational Assessment - Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[1] This provides a critical understanding of the compound's intrinsic toxicity and establishes a concentration range for subsequent, more specific biological assays. A combination of assays measuring different aspects of cell death provides a more complete picture of the compound's cytotoxic potential.[1]

Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3][4]

Experimental Protocol: MTT Assay [2][3][4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Representative MTT Assay Results

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.198.5 ± 2.195.3 ± 3.592.1 ± 4.2
195.2 ± 3.088.7 ± 4.180.5 ± 5.5
1075.6 ± 4.560.1 ± 5.245.3 ± 6.1
5040.3 ± 5.125.8 ± 4.815.2 ± 3.9
10015.7 ± 3.88.2 ± 2.55.1 ± 1.8
Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8]

Experimental Protocol: LDH Assay [7][9][10]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the EC50 value.

Data Presentation: Representative LDH Assay Results

Concentration (µM)% LDH Release (24h)% LDH Release (48h)% LDH Release (72h)
0.12.1 ± 0.54.5 ± 1.17.8 ± 1.5
15.3 ± 1.210.8 ± 2.318.5 ± 3.2
1022.7 ± 3.538.2 ± 4.553.1 ± 5.8
5058.9 ± 6.173.5 ± 5.984.2 ± 4.7
10085.4 ± 4.891.3 ± 3.794.6 ± 2.9

Tier 2: Activity Screening

Based on the broad biological activities reported for pyrazolopyridine derivatives, it is logical to screen {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine for potential anticancer and anti-inflammatory effects.

Anticancer Activity Evaluation

Given that many pyrazolopyridine compounds exhibit antiproliferative and pro-apoptotic effects, evaluating the anticancer potential of the test compound is a key step.

While the MTT assay provides an indication of cell viability, a more direct measure of cell proliferation can be obtained using methods like the CyQUANT® assay, which quantifies cellular DNA content.[6]

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][12][13][14] PI is a fluorescent intercalating agent that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[11][13]

G cluster_0 Cell States cluster_1 Staining Profile Viable Viable Annexin V- / PI- Annexin V- / PI- Viable->Annexin V- / PI- Early Apoptosis Early Apoptosis Annexin V+ / PI- Annexin V+ / PI- Early Apoptosis->Annexin V+ / PI- Late Apoptosis/Necrosis Late Apoptosis/Necrosis Annexin V+ / PI+ Annexin V+ / PI+ Late Apoptosis/Necrosis->Annexin V+ / PI+ G cluster_0 Workflow Compound Immobilization Compound Immobilization Cell Lysate Incubation Cell Lysate Incubation Compound Immobilization->Cell Lysate Incubation Prepare 'Bait' Washing Washing Cell Lysate Incubation->Washing Capture Targets Elution Elution Washing->Elution Remove Non-specific Binders Protein Identification (MS) Protein Identification (MS) Elution->Protein Identification (MS) Isolate Targets

Caption: A generalized workflow for affinity-based target identification.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry [15][16][17][18]

  • Compound Immobilization: Synthesize a derivative of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine with a linker for covalent attachment to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound).

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Target Validation: Analyze the mass spectrometry data to identify potential protein targets. Further validation experiments, such as Western blotting or functional assays, are required to confirm the identified targets.

Conclusion

This technical guide provides a structured and comprehensive framework for the preliminary in vitro evaluation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. By following this tiered approach, researchers can systematically characterize the compound's cytotoxicity, screen for potential anticancer and anti-inflammatory activities, and gain insights into its mechanism of action. The detailed protocols and data presentation formats are intended to ensure robust and reproducible results, paving the way for further preclinical development of this promising pyrazolopyridine derivative.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine: A Detailed Protocol for Drug Discovery and Development

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, a valuable building block in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, a valuable building block in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a methanamine substituent at the 5-position offers a key vector for further chemical elaboration and interaction with biological targets.

This document is intended for researchers, scientists, and drug development professionals. It outlines a reliable and reproducible synthetic route, starting from the commercially available 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The protocol is presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability.

Synthetic Strategy Overview

The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is achieved through a two-step sequence. The first step involves the conversion of the 5-amino group of the starting material into a nitrile functionality via a Sandmeyer reaction. The subsequent step is the reduction of the nitrile to the desired primary amine using catalytic hydrogenation.

Synthetic_Pathway Start 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Intermediate 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Start->Intermediate Step 1: Sandmeyer Reaction Product {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Intermediate->Product Step 2: Nitrile Reduction

Caption: Overall synthetic pathway for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

PART 1: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This initial step employs the Sandmeyer reaction, a robust method for the conversion of an aromatic amine to a nitrile.[1][2][3][4] The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amineC₈H₁₀N₄162.1910.0 g
Hydrochloric acid (concentrated, 37%)HCl36.4630 mL
Sodium nitriteNaNO₂69.004.7 g
Copper(I) cyanideCuCN89.566.6 g
Sodium cyanideNaCN49.013.6 g
Deionized waterH₂O18.02As needed
DichloromethaneCH₂Cl₂84.93As needed
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed
Experimental Protocol

Step1_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification A Dissolve starting amine in conc. HCl and water B Cool to 0-5 °C in an ice-salt bath A->B C Slowly add aqueous sodium nitrite solution B->C D Stir for 30 minutes at 0-5 °C C->D G Slowly add the cold diazonium salt solution D->G Diazonium salt solution E Prepare a solution of CuCN and NaCN in water F Cool the cyanide solution to 0-5 °C E->F H Allow to warm to room temperature and stir for 2 hours G->H I Heat the reaction mixture to 60 °C for 1 hour H->I J Cool to room temperature and extract with dichloromethane K Wash the organic layer with water and brine J->K L Dry over anhydrous sodium sulfate and filter K->L M Concentrate under reduced pressure L->M N Purify by column chromatography (silica gel) M->N

Caption: Experimental workflow for the Sandmeyer reaction.

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (10.0 g, 61.6 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and deionized water (20 mL). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (4.7 g, 68.1 mmol) in deionized water (15 mL). Add this solution dropwise to the cooled amine suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.

  • Cyanation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (6.6 g, 73.7 mmol) and sodium cyanide (3.6 g, 73.5 mmol) in deionized water (50 mL). Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cyanide solution over 30 minutes with vigorous stirring. A precipitate may form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 60 °C for 1 hour to ensure complete reaction. Nitrogen gas evolution will be observed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a solid.

PART 2: Synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

The second step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6][7][8][9] Raney nickel is a commonly used catalyst for this purpose due to its high activity.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileC₉H₈N₄172.195.0 g
Raney Nickel (50% slurry in water)Ni58.69~1.0 g (catalytic)
EthanolC₂H₅OH46.07100 mL
Ammonia (7 N solution in methanol)NH₃17.0320 mL
Hydrogen gasH₂2.02High pressure
Celite®--As needed
Experimental Protocol

Step2_Workflow cluster_hydrogenation Catalytic Hydrogenation cluster_workup_purification Work-up and Purification A Charge a high-pressure reactor with the nitrile, ethanol, and methanolic ammonia B Add Raney Nickel slurry A->B C Seal the reactor and purge with nitrogen, then with hydrogen B->C D Pressurize with hydrogen gas (e.g., 50 psi) C->D E Heat to 50 °C and stir vigorously D->E F Monitor the reaction by TLC or LC-MS E->F G Cool the reactor and vent the hydrogen F->G Reaction complete H Filter the reaction mixture through Celite® G->H I Wash the Celite® pad with ethanol H->I J Concentrate the filtrate under reduced pressure I->J K Purify by crystallization or chromatography if necessary J->K

Caption: Experimental workflow for the catalytic reduction of the nitrile.

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (5.0 g, 29.0 mmol), ethanol (100 mL), and a 7 N solution of ammonia in methanol (20 mL). The ammoniacal methanol helps to suppress the formation of secondary amine byproducts.

  • Carefully add Raney Nickel (approximately 1.0 g of a 50% slurry in water, washed with ethanol) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge the system first with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 50 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time may vary but is typically in the range of 4-12 hours.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking) to yield the pure product.

Safety Precautions

  • Sodium Cyanide and Copper(I) Cyanide: These reagents are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • Hydrogen Gas: Hydrogen is highly flammable. Perform the hydrogenation in a properly rated high-pressure reactor in a designated area. Ensure there are no ignition sources nearby.

  • Raney Nickel: Raney Nickel is pyrophoric when dry. Always handle it as a slurry in water or ethanol.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Ansari, S., & Shariati, S. (2025). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Combinatorial Chemistry & High Throughput Screening, 28(3), 392-416.
  • Science of Synthesis. (n.d.).
  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Nguyen, T. T. H., et al. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
  • ResearchGate. (2011, October 3). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone?
  • Otsubo, K., et al. (n.d.).
  • Verma, R., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2846.
  • Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Organic Letters, 21(8), 2765-2769.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Occidental College. (n.d.).
  • Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Organic Letters.
  • Master Organic Chemistry. (2018, December 3).
  • ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)
  • Royal Society of Chemistry. (n.d.). .

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sotomayor, E., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(15), 305-313.
  • Chappell, M. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6295-6299.
  • Pearson. (n.d.).
  • Cuesta, J., et al. (2020).
  • Kaya, T. S., & Turhan, K. (2025). THE SYNTHESIS OF BIOLOGICALLY ACTIVE PYRAZOLO[3,4-b]PYRIDINE AND PYRIDO[2,3-d]PYRIMIDINE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 39(6).
  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
  • ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). Conversion of 2-(aminomethyl) substituted pyridine and quinoline to their dicarbonyldiimides using copper(II)
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.

Sources

Application

Application of Pyrazolo[3,4-b]pyridines in Anticancer Research: A Technical Guide

Introduction: The Ascendancy of Pyrazolo[3,4-b]pyridines in Modern Oncology The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, demonstrating a remarkable versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Pyrazolo[3,4-b]pyridines in Modern Oncology

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in targeting a spectrum of molecular machinery implicated in oncogenesis.[1][2] This bicyclic heteroaromatic ring system, an isostere of purine, has proven to be a fertile ground for the development of novel anticancer agents.[3] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various therapeutic targets.[4][5] The clinical and preclinical success of pyrazolo[3,4-b]pyridine derivatives in modulating key oncogenic pathways underscores their significance in the contemporary drug discovery landscape.[3][6]

This technical guide provides an in-depth exploration of the application of pyrazolo[3,4-b]pyridines in anticancer research. We will delve into their primary mechanisms of action, supported by detailed signaling pathway diagrams and a curated summary of notable compounds. Furthermore, this document offers comprehensive, step-by-step protocols for key in vitro assays, empowering researchers to effectively evaluate the anticancer potential of novel pyrazolo[3,4-b]pyridine derivatives. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects through the modulation of several critical cellular processes. Their primary modes of action involve the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Dominant Therapeutic Strategy

A predominant mechanism of action for many pyrazolo[3,4-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been designed to be potent inhibitors of CDKs, particularly CDK2, thereby inducing cell cycle arrest and apoptosis.[6]

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes involved in cell survival and proliferation. Several pyrazolo[3,4-b]pyridine-based compounds have demonstrated potent and selective inhibition of PIM-1 kinase, leading to apoptotic cell death in breast cancer models.[7]

  • Monopolar Spindle Kinase 1 (Mps1): Mps1 is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 by pyrazolo[3,4-b]pyridine derivatives can lead to mitotic catastrophe and cell death in cancer cells.[8]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is a known driver of various cancers. Novel pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases.[9]

  • Tropomyosin Receptor Kinases (TRKs): TRK receptors are involved in cell proliferation and differentiation. Continuous activation and overexpression of TRKs can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as effective TRK inhibitors.[10]

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and has been implicated in the survival of certain cancer cells. Potent and selective pyrazolo[3,4-b]pyridine-based inhibitors of TBK1 have been identified.[11]

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) Growth Factor->RTK Activation RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation PIM1 PIM-1 Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition TBK1 TBK1 TBK1->Proliferation CDK CDK/Cyclin Complex Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Mps1 Mps1 Mps1->Cell_Cycle Mitotic Checkpoint Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->RTK Inhibition Pyrazolo_pyridine->PIM1 Inhibition Pyrazolo_pyridine->TBK1 Inhibition Pyrazolo_pyridine->CDK Inhibition Pyrazolo_pyridine->Mps1 Inhibition

Caption: Pyrazolo[3,4-b]pyridines inhibit key oncogenic kinases.

Topoisomerase II Inhibition: Disrupting DNA Integrity

Topoisomerase II is an essential enzyme that modulates DNA topology, playing a critical role in DNA replication and chromosome segregation.[1][2] Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2]

Topoisomerase_II_Inhibition cluster_nucleus Nucleus DNA_Replication DNA Replication & Chromosome Segregation TopoII Topoisomerase IIα DNA_Replication->TopoII Requires DNA_Damage DNA Damage TopoII->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TopoII Inhibition

Caption: Inhibition of Topoisomerase II by Pyrazolo[3,4-b]pyridines.

Key Pyrazolo[3,4-b]pyridine Derivatives in Anticancer Research

The following table summarizes representative pyrazolo[3,4-b]pyridine compounds, their primary molecular targets, and their reported in vitro anticancer activities.

Compound IDPrimary Target(s)Cancer Cell Line(s)Reported IC50/GI50Reference
8b CDKA-549 (lung), HEPG2 (liver), HCT-116 (colon)2.9 µM, 2.6 µM, 2.3 µM[12][13]
8c Topoisomerase IIαNCI-60 PanelMG-MID: 1.33 µM[1][2]
9a CDK2/CDK9Hela (cervical)2.59 µM[6]
14g CDK2/CDK9MCF7 (breast), HCT-116 (colon)4.66 µM, 1.98 µM[6]
17 PIM-1MCF-7 (breast)5.98 µM (cytotoxicity), 43 nM (enzyme)[7]
19 PIM-1MCF-7 (breast)5.61 µM (cytotoxicity), 26 nM (enzyme)[7]
31 Mps1MDA-MB-468 (breast), MV4-11 (leukemia)2.596 nM (enzyme)[8]
7n FGFRH1581 (lung)Significant in vivo antitumor activity[9]
C03 TRKAKm-12 (colon)56 nM (enzyme), 0.304 µM (cell proliferation)[10]
15y TBK1A172, U87MG (glioma), A375, A2058 (melanoma)0.2 nM (enzyme), 0.9-3.6 µM (cell proliferation)[11]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer properties of pyrazolo[3,4-b]pyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for determining the in vitro potency (IC50) of a test compound against a specific kinase (e.g., CDK2, PIM-1, Mps1, FGFR, TRK) using a luminescence-based assay such as ADP-Glo™.[7][13][14][15][16][17]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A, PIM-1, Mps1, FGFR, TRK)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test pyrazolo[3,4-b]pyridine compound

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. c. Further dilute the compound solutions in kinase assay buffer.

  • Reaction Setup: a. In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well. c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Kinase Reaction: a. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Compound - Kinase - Substrate/ATP Compound_Prep->Reaction_Setup Incubation Incubate at RT (60 min) Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Incubate_2 Incubate at RT (40 min) Stop_Reaction->Incubate_2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Add_Detection Incubate_3 Incubate at RT (30 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Topoisomerase II DNA Relaxation Assay

This protocol is designed to assess the inhibitory effect of pyrazolo[3,4-b]pyridine compounds on the catalytic activity of human Topoisomerase IIα.[10][18][19][20]

Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA in an ATP-dependent manner. The relaxed and supercoiled forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the relaxation of the supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)

  • ATP solution

  • Test pyrazolo[3,4-b]pyridine compound

  • DMSO

  • STEB buffer (40% w/v sucrose, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing the test compound (at various concentrations) or DMSO (control), supercoiled pBR322 DNA (0.5 µg), Topoisomerase II assay buffer, and ATP (1 mM). b. Incubate the mixture at 37°C for 15 minutes.

  • Enzyme Reaction: a. Add 1 unit of Topoisomerase IIα to the reaction mixture. b. Incubate at 37°C for an additional 30-45 minutes.

  • Reaction Termination: a. Stop the reaction by adding STEB buffer.

  • Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel in TAE buffer. b. Run the gel at approximately 85V for 2 hours.

  • Visualization and Analysis: a. Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes and destain in water. b. Visualize the DNA bands under UV light. c. Quantify the intensity of the supercoiled and relaxed DNA bands using a gel documentation system. The percentage of inhibition is calculated based on the reduction of the relaxed DNA form.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.[5][21][22][23]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazolo[3,4-b]pyridine compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottomed cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the compound (or DMSO for vehicle control). c. Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization: a. After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis: a. Read the absorbance at 570-590 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by pyrazolo[3,4-b]pyridine compounds.[24][25][26][27]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Induce apoptosis in cancer cells by treating them with the test compound for a desired time. Include untreated cells as a negative control. b. Harvest the cells (including floating cells in the medium) and collect them by centrifugation.

  • Staining: a. Wash the cells once with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cancer cells treated with pyrazolo[3,4-b]pyridine compounds using PI staining and flow cytometry.[4][6][8]

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: a. Treat cells with the test compound for the desired duration. b. Harvest the cells by trypsinization, wash with PBS, and centrifuge. c. Resuspend the cell pellet in a small volume of PBS. d. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. e. Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained). d. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Collect data for at least 10,000 events per sample. c. Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the potent inhibition of various kinases and Topoisomerase II, highlight the broad applicability of this chemical class in oncology. The detailed protocols provided in this guide are intended to facilitate the robust evaluation of new pyrazolo[3,4-b]pyridine derivatives, thereby accelerating the discovery and development of the next generation of targeted cancer therapies.

References

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC - NIH. [Link]

  • Mohamed, M. F., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). PMC. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020). PubMed. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis. [Link]

  • Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | Request PDF. (2026). ResearchGate. [Link]

  • 1H-pyrazolo[3,4-b] pyridine with anticancer activity. (n.d.). ResearchGate. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. [Link]

  • TRKB Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Topoisomerase Assays. (n.d.). PMC - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • 3.2.10. Human Topoisomerase IIα Relaxation Assay. (n.d.). Bio-protocol. [Link]

  • Human Topoisomerase II Relaxation Assay. (n.d.). Inspiralis. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Annexin V Apoptosis detection Kits. (n.d.). Immunostep. [Link]

Sources

Method

Application Note: A Practical Guide to In Vivo Pharmacokinetic Profiling of Pyrazolo[3,4-b]pyridine Analogs

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The journey from a promising hit compound to a clinical candidate is arduous, with a significant number of failures attributed to suboptimal pharmacokinetic (PK) properties.[4] Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is paramount for optimizing its efficacy and safety profile.[5][6] This guide provides a comprehensive framework for designing and executing in vivo pharmacokinetic studies for novel pyrazolo[3,4-b]pyridine analogs, intended for researchers in drug discovery and development.

Section 1: Pre-Clinical Study Design - Foundational Principles

A well-designed PK study is crucial for generating meaningful and translatable data.[5] The primary goals are to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[7][8] These parameters guide dose selection, scheduling for efficacy and toxicology studies, and predict human PK.[9][10]

Study Objectives

Before any experiment, clearly define the study's objectives. Common objectives include:

  • Screening: Rapidly assess the PK profiles of multiple analogs to identify candidates with favorable properties (e.g., good oral absorption, longer half-life).

  • Definitive PK: Obtain a detailed characterization of a lead candidate's PK, often including both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

  • Dose Proportionality: Evaluate if systemic exposure increases proportionally with the dose.[10]

Animal Model Selection

The choice of animal model is a critical decision that impacts the human relevance of the data.[5][6]

  • Rodents (Mice and Rats): Mice and rats are the most common initial species due to their small size, cost-effectiveness, and well-characterized physiology.[5][11] They are suitable for early-stage screening and comparative studies.

  • Non-Rodents (e.g., Dogs, Minipigs): As a compound progresses, studies in a non-rodent species are often required by regulatory agencies like the FDA.[12] These species can sometimes offer metabolic profiles more similar to humans.[5]

Causality behind the choice: The selection should be driven by metabolic similarity to humans. If in vitro metabolism studies (e.g., using liver microsomes) show that a particular species metabolizes the pyrazolopyridine analog similarly to humans, that species becomes a more predictive model.

Dose Selection and Formulation
  • Dose Levels: Doses should be selected to provide plasma concentrations that are multiples of the anticipated efficacious concentration (in vitro IC50 or EC50). A common starting point is 1-10 mg/kg. For dose proportionality studies, at least two dose levels, typically 5- to 10-fold apart, are recommended.[10]

  • Formulation: The goal is to create a safe and effective vehicle for drug administration. The formulation must solubilize the compound without causing adverse effects or altering its intrinsic PK properties.

    • Aqueous Solutions: Preferred for IV administration when solubility allows. Buffers like phosphate-buffered saline (PBS) are common.

    • Co-solvent Systems: For poorly soluble compounds, mixtures of water with solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can be used.

    • Suspensions: For oral dosing, micronized drug suspended in a vehicle like 0.5% methylcellulose is a standard approach.

Trustworthiness: Every new formulation should undergo a preliminary tolerability study in a small number of animals to ensure it doesn't cause irritation, precipitation at the injection site, or other adverse reactions.

Section 2: Core Experimental Protocols

Adherence to standardized and validated protocols is essential for data quality and reproducibility. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Protocol: Dose Formulation
  • Calculate: Determine the total amount of compound and vehicle needed for all animals, including a slight overage (~10-20%).

  • Weigh: Accurately weigh the pyrazolo[3,4-b]pyridine analog.

  • Solubilize/Suspend:

    • For Solutions: Gradually add the vehicle to the compound while vortexing or sonicating until fully dissolved. Adjust pH if necessary.

    • For Suspensions: First, create a uniform paste of the compound with a small amount of the vehicle. Then, gradually add the remaining vehicle while mixing thoroughly.

  • Verify: Confirm the final concentration and homogeneity of the formulation. For suspensions, ensure uniform particle size.

  • Store: Store the formulation appropriately (e.g., at 4°C) and note its stability.

Protocol: Animal Dosing

The route of administration must align with the intended clinical use.[9]

Table 1: Recommended Dosing Volumes and Needle Sizes for Rodents

SpeciesRouteDosing Volume (ml/kg)Needle Gauge
MouseIV (tail vein)1-5[13]27-30G[14]
MousePO (gavage)5[15]20-22G (flexible)
RatIV (tail vein)1-523-25G[13][14]
RatPO (gavage)5[13]18-20G (flexible)
  • Intravenous (IV) Bolus Administration:

    • Properly restrain the animal (e.g., using a rodent restrainer). Warming the tail can help dilate the vein.[14]

    • Clean the lateral tail vein with an alcohol swab.

    • Insert the needle, bevel up, into the vein.

    • Inject the dose solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to prevent bleeding.

  • Oral (PO) Gavage Administration:

    • Gently scruff the animal to ensure proper restraint.[16]

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure correct insertion depth.

    • Insert the flexible, soft-tipped gavage needle into the side of the mouth, advancing it smoothly along the esophagus. Do not force the tube.[16]

    • Administer the dose.

    • Remove the needle swiftly and monitor the animal for any signs of distress.[16]

Protocol: Blood Sample Collection

The blood sampling schedule is designed to capture the key phases of the drug's concentration-time profile: absorption, distribution, and elimination.

Table 2: Sample Blood Collection Schedule

RouteTime Points (hours post-dose)
IV 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
PO 0.25, 0.5, 1, 2, 4, 6, 8, 24
  • Collection: At each time point, collect blood (typically 50-100 µL for mice) from a suitable site (e.g., saphenous vein, submandibular vein).

  • Anticoagulant: Collect samples into tubes containing an anticoagulant (e.g., K2EDTA). Mix gently by inversion.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Carefully transfer the supernatant (plasma) to a new, clearly labeled tube. Immediately freeze and store the plasma samples at -80°C until analysis.

Section 3: Bioanalytical Quantification

Accurate quantification of the pyrazolo[3,4-b]pyridine analog in plasma is the cornerstone of the PK study. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[17][18]

Workflow: UHPLC-MS/MS Method
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of cold organic solvent (e.g., acetonitrile) containing an internal standard (IS).[19] The IS should be a structurally similar molecule to correct for variability during sample processing and analysis.

    • Vortex vigorously to mix.

    • Centrifuge at high speed (e.g., 12,000 x g for 10 min) to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate or vial for injection into the UHPLC-MS/MS system.[19]

  • Chromatographic Separation:

    • Use a suitable C18 column to separate the analyte from endogenous plasma components.

    • Develop a gradient elution method using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters (e.g., ion source settings) for the specific pyrazolopyridine analog.

    • Use Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition, which provides high selectivity.[19]

  • Method Validation: The bioanalytical method must be validated according to FDA guidelines to ensure its reliability.[17] Key parameters to assess include:

    • Linearity: Create a calibration curve by spiking known concentrations of the analog into blank plasma.[18]

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.[18]

    • Selectivity: Ensure no interference from endogenous matrix components.[18]

    • Stability: Confirm the analyte is stable during sample storage and processing.[18]

Section 4: Pharmacokinetic Data Analysis & Interpretation

Once plasma concentrations are determined, key PK parameters can be calculated using non-compartmental analysis (NCA).[7]

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC Area Under the plasma concentration-time Curve; represents total drug exposure.[8]
t1/2 Elimination half-life; the time required for the plasma concentration to decrease by half.[20]
CL Clearance; the volume of plasma cleared of the drug per unit of time.[20]
Vd Apparent Volume of Distribution; relates the amount of drug in the body to the concentration in the plasma.[21]
F% Absolute Bioavailability; the fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The concentration-time data is plotted, and software (e.g., Phoenix WinNonlin) is used to calculate these parameters.[22] The results provide a quantitative understanding of the compound's behavior in vivo, enabling informed decisions for further development.[23]

Visualizations

G cluster_design Study Design & Prep cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis DosePrep Dose Formulation Dosing Dosing (IV or PO) DosePrep->Dosing AnimalPrep Animal Acclimation & Grouping AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Isolation Sampling->PlasmaPrep Extraction Protein Precipitation & Extraction PlasmaPrep->Extraction LCMS UHPLC-MS/MS Analysis Extraction->LCMS DataProc Concentration Determination LCMS->DataProc PK_Calc PK Parameter Calculation (NCA) DataProc->PK_Calc Report Reporting & Interpretation PK_Calc->Report

FirstPassMetabolism

References

  • Calculation of Pharmacokinetic Parameters: Part1. (2015, November 18). YouTube. Retrieved from [Link]

  • Injections and Dosing - Preclinical Research Unit. UNC School of Medicine. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • Pharmacokinetic Calculations. Retrieved from [Link]

  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017, October 16). PMC. Retrieved from [Link]

  • Small Animal In Vivo PK Service. Creative Biolabs. Retrieved from [Link]

  • How to select the right animal species for TK/PK studies? Patsnap Synapse. Retrieved from [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, September 12). PubMed. Retrieved from [Link]

  • Expt. 13 Calculation of pharmacokinetic parameters from a given data. (2016, August 2). Slideshare. Retrieved from [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Guidelines for the administration of substances to rodents. NTNU. Retrieved from [Link]

  • Pharmacokinetics - Part One. (2021, August 23). LITFL. Retrieved from [Link]

  • Role of animal models in biomedical research: a review. (2022, November 29). PMC. Retrieved from [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories. Retrieved from [Link]

  • IACUC Routes of Administration Guidelines. Research & Innovation Office. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from [Link]

  • Preclinical Studies in Drug Development. PPD. Retrieved from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. Retrieved from [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). ScienceDirect. Retrieved from [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Retrieved from [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2026, January 21). ResearchGate. Retrieved from [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. (2023, March 23). Frontiers. Retrieved from [Link]

  • Antiplatelet pyrazolopyridines derivatives: pharmacological, biochemical and toxicological characterization. (2016, March 22). Taylor & Francis Online. Retrieved from [Link]

  • Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. (2025, November 14). MDPI. Retrieved from [Link]

  • Bioanalytical method for LCMS quantification of specific molecules in human plasma. (2020, April 29). Reddit. Retrieved from [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2020, January 10). PMC. Retrieved from [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. Retrieved from [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (2018, August 28). PMC. Retrieved from [Link]

  • Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. Retrieved from [Link]

Sources

Application

Determining the Antimicrobial Potential of Pyrazolo[3,4-b]pyridine Compounds: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazolo[3,4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3] Their unique structural scaffold offers opportunities for chemical modification to enhance potency and broaden their activity spectrum.[4] This application note provides a comprehensive, step-by-step protocol for the systematic evaluation of the antimicrobial properties of newly synthesized pyrazolo[3,4-b]pyridine compounds, ensuring accuracy, reproducibility, and adherence to international standards.

The core of antimicrobial susceptibility testing lies in determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[5] This guide will detail the widely accepted broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for the precise determination of these critical parameters.[6][7][8]

Core Principles and Experimental Rationale

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing due to its efficiency in testing multiple compounds against a panel of microorganisms simultaneously.[9] The principle involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The subsequent determination of the MBC distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a crucial piece of information for drug development. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[5]

For pyrazolo[3,4-b]pyridine compounds, which can exhibit hydrophobic properties, careful consideration must be given to their solubility in the test medium to avoid precipitation and ensure accurate results.[10][11] The use of a cosolvent like dimethyl sulfoxide (DMSO) is common, but its final concentration must be controlled to prevent any intrinsic antimicrobial or growth-inhibitory effects.

Experimental Workflow Overview

The following diagram outlines the major steps involved in the determination of MIC and MBC values for pyrazolo[3,4-b]pyridine compounds.

Antimicrobial Testing Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Stock Solution of Pyrazolo[3,4-b]pyridine Serial_Dilution Perform Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate Plates (35-37°C for 16-20h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates Read_MIC->Plating Incubation_MBC Incubate Agar Plates (35-37°C for 18-24h) Plating->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% kill) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Materials and Reagents

Reagent/MaterialSpecifications
Pyrazolo[3,4-b]pyridine compoundsSynthesized and purified
Dimethyl sulfoxide (DMSO)ACS grade or higher
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Complying with CLSI standards[6]
Mueller-Hinton Agar (MHA)Standard formulation
Sterile 96-well microtiter platesU-bottom or flat-bottom, non-treated polystyrene
Sterile Petri dishes100 mm diameter
McFarland 0.5 turbidity standardCommercial or prepared in-house
Quality Control (QC) bacterial strainse.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853[12]
Test bacterial strainsGram-positive and Gram-negative clinical isolates or reference strains[13]
Positive control antibioticse.g., Ciprofloxacin, Vancomycin (as appropriate for test strains)
Sterile saline (0.85% NaCl)
Incubator35 ± 2°C
Spectrophotometer or turbidity meter
Micropipettes and sterile tips

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[6]

1. Preparation of Test Compound Stock Solution: a. Accurately weigh the pyrazolo[3,4-b]pyridine compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary. Rationale: A high-concentration stock minimizes the amount of DMSO carried over into the assay, preventing solvent-induced toxicity to the microorganisms.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9] Rationale: Standardization of the inoculum density is critical for the reproducibility of MIC results. A higher or lower density can lead to falsely elevated or reduced MICs, respectively.

3. Serial Dilution in 96-Well Plate: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add a specific volume of the compound stock solution to the first well to achieve the highest desired test concentration, and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 100 µL from the last well. Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for the determination of the MIC over a wide range of concentrations.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension prepared in step 2d. b. Include the following controls on each plate:

  • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
  • Sterility Control: A well containing only CAMHB to check for contamination.
  • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure it has no inhibitory effect.
  • Positive Control: Wells containing a standard antibiotic with a known MIC for the QC strain. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5] Rationale: Incubation conditions are standardized to ensure optimal and reproducible bacterial growth.

5. Interpretation of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the pyrazolo[3,4-b]pyridine compound at which there is no visible growth.[14]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the completion of the MIC test.[15]

1. Subculturing from MIC Plate: a. From each well showing no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot. b. Spot-plate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.[16] c. Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum. Rationale: This step transfers bacteria that may have been inhibited but not killed to a nutrient-rich, compound-free medium to allow for potential regrowth.

2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

3. Interpretation of MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[5] For practical purposes, this is often the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies for a 10 µL spot).

Data Analysis and Interpretation

The results of the MIC and MBC assays provide crucial information about the antimicrobial properties of the pyrazolo[3,4-b]pyridine compounds.

ParameterInterpretationSignificance
MIC Lowest concentration inhibiting visible growthIndicates the potency of the compound's bacteriostatic activity.
MBC Lowest concentration killing ≥99.9% of bacteriaIndicates the potency of the compound's bactericidal activity.
MBC/MIC Ratio ≤ 4Generally considered bactericidal .
MBC/MIC Ratio > 4Generally considered bacteriostatic .

Note: The distinction between bactericidal and bacteriostatic can be important in clinical applications, especially for treating infections in immunocompromised patients.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No growth in growth control wells Inoculum was not viable; error in media preparation.Repeat the assay with a fresh inoculum and newly prepared media.
Growth in sterility control well Contamination of media or plate.Discard results and repeat with sterile materials.
Compound precipitates in wells Poor solubility of the pyrazolo[3,4-b]pyridine derivative in the aqueous medium.Increase the initial DMSO concentration in the stock solution (ensure final concentration in the assay remains non-toxic); consider alternative solubilization strategies.[10]
Inconsistent MIC results Inaccurate pipetting; variation in inoculum density.Ensure proper pipette calibration and technique; strictly adhere to the 0.5 McFarland standard for inoculum preparation.
QC strain MIC out of range Procedural error; degraded antibiotic or media.Review all procedural steps; use new batches of control antibiotics and media. Check QC strain purity.[12]

Conclusion

This protocol provides a robust and standardized framework for evaluating the antimicrobial effects of novel pyrazolo[3,4-b]pyridine compounds. By adhering to established guidelines from CLSI and EUCAST, researchers can generate reliable and comparable data on the MIC and MBC values of their synthesized molecules.[6][7] This information is fundamental for structure-activity relationship studies and for identifying lead compounds for further development in the fight against infectious diseases. The insights gained from these assays are a critical first step in the long and rigorous process of bringing a new antimicrobial agent from the laboratory to the clinic.

References

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Available at: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Bridge PTS. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. Available at: [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]

  • ResearchGate. Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

  • PubMed. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Antibacterial pyrazoles: tackling resistant bacteria. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • MDPI. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • Springer. Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • Scientific Reports. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. Available at: [Link]

  • Der Pharma Chemica. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available at: [Link]

  • Taylor & Francis. Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

  • American Society for Microbiology. (2024). A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios. Available at: [Link]

  • ResearchGate. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Hydrophobic diversification is the key to simultaneously increased antifungal activity and decreased cytotoxicity of two ab initio designed peptides. Available at: [Link]

  • MDPI. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. Available at: [Link]

Sources

Method

Cell-based assay development for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Title: A Framework for Evaluating the Anticancer Activity of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Using Cell-Based Assays Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Framework for Evaluating the Anticancer Activity of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Using Cell-Based Assays

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] This application note presents a detailed guide for the initial characterization of the cytotoxic and pro-apoptotic activity of a specific derivative, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. We provide step-by-step protocols for two fundamental cell-based assays: the MTT assay for quantifying cell viability and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection and differentiation of apoptotic and necrotic cells via flow cytometry. The causality behind experimental choices and methods for robust data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are heterocyclic compounds that are structurally analogous to purine bases, making them ideal candidates for interacting with a variety of biological targets.[4] The scientific literature describes their efficacy as inhibitors of crucial cellular signaling pathways, including those regulated by kinases like Hematopoietic Progenitor Kinase 1 (HPK1) and TANK-binding kinase 1 (TBK1).[5][6] Furthermore, numerous studies have highlighted the broad-spectrum antiproliferative effects of this class of compounds against various cancer cell lines, such as prostate (PC-3), breast (MCF-7), and leukemia (K562).[1][2] The mechanism of action often involves the induction of DNA damage, cell cycle arrest, and apoptosis.[2][7]

This guide focuses on {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, a specific member of this promising family. The following protocols are designed to provide a foundational understanding of its potential as a cytotoxic agent, a critical first step in the drug discovery pipeline.

Scientific Principles of the Selected Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Annexin V/PI Assay for Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. The principle lies in identifying two key events in the apoptotic process:

  • Annexin V: During early apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

By using both stains simultaneously, it is possible to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]

Experimental Workflows

General Workflow for Compound Evaluation

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_analysis Data Analysis CellCulture 1. Cell Line Culture & Maintenance CompoundPrep 2. Compound Stock Preparation & Dilution MTT_Assay 3. MTT Cytotoxicity Assay (IC50 Determination) CompoundPrep->MTT_Assay Treat cells Apoptosis_Assay 4. Annexin V/PI Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Confirm cell death mechanism Data_Analysis 5. IC50 Calculation & Apoptosis Quantification Apoptosis_Assay->Data_Analysis

Caption: Overall experimental workflow for assessing anticancer activity.

Annexin V/PI Staining and Flow Cytometry

G Start Cells Treated with Compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Detailed Protocols

Materials and Reagents
Reagent/MaterialRecommended Supplier
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamineIn-house/Vendor
MCF-7 Human Breast Adenocarcinoma Cell Line (ATCC® HTB-22™)ATCC
Dulbecco's Modified Eagle's Medium (DMEM)Gibco
Fetal Bovine Serum (FBS), Heat-InactivatedGibco
Penicillin-Streptomycin Solution (100X)Gibco
Trypsin-EDTA (0.25%)Gibco
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Annexin V-FITC Apoptosis Detection KitBD Biosciences
96-well and 6-well cell culture platesCorning
Flow Cytometer (e.g., BD FACSCanto™ II)BD Biosciences
Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include wells for vehicle control (DMSO only) and untreated control.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[7]

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed 2.5 x 10⁵ cells per well in 2 mL of complete medium into 6-well plates.

    • Incubate overnight for attachment.

    • Treat the cells with {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine at concentrations equivalent to its IC50 and 2x IC50 (as determined by the MTT assay). Include a vehicle control.

    • Incubate for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium from each well (which contains floating/dead cells).

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in the apoptosis detection kit).

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. Acquire data for at least 10,000 events per sample.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for propidium iodide.

  • Data Interpretation:

    • Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

    • Lower-Left Quadrant (Q4): Viable cells (Annexin V- / PI-).

    • Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-).

    • Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).

    • Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+).

Data Presentation

Cytotoxicity Data

The IC50 values should be presented in a clear, tabular format for easy comparison.

CompoundCell LineIncubation Time (h)IC50 (µM) ± SD
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamineMCF-748Calculated Value
Doxorubicin (Positive Control)MCF-748Reference Value
Apoptosis Data

The percentage of cells in each quadrant from the flow cytometry analysis should be summarized in a table.

Treatment% Viable (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control (0.5% DMSO)ValueValueValue
Compound (IC50 concentration)ValueValueValue
Compound (2x IC50 concentration)ValueValueValue

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and validated framework for the initial assessment of the anticancer properties of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. By determining the compound's IC50 value and confirming its ability to induce apoptosis, researchers can gain critical insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular mechanisms, such as cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and target-based enzymatic assays to identify its direct cellular interactors.

References

  • Hernandez S., Qing J., Thibodeau R. H., et al. (2020). Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies. Cancer Cell, 38, 551–566. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules. [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride - Chemical Substance Information. (n.d.). NextSDS. [Link]

  • {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine - Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Application

Application Notes and Protocols for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (Compound X) in Targeting Drug-Resistant Cancer Cells

Authored by: A Senior Application Scientist Disclaimer: The following application notes and protocols are a synthesized guide based on the known anti-cancer properties of the pyrazolo[3,4-b]pyridine scaffold. The specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Disclaimer: The following application notes and protocols are a synthesized guide based on the known anti-cancer properties of the pyrazolo[3,4-b]pyridine scaffold. The specific compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, is used as a representative molecule for this class and will be referred to as "Compound X." Researchers should adapt these protocols based on the specific characteristics of their particular pyrazolo[3,4-b]pyridine derivative.

Introduction: The Challenge of Drug Resistance and the Promise of Pyrazolo[3,4-b]pyridines

Acquired resistance to chemotherapy remains a paramount challenge in oncology, leading to treatment failure and disease relapse. Cancer cells can develop resistance through various mechanisms, including increased drug efflux, target protein mutations, and activation of alternative survival pathways. The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activity against a range of malignancies, including those exhibiting drug resistance.[1][2][3]

Derivatives of pyrazolo[3,4-b]pyridine have been shown to exert their anti-tumor effects through the inhibition of key cellular regulators such as cyclin-dependent kinases (CDKs), PIM kinases, and Topoisomerase II.[1][4][5] By targeting these fundamental cellular processes, these compounds can circumvent common resistance mechanisms and induce apoptosis in otherwise refractory cancer cells.[4][6] This document provides a comprehensive guide for researchers on the application of a representative pyrazolo[3,4-b]pyridine derivative, Compound X, in the investigation and targeting of drug-resistant cancer cells.

Mechanism of Action: A Multi-faceted Approach to Overcoming Resistance

The anti-cancer activity of pyrazolo[3,4-b]pyridine derivatives is often attributed to their ability to inhibit multiple protein kinases involved in cell cycle progression and survival.[1][4][5] This multi-targeted approach is particularly advantageous in overcoming the heterogeneity and adaptability of drug-resistant tumors.

A proposed mechanism of action for Compound X, based on the activities of similar compounds, involves the dual inhibition of CDK2 and PIM1 kinases.[4]

  • CDK2 Inhibition: CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by Compound X is hypothesized to induce cell cycle arrest, preventing the proliferation of cancer cells.[4]

  • PIM1 Inhibition: PIM1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of PIM1 by Compound X can lead to the induction of apoptosis.[4][5]

The synergistic inhibition of these two pathways can lead to a potent anti-proliferative and pro-apoptotic effect in drug-resistant cancer cells.

G cluster_0 Compound X CompoundX {1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-5-yl}methanamine CDK2 CDK2 CompoundX->CDK2 Inhibits PIM1 PIM1 CompoundX->PIM1 Inhibits CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Promotes Arrest Cell Cycle Arrest ApoptosisReg Apoptosis Regulation PIM1->ApoptosisReg Inhibits (Anti-apoptotic) Apoptosis Apoptosis CellCycle->Arrest ApoptosisReg->Apoptosis

Caption: Proposed mechanism of action for Compound X.

Experimental Protocols

Establishment and Maintenance of Drug-Resistant Cancer Cell Lines

A critical first step is the development of drug-resistant cell lines. This protocol describes a method for generating resistance through continuous exposure to a standard chemotherapeutic agent.

Materials:

  • Parental cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Standard chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Protocol:

  • Determine the IC50 of the parental cell line: Culture the parental cells and perform a dose-response assay with the chosen chemotherapeutic agent to determine the half-maximal inhibitory concentration (IC50).

  • Initial exposure: Begin by culturing the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[7]

  • Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold).[7][8]

  • Monitor and passage: Continuously monitor the cells for signs of recovery and proliferation. Passage the cells when they reach 70-80% confluency. This process can take several months.[8][9]

  • Confirm resistance: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental cell line. The ratio of the IC50 of the resistant line to the parental line is the Resistance Index (RI).[7]

  • Maintenance of resistant phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of the drug (e.g., the IC20 of the resistant line).[8]

G Start Parental Cell Line IC50_parental Determine Parental IC50 Start->IC50_parental Culture_IC20 Culture in IC20 Drug Conc. IC50_parental->Culture_IC20 Stepwise Stepwise Drug Concentration Increase Culture_IC20->Stepwise Monitor Monitor & Passage Stepwise->Monitor Monitor->Stepwise Repeat Confirm Confirm Resistance (New IC50) Monitor->Confirm Maintain Maintain in Drug-Containing Medium Confirm->Maintain End Resistant Cell Line Maintain->End

Caption: Workflow for developing drug-resistant cell lines.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10][11]

Materials:

  • Parental and drug-resistant cancer cells

  • Compound X

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the parental and drug-resistant cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of Compound X in the complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of Compound X. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values for both parental and resistant cell lines.

Cell LineTreatmentIC50 (µM) - Hypothetical Data
Parental MCF-7Doxorubicin0.5
Doxorubicin-Resistant MCF-7Doxorubicin15.0
Parental MCF-7Compound X2.5
Doxorubicin-Resistant MCF-7Compound X3.0
Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Parental and drug-resistant cancer cells

  • Compound X

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with Compound X at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell PopulationUntreated Control (%)Compound X Treated (%)
Viable9540
Early Apoptotic235
Late Apoptotic/Necrotic325
Target Engagement and Validation

To confirm that Compound X is acting on its intended targets, a Western blot analysis can be performed to assess the phosphorylation status of downstream substrates of CDK2 and PIM1.

Materials:

  • Parental and drug-resistant cancer cells

  • Compound X

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-BAD)

  • Secondary antibodies

  • SDS-PAGE gels

  • Western blotting apparatus

Protocol:

  • Cell Lysis: Treat cells with Compound X for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated forms of CDK2 and PIM1 substrates, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the phosphorylation of target substrates would indicate successful target engagement by Compound X.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for evaluating the efficacy of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (Compound X) and other pyrazolo[3,4-b]pyridine derivatives against drug-resistant cancer cells. The multifaceted mechanism of action of this class of compounds holds significant promise for the development of novel therapeutics to overcome drug resistance.

Future studies should focus on in vivo validation using xenograft models of drug-resistant tumors to assess the therapeutic potential of these compounds in a more complex biological system.[2][13] Furthermore, comprehensive target validation studies, including biophysical binding assays and cellular thermal shift assays, can provide deeper insights into the direct interactions between the compound and its targets.[14][15]

References

  • Ezzat, A. et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. Available at: [Link]

  • Eastman, A. (2010). Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. Available at: [Link]

  • Mohamed, M. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • McDonnell, A. M. et al. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • Al-Ostath, S. et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

  • Nossier, A. I. et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. Available at: [Link]

  • Vermes, I. et al. (2011). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. Alfa Cytology. Available at: [Link]

  • Zhang, Y. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available at: [Link]

  • Wang, Y. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. ResearchGate. Available at: [Link]

  • Dandapat, A. et al. (2000). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available at: [Link]

  • Lee, J. H. et al. (2015). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. PMC. Available at: [Link]

  • Adan, A. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]

  • Pahikkala, T. et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Zuber, J. et al. (2013). A Pipeline for Drug Target Identification and Validation. PMC. Available at: [Link]

  • He, L. et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. SpringerLink. Available at: [Link]

  • Niepel, M. et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. Available at: [Link]

  • Lee, S. H. et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Available at: [Link]

  • The Institute of Cancer Research, London. (n.d.). Centre for Target Validation. The Institute of Cancer Research, London. Available at: [Link]

  • Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. Available at: [Link]

  • Abu Safieh, K. A. et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Quiroga, J. et al. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Papastathopoulos, P. et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Der Pharma Chemica. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]

  • Ghorab, M. M. et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]

  • Lee, H. et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]

  • Li, Y. et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. PubMed. Available at: [Link]

  • Google Patents. (2020). WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. Google Patents.
  • Wang, Y. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available at: [Link]

  • Christodoulou, M. S. et al. (2019). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. Available at: [Link]

  • Al-Ostath, S. et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. Available at: [Link]

  • Google Patents. (2006). US20060079463A1 - Anticancer compositions comprising methenamine. Google Patents.

Sources

Method

Molecular docking simulation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine with target proteins

An Application Guide to the Molecular Docking of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine with Putative Kinase Targets Abstract This document provides a detailed protocol and scientific rationale for cond...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Molecular Docking of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine with Putative Kinase Targets

Abstract

This document provides a detailed protocol and scientific rationale for conducting molecular docking simulations of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, a member of the medicinally significant pyrazolopyridine class. Pyrazolopyridine scaffolds are recognized as privileged structures in drug discovery, demonstrating a wide range of biological activities, including the inhibition of protein kinases implicated in oncology.[1][2][3] This guide is designed for researchers in computational chemistry and drug development, offering a step-by-step workflow from ligand and protein preparation to simulation execution and results validation. By contextualizing each technical step with its underlying scientific purpose, this protocol aims to empower users to perform accurate, reproducible, and meaningful docking studies.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold structurally analogous to natural purines, allowing it to function as an antagonist in various biological pathways.[3][4] This structural feature has made it a focal point for medicinal chemists, leading to the development of compounds with diverse therapeutic applications, including anxiolytic, anti-diabetic, and antimicrobial agents.[5][6]

Notably, this scaffold has gained significant traction in oncology. Numerous pyrazolopyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[1][2] The success of this scaffold is exemplified by approved drugs and late-stage clinical candidates targeting kinases like RET and others, underscoring its value in developing targeted cancer therapies.[1] The subject of this guide, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS: 1193389-92-2)[7], represents a novel entity within this class, making it a compelling candidate for computational screening against relevant oncological targets.

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor).[8][9] It serves as an indispensable tool in modern structure-based drug design, enabling the rapid and cost-effective screening of virtual compound libraries to identify promising lead candidates for further experimental validation.[8][10]

Experimental Design: Workflow and Core Principles

A successful docking simulation is not merely the execution of a command but a multi-stage process where each step is critical for the final accuracy and relevance of the results. The workflow is designed to be a self-validating system, ensuring that the computational model is a reliable representation of the potential biological interaction.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Simulation Setup cluster_exec Phase 3: Execution & Analysis cluster_val Phase 4: Validation P1 Select Target Protein (e.g., Kinase, PDB ID) P2 Download & Prepare Receptor (Remove water, add hydrogens) P1->P2 S1 Define Binding Site (Grid Box Generation) P2->S1 L1 Obtain Ligand Structure (e.g., from PubChem) L2 Prepare Ligand (Energy minimize, assign charges) L1->L2 L2->S1 S2 Create Configuration File (Set parameters) S1->S2 E1 Run Docking Simulation (AutoDock Vina) S2->E1 E2 Analyze Binding Affinity Scores E1->E2 E3 Visualize & Analyze Poses (Identify key interactions) E2->E3 V1 Re-dock Co-crystallized Ligand E3->V1 Compare V2 Calculate RMSD V1->V2

Figure 1: The Molecular Docking Workflow.

Detailed Protocol: Docking with AutoDock Vina

This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking, noted for its accuracy and efficiency.[11][12] Visualization and file preparation will be performed with AutoDock Tools (ADT) and UCSF Chimera or PyMOL.

Part 1: Resource Preparation

The quality of input structures directly dictates the quality of the output. This phase involves carefully preparing both the protein receptor and the small molecule ligand.

Protocol 1.1: Receptor Preparation

  • Target Selection: Choose a relevant protein target. Given the known activity of pyrazolopyridines, a protein kinase is a logical choice. For this protocol, we will use Anaplastic Lymphoma Kinase (ALK) , a well-validated cancer target. We select the PDB structure 2XP2 , which is human ALK in complex with the inhibitor Crizotinib.

  • Download Structure: Obtain the PDB file from the RCSB Protein Data Bank (rcsb.org).

  • Clean the Structure: Load the PDB file (2XP2.pdb) into a molecular visualization tool like UCSF Chimera or Discovery Studio.[13]

    • Rationale: PDB files often contain non-essential molecules (water, ions, crystallization agents) and may have multiple protein chains. These must be removed to isolate the target protein and its binding site.[14][15][16]

    • Action: Delete all water molecules (HOH). Remove the co-crystallized ligand (e.g., CRI) and any other non-protein heteroatoms, unless they are essential cofactors. For this protocol, we will use the primary protein chain (Chain A).

  • Process with AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar Only.

    • Rationale: Hydrogen atoms are typically absent in crystal structures but are crucial for defining correct hydrogen bonding patterns and steric interactions.[16]

    • Assign Charges: Go to Edit -> Charges -> Compute Gasteiger.

    • Rationale: Partial atomic charges are necessary for calculating electrostatic interactions, a key component of the docking scoring function.[15]

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as receptor.pdbqt. This format includes atomic charges, atom types, and torsional flexibility information required by Vina.

Protocol 1.2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can be obtained from a database like PubChem or drawn using a chemical editor like ChemDraw or MarvinSketch and exported as a 3D file (e.g., MOL or SDF format).[14][17] If starting from a 2D structure, a 3D conformation must be generated and energy-minimized using software like Open Babel.[18]

  • Process with AutoDock Tools (ADT):

    • Open the ligand file in ADT (Ligand -> Input -> Open).

    • Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds. This is crucial for allowing the ligand to flexibly adapt its conformation within the binding site.

    • Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part 2: Docking Simulation Setup

Protocol 2.1: Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space where AutoDock Vina will search for optimal ligand binding poses.

  • Rationale: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and accuracy. For a known target, the box should encompass the active site. If the binding site is unknown, a larger "blind docking" grid covering the entire protein may be used initially.[10]

  • Load Receptor and Ligand: In ADT, ensure receptor.pdbqt is loaded.

  • Open Grid Box Tool: Go to Grid -> Grid Box.

  • Position the Box: A box will appear around the receptor. The co-crystallized ligand (Crizotinib in 2XP2) provides the ideal location for the active site. Center the grid box on the location of this original ligand.

  • Adjust Dimensions: Adjust the size (dimensions in Angstroms) and center coordinates of the box to fully enclose the binding pocket with a margin of 4-5 Å on all sides.

  • Record Coordinates: Note the center (x, y, z) and size (x, y, z) values. These are essential for the configuration file. For 2XP2, the center might be approximately x=15, y=25, z=5 with a size of 25 x 25 x 25 Å (these are illustrative values and must be determined graphically).

Protocol 2.2: Creating the Configuration File

Create a plain text file named conf.txt with the following content, replacing the values with those determined in the previous step.

  • Causality of Parameters:

    • receptor, ligand: Specify the prepared input files.

    • out, log: Define the output files for the docked poses and the text log containing the binding scores.

    • center_x, y, z, size_x, y, z: Define the search space determined in Protocol 2.1.

    • exhaustiveness: Controls the thoroughness of the conformational search. Higher values increase accuracy but also computational time. A value of 8 is a reasonable starting point.

Part 3: Execution and Analysis
  • Run Vina: Open a command-line terminal, navigate to the folder containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable), and run the simulation:

  • Analyze Results:

    • Binding Affinity: Open the docking_log.txt file. Vina will report the binding affinities (in kcal/mol) for the top predicted binding modes. A more negative value indicates a stronger predicted binding affinity.[19]

    • Pose Visualization: Load the receptor.pdbqt and the output docking_results.pdbqt into PyMOL or UCSF Chimera. The output file contains multiple binding poses. You can step through them to visualize their orientation in the active site.

    • Interaction Analysis: For the top-scoring pose, analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with the receptor's amino acid residues. Tools like Discovery Studio Visualizer or the "Find H-Bond" feature in UCSF Chimera can automate this.[20]

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (ALK Kinase)
1-9.20.000MET-1199, GLU-1197, LEU-1122, GLY-1202
2-8.81.35MET-1199, LEU-1256, ALA-1148
3-8.51.89GLY-1123, GLU-1197, LEU-1196

Trustworthiness: Protocol Validation

To ensure the docking protocol is reliable for the chosen target, it must be validated. The most common method is to re-dock the co-crystallized ligand and assess how accurately the software reproduces its experimentally determined pose.[21]

Protocol 4.1: Re-docking and RMSD Calculation

  • Prepare Co-crystallized Ligand: Extract the original inhibitor (Crizotinib from 2XP2.pdb) and prepare it as a PDBQT file, following Protocol 1.2.

  • Dock the Native Ligand: Use the same receptor.pdbqt and conf.txt file to dock the prepared native ligand.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Benchmark for Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode for this target.[21]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine against a putative kinase target. By following these detailed steps for preparation, execution, analysis, and validation, researchers can generate reliable computational hypotheses about the binding characteristics of this novel compound. These in silico results can then guide further experimental studies, such as binding assays and structural biology, ultimately accelerating the drug discovery process.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Bonvin Lab. Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab.
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Quora.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • University of Naples Federico II. Molecular Docking Tutorial.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Scripps Research. (2020, December 5). AutoDock Vina Manual.
  • ResearchGate. (2022, April 25).
  • Docking Server. Steps of ligand docking.
  • PLOS Computational Biology. (2025, May 9).
  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking?.
  • Jimson, A. (2023, October 22).
  • National Center for Biotechnology Information. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC.
  • Firoz, A. (2022, November 21).
  • Google Patents.
  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Bentham Science. (2022, May 1). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.
  • NextSDS. {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.
  • National Center for Biotechnology Information.
  • bioRxiv. (2023, June 28). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead.
  • Der Pharma Chemica. (2026, February 25). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.

Sources

Technical Notes & Optimization

Troubleshooting

Pyrazolopyridine Synthesis Support Center: Troubleshooting Side Reactions &amp; Regioselectivity

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing complex synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing complex synthetic bottlenecks. Pyrazolopyridines—critical scaffolds in kinase inhibitors and neurological therapeutics—are notoriously prone to side reactions, including regioisomer mixtures, arrested cyclizations, and substrate degradation.

This guide moves beyond basic troubleshooting. It is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure your synthetic workflows are robust, reproducible, and regioselective.

Module 1: Regioselectivity in Condensation Reactions

FAQ: Why am I getting a 1:1 mixture of regioisomers when condensing 5-aminopyrazole with a 1,3-dicarbonyl compound?

Causality Analysis: The synthesis of 1H-pyrazolo[3,4-b]pyridines via the condensation of 5-aminopyrazoles with nonsymmetrical 1,3-dicarbonyls is governed by the relative electrophilicity of the two carbonyl groups 1. If the electrophilicity of both carbonyls is similar (e.g., both are alkyl-substituted), the initial nucleophilic attack by the exocyclic amine is indiscriminate, yielding a near 50:50 mixture of regioisomers. However, introducing a highly electronegative group (such as a trifluoromethyl, -CF₃) drastically increases the electrophilicity of the adjacent carbonyl, directing the primary attack and pushing regioselectivity above 80% 1.

Regioselectivity A 5-Aminopyrazole C Nucleophilic Attack (Kinetic vs Thermodynamic) A->C B 1,3-Dicarbonyl (Nonsymmetrical) B->C D Path A: Attack at C1 (Highly Electrophilic, e.g., CF3) C->D High Electrophilicity E Path B: Attack at C3 (Less Electrophilic, e.g., CH3) C->E Steric Hindrance F Regioisomer A (CF3 at R4) D->F Cyclization (-H2O) G Regioisomer B (CH3 at R4) E->G Cyclization (-H2O)

Mechanistic divergence in pyrazolopyridine regioselectivity based on electrophilicity.

Quantitative Data: Regioisomer Distribution
Dicarbonyl Substituent 1Dicarbonyl Substituent 2Major Regioisomer YieldCausality / Driving Force
-CF₃-CH₃>85% (CF₃ at R4)Inductive effect (-I) maximizes adjacent carbonyl electrophilicity.
-CH₃-CH₃~50% (Mixture)Symmetrical electrophilicity; lack of thermodynamic differentiation.
-Phenyl-CH₃~80% (Phenyl at R6)Steric hindrance at the phenyl-adjacent carbonyl directs attack to the methyl side.

Module 2: Arrested Cyclization & Intermediate Trapping

FAQ: My LC-MS shows a mass corresponding to the uncyclized intermediate (+18 Da). How do I force the cyclization without causing thermal polymerization?

Causality Analysis: In many condensation reactions, the initial nucleophilic addition occurs smoothly, but the subsequent dehydration and ring closure stall. This forms a stable β -enaminone intermediate. The thermodynamic barrier for the elimination of water is high, and simply extending reflux times often leads to polymerization or degradation of the pyrazole core. Microwave-Assisted Organic Synthesis (MAOS) provides targeted dielectric heating that rapidly overcomes this dehydration barrier without prolonged thermal stress 2.

Protocol: Self-Validating Microwave-Assisted Ring Closure

Objective: Drive incomplete condensation reactions to the fully cyclized pyrazolo[3,4-b]pyridine.

  • Intermediate Isolation: If LC-MS indicates a stalled mass ( [M+H]+ of target + 18 Da), quench the reaction and concentrate the crude mixture under reduced pressure.

  • Solvent Reconstitution: Dissolve the crude β -enaminone intermediate in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Causality: THF provides an optimal dipole moment for microwave energy absorption while maintaining intermediate solubility, preventing localized superheating.

  • Microwave Irradiation: Subject the sealed vessel to MAOS at 150 °C for exactly 30 minutes 2.

  • Self-Validation Checkpoint:

    • TLC: Verify the disappearance of the highly polar β -enaminone spot and the emergence of a less polar, strongly UV-active spot.

    • LC-MS: Confirm the exact loss of 18 Da (H₂O), validating successful ring closure.

Module 3: Cross-Dehydrogenative Coupling (CDC) Side Reactions

FAQ: I am attempting a CDC reaction to form pyrazolo[1,5-a]pyridines, but I'm observing massive substrate degradation and triazolopyridine byproducts. What is going wrong?

Causality Analysis: The synthesis of pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyls is highly sensitive to the choice of catalyst and acid additive. Using Palladium(II) acetate in DMF triggers a divergent mechanistic pathway, leading to the formation of triazolo[1,5-a]pyridines instead of the desired carbon-carbon bond formation [[3]](). Furthermore, attempting to drive the reaction with strong acids like Trifluoroacetic acid (TFA) at loadings above 2 equivalents causes direct hydrolytic cleavage and degradation of the N-aminopyridine starting material 3.

CDC_Workflow Start N-Amino-2-iminopyridine + 1,3-Dicarbonyl Cond1 Condition A: Pd(OAc)2 in DMF Start->Cond1 Cond2 Condition B: AcOH + TFA (>2 eq) Start->Cond2 Cond3 Condition C: AcOH + O2 (Optimal) Start->Cond3 Res1 Side Reaction: Triazolo[1,5-a]pyridine Cond1->Res1 Divergent Mechanism Res2 Side Reaction: Substrate Degradation Cond2->Res2 Acid Cleavage Res3 Target: Pyrazolo[1,5-a]pyridine Cond3->Res3 Dehydrogenative Coupling

Condition-dependent divergent pathways in cross-dehydrogenative coupling.

Quantitative Data: CDC Condition Optimization
Solvent / ConditionCatalyst / AdditivePrimary OutcomeCausality
Refluxing EthanolNone100% Starting Material RecoveryInsufficient oxidative potential to drive dehydrogenation.
DMFPd(OAc)₂ (10 mol%)Triazolo[1,5-a]pyridine (~74%)Pd alters the transition state, favoring N-N bond formation over C-C.
Acetic AcidTFA (> 2 equiv.)Substrate DegradationOver-acidification cleaves the sensitive N-N bond of the precursor.
Acetic Acid O₂ (Balloon) Pyrazolo[1,5-a]pyridine (>80%) Optimal mild oxidation; AcOH acts as both solvent and proton shuttle.

Module 4: Alkyne Annulation & Steric Limitations

FAQ: During nickel-catalyzed alkyne insertions to form pyrazolo[3,4-c]pyridines, my terminal alkynes yield multiple side products and low target recovery. Why do internal alkynes work fine?

Causality Analysis: When attempting to synthesize pyrazolo[3,4-c]pyridines via the annulation of terminal acetylenes with haloimines, the anticipated regioselective insertion breaks down. Terminal alkynes lack the steric bulk required to dictate the orientation of the metal-alkyne intermediate. Consequently, they undergo rapid metal-catalyzed trimerization side reactions [[4]](). Furthermore, the unreacted iodoimine precursor is often subjected to competitive deiodination in the presence of the nickel catalyst. To resolve this, switch to internal alkynes (such as ynoates), where the steric and electronic differentiation forces a highly regioselective insertion, yielding the desired 4-carboxypyrazolopyridines [[4]]().

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (NIH / PMC) URL:1

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Source: National Institutes of Health (NIH / PMC) URL:3

  • Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions Source: Organic Letters (ACS Publications) URL:4

Sources

Optimization

Technical Support Center: Solubility Solutions for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Here is the technical support center for improving the solubility of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Introduction: This guide provides researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving the solubility of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for enhancing the aqueous solubility of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (henceforth referred to as "the compound") for biological assays. Inconsistent or poor solubility is a primary source of experimental artifacts, leading to unreliable data and flawed structure-activity relationships (SAR).[1] This document offers scientifically-grounded, step-by-step solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, poorly soluble in standard aqueous buffers?

A1: The solubility of a molecule is dictated by its physicochemical properties.[2][3] Your compound has a fused heterocyclic core (pyrazolo[3,4-b]pyridine) which is largely rigid, planar, and lipophilic (hydrophobic). These characteristics favor self-association and partitioning into non-polar environments over interaction with water molecules, resulting in low aqueous solubility.[1]

However, the key to improving its solubility lies in the {methanamine} (-CH2NH2) functional group. This primary amine is basic and can be protonated in an acidic environment to form a positively charged ammonium salt (-CH2NH3+). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[4]

Q2: I'm observing inconsistent results or visible precipitation in my cell-based/biochemical assay. Could this be a solubility issue?

A2: Absolutely. Inconsistent biological data is a classic hallmark of poor compound solubility.[1] If the compound precipitates in the assay medium, the actual concentration exposed to your target (cells, enzymes, etc.) will be lower and more variable than the intended nominal concentration. This can lead to:

  • Underestimation of Potency: The compound may appear less active than it truly is.

  • Poor Reproducibility: Results may vary significantly between experiments or even between wells on the same plate.

  • Flawed Structure-Activity Relationships (SAR): Misleading data can derail a drug discovery campaign.[1]

  • Cellular Toxicity: Compound precipitates can cause physical stress to cells, leading to non-specific cytotoxicity.

Q3: What is the most direct and effective method to improve the solubility of this compound?

A3: The most effective initial approach is pH adjustment .[] Since the compound possesses a basic amine group, lowering the pH of your aqueous buffer will protonate this group, forming a more soluble salt.[6] This is a fundamental and widely used technique for ionizable drugs, with nearly 75% of drug compounds being basic.[7][8]

The goal is to use a buffer with a pH at least 1-2 units below the pKa of the primary amine. The pKa of similar primary amines is typically in the range of 9-10. Therefore, using a buffer in the physiological range of pH 7.4 or slightly lower (e.g., pH 6.5) should substantially increase the proportion of the protonated, soluble form of the compound.

Troubleshooting & Optimization Workflows

This section provides detailed protocols and decision-making workflows to systematically address solubility challenges.

Solubility Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting and resolving solubility issues with the compound.

G cluster_0 start Start: Poor Solubility Observed (Precipitation, Inconsistent Data) check_stock 1. Verify Stock Solution Is the DMSO stock clear? Is it fully dissolved? start->check_stock ph_adjust 2. Primary Approach: pH Adjustment Prepare buffer with pH < 8.0 (e.g., PBS pH 7.4, MES pH 6.5) check_stock->ph_adjust Stock is OK eval1 Evaluate Solubility Visually inspect for clarity. Does it remain soluble at final concentration? ph_adjust->eval1 cosolvent 3. Secondary Approach: Co-solvents Add a co-solvent (e.g., PEG 400, Ethanol) to the aqueous buffer. eval1->cosolvent No / Assay pH is fixed success Success: Compound is Soluble Proceed with Assay eval1->success Yes eval2 Evaluate Solubility Visually inspect. Is the co-solvent level compatible with the assay? cosolvent->eval2 combine 4. Advanced Approach: Combination Use a pH-adjusted buffer that also contains a low % of co-solvent. eval2->combine No eval2->success Yes combine->success

Caption: A step-by-step workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Solubility Enhancement via pH-Adjusted Buffers

This protocol describes how to leverage pH to increase the solubility of the amine-containing compound.

1. Buffer Selection:

  • Choose a buffer system with a pKa that is relevant to your desired pH range.[9] The buffer should be compatible with your biological assay and should not interact with the compound or your biological target.[10]

Buffer SystemEffective pH RangeCommon Applications
Phosphate-Buffered Saline (PBS)5.8 - 8.0Cell culture, enzyme assays[9][11]
HEPES6.8 - 8.2Cell culture, protein purification[9][11]
MES5.5 - 6.7Enzyme assays, protein studies[10]
Citrate3.0 - 6.2Chromatography, some enzyme assays[12]

2. Preparation:

  • Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved. Gentle warming or sonication may be required.[1]

  • Prepare your chosen biological buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Perform a serial dilution of your DMSO stock into the buffer. For example, to achieve a 10 µM final concentration with 0.5% DMSO, add 5 µL of a 2 mM DMSO stock to 995 µL of buffer.

  • Mix thoroughly by gentle vortexing or inversion.

3. Verification:

  • Visually inspect the final solution against a dark background. A truly dissolved compound will result in a perfectly clear solution.

  • If you observe cloudiness, haziness, or precipitate, the compound is not fully soluble at that concentration.

  • Trustworthiness Check: Always include a vehicle control (e.g., 0.5% DMSO in buffer without the compound) to ensure the buffer itself is clear and that the vehicle has no effect on the assay.

Q4: What if pH adjustment is insufficient or my assay requires a fixed pH where the compound is insoluble?

A4: If pH modification is not a viable option, the next strategy is to use co-solvents .[4][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving lipophilic compounds.

Q5: Which co-solvents are recommended, and what are the appropriate concentrations to use?

A5: The choice of co-solvent and its final concentration is a critical parameter that must be optimized for each specific assay, as high concentrations can be detrimental to cells or protein activity.[13]

Co-SolventTypical Starting % (v/v)ProsCons
DMSO 0.1 - 1%High solubilizing power.[14]Can be toxic to cells at >1%; may interfere with some enzymes.
Ethanol 1 - 5%Less toxic than DMSO; commonly used.[][15]Can denature some proteins at higher concentrations.
PEG 400 1 - 10%Good solubilizer, generally low toxicity.[8]Can increase solution viscosity.
Propylene Glycol 1 - 10%Common in pharmaceutical formulations.[15]May not be suitable for all cell lines.

Note: Always test the tolerance of your specific assay system to the chosen co-solvent by running a vehicle control curve.

Protocol 2: Stock Solution Preparation and Dilution with Co-solvents

This protocol details the "solvent-first" method, which is crucial for preventing precipitation upon dilution.

G cluster_0 stock Step 1: High-Concentration Stock Dissolve compound in 100% DMSO (e.g., 10 mM). Ensure clarity. intermediate Step 2: Intermediate Dilution (Optional) Dilute stock in 100% DMSO to create a dilution series. stock->intermediate final_dilution Step 3: Final 'Spike-In' Dilution Add a small volume (1-2 µL) of DMSO stock directly into the large volume (100-200 µL) of aqueous assay buffer. intermediate->final_dilution mix Step 4: Mix Immediately & Thoroughly Gentle vortexing or rapid pipetting to disperse the compound before it can precipitate. final_dilution->mix result Result: Clear Assay Solution Compound remains in solution at the final low co-solvent concentration. mix->result

Caption: Workflow for preparing assay solutions from a DMSO stock.

1. Prepare High-Concentration Stock:

  • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-20 mM). This is your primary stock.

2. Serial Dilution (in 100% DMSO):

  • If a concentration curve is needed, perform serial dilutions from your primary stock using 100% DMSO. This ensures the compound remains fully solubilized at each step.

3. Final Dilution into Assay Buffer:

  • Dispense the aqueous assay buffer into your final assay plate (e.g., 198 µL into a 96-well plate).

  • Add a small volume of the appropriate DMSO stock directly to the buffer (e.g., 2 µL to achieve a 1:100 dilution).

  • Crucial Step: Mix immediately and vigorously (without splashing) to rapidly disperse the compound. This rapid dispersion is key to preventing localized high concentrations that can cause precipitation.

4. Final Concentration Check:

  • The final DMSO concentration should be kept constant across all wells (including controls) and should be at a level known to be tolerated by your assay system (e.g., ≤ 0.5%).

By following these structured approaches, you can systematically overcome the solubility challenges presented by {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, leading to more reliable and accurate data in your biological assays.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • Insoluble drug delivery strategies: review of recent advances and business prospects.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Designing formulations for preclinical and early stage clinical studies. (2020, May 21). European Pharmaceutical Review.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Preclinical Drug Development Process: Formulation and Development Aspects. (2023, March 20). IntechOpen.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
  • pH Adjustment and Co-Solvent Optimiz
  • The Role of Buffers in Biological and Chemical Experiments. (2025, September 2). MSE Supplies.
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Benchchem.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • Buffering agents and Buffers. Interchim.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
  • What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences.
  • Universal buffers for use in biochemistry and biophysical experiments.
  • Buffers for Biochemical Reactions.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of Pyrazolo[3,4-b]pyridine Scaffolds

Welcome to the Technical Support Center. Pyrazolo[3,4-b]pyridines are medicinally privileged pharmacophores, serving as critical core scaffolds in the development of modern kinase inhibitors targeting TRKA, TAM, MET, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazolo[3,4-b]pyridines are medicinally privileged pharmacophores, serving as critical core scaffolds in the development of modern kinase inhibitors targeting TRKA, TAM, MET, and TBK1[1][2][3]. Despite their utility, the synthesis of these heterocycles frequently presents significant downstream purification challenges.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and FAQs to overcome common hurdles such as regioisomer separation, polar intermediate isolation, and transition metal remediation.

General Workflow Overview

G Start Starting Materials (e.g., 5-aminopyrazole) Condensation Condensation / Cyclization (Acid/Base/Metal Catalyzed) Start->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Regio Regioisomer Mixture (N-1 vs N-2) Workup->Regio Purification Purification Phase (Chromatography / Trituration) Regio->Purification Characterization Characterization (2D NMR, LC-MS) Purification->Characterization

Caption: General synthesis and purification workflow for pyrazolo[3,4-b]pyridines.

Section 1: Navigating Regioselectivity and Isomer Separation

FAQ: My condensation reaction yielded a mixture of N-1 and N-2 regioisomers. Why does this happen, and how do I efficiently separate and identify them?

Answer & Causality: The formation of regioisomers is a hallmark challenge when synthesizing pyrazolo[3,4-b]pyridines from unsymmetrical precursors, such as the condensation of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic synthons[4][5]. The regioselectivity is dictated by the competing electronic and steric properties of the substituents on the starting materials. Because the exocyclic amino group and the endocyclic pyrazole nitrogen both act as nucleophiles, mixtures are highly common[4].

Separation is typically achieved via normal-phase flash chromatography using a shallow gradient (e.g., Hexane/Ethyl Acetate)[4]. To definitively validate the separation, 2D NMR (specifically HMBC) is the gold standard. The N-1 and N-2 isomers can be distinguished by observing the three-bond connectivity between the N-alkyl protons and the pyrazole ring carbons[5][6].

Data Presentation: Analytical Differentiation of N-1 and N-2 Regioisomers

Analytical TechniqueN-1 Substituted IsomerN-2 Substituted IsomerDiagnostic Value
1H NMR (CDCl3) Distinct singlet for C3-H (~8.06 ppm)Distinct singlet for C3-H (~8.01 ppm)Low (Chemical shifts overlap)
13C NMR (DEPT-135) Specific quaternary carbon shiftsAltered quaternary carbon shiftsModerate
2D HMBC NMR Strong cross-peak: N1-alkyl to C5Cross-peak: N2-alkyl to C3High (Definitive structural assignment)

Protocol 1: Chromatographic Separation and NMR Validation of Regioisomers Self-Validating System: This protocol relies on sequential physical separation followed by immediate 2D-NMR structural confirmation to ensure the correct isomer is carried forward.

  • Sample Preparation: Dry-load the crude regioisomer mixture onto silica gel (1:3 ratio of crude to silica) to prevent band broadening and mitigate the polarity of the N-heterocycles.

  • Column Equilibration: Equilibrate the flash chromatography column with 100% Hexane.

  • Gradient Elution: Apply a shallow gradient from 0% to 30% Ethyl Acetate in Hexane over 20 column volumes (CV). Monitor UV absorbance at 254 nm[4].

  • Fraction Analysis: Spot fractions on TLC plates. The N-1 isomer typically elutes slightly faster due to a lower overall dipole moment, though this is substituent-dependent.

  • Validation: Acquire a 1H-13C HMBC spectrum of the purified fractions. Confirm the structure by tracing the cross-peak from the N-substituent protons to the adjacent quaternary carbons of the pyrazolo[3,4-b]pyridine core[5].

Section 2: Scalable Purification of Highly Polar Intermediates

FAQ: Flash chromatography is causing massive yield losses for my polar carbonitrile and aminopyrazole intermediates. Are there scalable alternatives?

Answer & Causality: Yes. Highly polar pyrazolo[3,4-b]pyridine intermediates often streak severely on silica gel due to strong hydrogen bonding with the stationary phase, leading to poor recovery and co-elution of impurities[4]. In process chemistry, chromatography is bypassed in favor of controlled precipitation and trituration. By exploiting the differential solubility of the target compound versus its impurities, you can induce crystallization. For instance, in the synthesis of TAM and MET receptor kinase inhibitors, crude oily intermediates can be efficiently solidified by slurrying in an anti-solvent mixture[2].

Protocol 2: Anti-Solvent Trituration for Polar Intermediates Self-Validating System: The success of this protocol is validated by the physical phase transition (oil to free-flowing solid) and a subsequent HPLC purity check.

  • Concentration: Concentrate the crude reaction mixture in vacuo to remove the primary reaction solvent (e.g., DMF or THF).

  • Solvent Exchange: Dissolve the resulting crude oil in a minimal amount of a solubilizing organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Anti-Solvent Addition: Dropwise, add an anti-solvent such as n-heptane. A standard ratio is 1:1 v/v (MTBE:n-heptane) at 5 volumes relative to the crude mass[2].

  • Slurrying: Vigorously stir the mixture at room temperature for 2-4 hours until a free-flowing solid precipitates.

  • Validation: Filter the solid under vacuum, wash with cold n-heptane, and dry in a vacuum oven at 35 °C. Analyze the solid via HPLC; a successful trituration will yield >95% purity, bypassing silica gel entirely.

Section 3: Heavy Metal Remediation in Cross-Coupling Workflows

FAQ: My final pyrazolo[3,4-b]pyridine product contains residual palladium/copper from late-stage Ullmann or Buchwald-Hartwig couplings. How do I remove it?

Answer & Causality: Pyrazolo[3,4-b]pyridines possess multiple nitrogen heteroatoms that act as excellent bidentate ligands for transition metals. This causes metal trapping within the product's crystal lattice. Standard aqueous workups are insufficient because the metal is tightly coordinated to your product. You must physically sequester the particulate metal and use chemical scavengers to disrupt the product-metal complex[7].

Protocol 3: Palladium/Copper Remediation Self-Validating System: The protocol is validated by a final Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to confirm metal limits meet pharmaceutical standards.

  • Quenching: Upon completion of the cross-coupling or reduction reaction, cool the mixture to room temperature.

  • Celite Filtration: Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel. Filter the crude mixture through the bed to remove particulate metal (e.g., Pd/C) and wash the pad thoroughly with methanol[7].

  • Resin Scavenging: If soluble metals persist, add a metal scavenger resin (e.g., QuadraPure TU or SiliaMetS Thiol) to the filtrate (approx. 5-10 equivalents relative to the initial metal catalyst loading).

  • Incubation: Stir the suspension at 40 °C for 4-12 hours. The high affinity of the resin's functional groups will strip the coordinated metals from the pyrazolo[3,4-b]pyridine core.

  • Validation: Filter off the scavenger resin and concentrate the filtrate. Validate the batch via ICP-MS to ensure residual metal concentrations are <10 ppm.

Advanced Troubleshooting Decision Tree

G Issue Impure Product Detected Check1 Are there co-eluting regioisomers? Issue->Check1 Action1 Optimize gradient (Hexane/EtOAc) or use 2D NMR to confirm Check1->Action1 Yes Check2 Is the product highly polar? Check1->Check2 No Action2 Use reverse-phase prep-HPLC or trituration (MTBE/Heptane) Check2->Action2 Yes Check3 Are metal catalysts present? Check2->Check3 No Action3 Filter through Celite or use metal scavengers Check3->Action3 Yes

Caption: Troubleshooting decision tree for pyrazolo[3,4-b]pyridine purification.

References
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC Source: nih.gov URL:[Link][1]

  • An Expedient Approach for the Synthesis of TAM and MET Receptor Kinase Inhibitor's Core (R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol | Organic Process Research & Development Source: acs.org URL:[Link][2]

  • Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236; 1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine | Organic Process Research & Development Source: acs.org URL:[Link][7]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: tandfonline.com URL:[Link][3]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead - bioRxiv.org Source: biorxiv.org URL:[Link][5]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS Source: ktu.edu URL:[Link][6]

Sources

Optimization

Addressing stability challenges of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. The stability of this compound in solu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document addresses common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and extrapolated data from structurally related pyrazolopyridine and aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in solution?

Based on its structure—a fused pyrazolopyridine ring system with a primary aminomethyl substituent—the primary stability concerns are susceptibility to oxidation, pH-dependent hydrolysis, and photodegradation. The primary amine group can be a site for oxidation, while the heterocyclic ring system can be sensitive to cleavage under harsh acidic or alkaline conditions.[1][2] Furthermore, many pyridine-based compounds are known to be photolabile.[1][3]

Q2: How should I store the solid compound and its prepared solutions?

Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[4] A desiccator at refrigerated temperatures (2-8 °C) is recommended for long-term storage. This compound belongs to the aminopyridine class, which are often classified as highly toxic, so all handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4][5][6][7]

Solutions: Prepared solutions should be considered to have limited stability. It is always best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions in amber vials at 2-8 °C and use within 24 hours. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C may be possible, but stability must be validated for your specific solvent and concentration.[8] Avoid repeated freeze-thaw cycles.[8]

Q3: Which solvents are recommended for this compound, and are there any to avoid?

The choice of solvent is critical. While solubility data for this specific molecule is not widely published, pyrazolopyridine derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

  • Recommended: Start with high-purity, anhydrous DMSO for stock solutions. For aqueous buffers, prepare a concentrated stock in DMSO and perform a serial dilution into the final aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting biological assays.

  • To Use with Caution: Protic solvents like methanol and ethanol can potentially react with the amine group over time. Water can facilitate hydrolytic degradation, especially at non-neutral pH.

  • To Avoid: Avoid solvents containing impurities like peroxides (e.g., older ethers like THF or dioxane) or aldehydes, which can react with the primary amine.

Q4: How does pH impact the stability of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in aqueous solutions?

Studies on related heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown them to be extremely unstable in alkaline conditions and labile in acidic conditions, while demonstrating the most stability in a neutral medium.[1] It is reasonable to hypothesize a similar profile for this compound.

  • Alkaline pH (>8): The lone pair of the primary amine is fully available, making it more susceptible to oxidation. The pyridine ring may also be susceptible to nucleophilic attack.

  • Neutral pH (6-8): This is predicted to be the most stable range for the compound in aqueous solutions.

  • Acidic pH (<6): The nitrogen atoms in the pyrazolopyridine ring and the primary amine will be protonated. While this may protect against some forms of oxidation, it can make the ring system susceptible to acid-catalyzed hydrolysis.[1]

Q5: Is this compound sensitive to light and what precautions are necessary?

Yes, there is a high probability of photosensitivity. Many fused heterocyclic systems, particularly those containing nitrogen, are known to be photolabile.[1][3] Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

Precautions:

  • Handle the solid compound under subdued lighting.

  • Prepare solutions in a dimly lit area.

  • Store all solutions in amber glass vials or vials wrapped in aluminum foil.[4]

  • Minimize the exposure of solutions to ambient light during experimental procedures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or poor results in biological assays. Compound degradation leading to lower active concentration.Prepare solutions fresh from solid material before each experiment. Validate the stability of the compound in your specific assay buffer and under assay conditions (e.g., temperature, incubation time). Consider performing a forced degradation study to understand the degradation profile.[9][10]
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical degradation of the parent compound.The new peaks are likely degradants. Use a stability-indicating analytical method to track the decrease in the parent peak area and the increase in degradant peak areas. This confirms instability and allows for quantification of the degradation rate.
Solution changes color (e.g., turns yellow/brown). Oxidation or formation of a chromophoric degradant.This is a clear sign of instability. Protect the solution from oxygen by purging with an inert gas (nitrogen or argon) before sealing. Ensure high-purity solvents are used. Protect from light, as photodegradation can also cause color changes.[1]
Precipitate forms in an aqueous buffer after dilution from a DMSO stock. Poor aqueous solubility.The compound may be "crashing out" of solution. Try lowering the final concentration, increasing the percentage of co-solvent (if the assay permits), or using solubility enhancers. Always check for precipitation visually and by centrifugation before use.

Visualizing Stability Factors & Workflow

A systematic approach is crucial when working with a potentially labile compound. The following workflow outlines the key steps from receiving the compound to generating reliable data.

G Workflow for Handling and Stability Assessment cluster_0 Compound Handling & Preparation cluster_1 Experimental & Analytical cluster_2 Key Stability Stressors Receive Receive Solid Compound StoreSolid Store Solid (Cool, Dark, Dry, Inert Gas) Receive->StoreSolid PrepareStock Prepare Fresh Stock Solution (e.g., Anhydrous DMSO) StoreSolid->PrepareStock Dilute Dilute to Working Concentration (Amber Vials, Assay Buffer) PrepareStock->Dilute Oxygen Oxygen PrepareStock->Oxygen Assay Perform Experiment (Minimize Exposure) Dilute->Assay pH Non-Neutral pH Dilute->pH Analysis Stability-Indicating Analysis (HPLC, LC-MS) Assay->Analysis Light Light Assay->Light Temp Elevated Temp Assay->Temp Data Evaluate Data Quality Analysis->Data

Caption: Recommended workflow for handling and assessing the stability of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or stress study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active substance.[10]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial. Incubate as described in the table below.

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed with HCl), and dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

Stress Condition Stressor Solution Incubation Conditions Neutralization
Acid Hydrolysis 0.1 M HCl60 °C0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temperature0.1 M HCl
Oxidation 3% H₂O₂Room TemperatureN/A
Thermal Water or Buffer (pH 7)80 °CN/A
Photolytic (Solution) Water or Buffer (pH 7)ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)N/A
Photolytic (Solid) Spread thin layer of solidICH Q1B conditionsN/A

3. Analysis:

  • Analyze all samples by a suitable HPLC-UV or LC-MS method.

  • Compare the chromatograms of stressed samples to an unstressed control to identify new peaks (degradants).

  • The analytical method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.

Protocol 2: General Stability-Indicating HPLC-UV Method

This is a starting point for method development. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan).

Hypothetical Degradation Pathways

Based on the compound's structure, several degradation pathways can be proposed. Understanding these helps in identifying unknown peaks in a chromatogram.

G Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photolytic Photodegradation Parent {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (Parent Compound) Ox_Imine Formation of Imine Parent->Ox_Imine [O] RingCleavage Pyridine or Pyrazole Ring Cleavage Products Parent->RingCleavage H⁺ or OH⁻ Photo_Products Complex mixture of rearranged or cleaved products Parent->Photo_Products hν (Light) Ox_Aldehyde Hydrolysis to Aldehyde Ox_Imine->Ox_Aldehyde H₂O

Caption: Plausible degradation pathways for the title compound under various stress conditions.

References

  • Grembecka, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • University of Georgia (UGA). (n.d.). 4-Aminopyridine - Standard Operating Procedure. Environmental Safety Division. [Link]

  • Eide, I., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Omega, 6(15), 10287–10300. [Link]

  • Nishikiori, T., et al. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. International Journal of Pharmaceutics, 386(1-2), 1-7. [Link]

  • Zhang, Z., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(36), e202208508. [Link]

  • Nielsen, P., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16056. [Link]

  • Reid, J. G. (1986). U.S. Patent No. 4,622,168. U.S.
  • Alkali Metals. (n.d.). MSDS Name: 2-AMINO PYRIDINE. [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. [Link]

  • Gupta, N., et al. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Loba Chemi. (n.d.). 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Fetzner, S. (2016). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. ResearchGate. [Link]

  • Sdfine. (n.d.). Chemwatch MSDS 2671-3. [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 48, 116416. [Link]

  • Tzioumaki, N., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Bajaj, S., et al. (2004). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of the Brazilian Chemical Society. [Link]

  • Gupta, N., et al. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

  • Raveendranath, T. V., et al. (2018). Forced degradation study. ResearchGate. [Link]

  • Quiroga, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]

  • Roeh, A., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 15(8), 918. [Link]

  • Patel, K., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 93-104. [Link]

  • Ciesielski, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 22. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. [Link]

Sources

Troubleshooting

Pyrazolo[3,4-b]pyridine Cyclocondensation: Advanced Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for heterocyclic synthesis. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antienteroviral agents[1][2]. The defining synthetic challenge in assembling this bicyclic core is the regioselective annulation of a pyridine ring onto a pre-existing pyrazole (or vice versa)[3].

This guide focuses on the cyclocondensation step —a critical juncture where 5-aminopyrazoles are reacted with electrophiles (like 1,3-dicarbonyls, α,β-unsaturated ketones, or alkynyl aldehydes) to form the fully unsaturated pyridine ring[3][4]. Below, we detail the mechanistic causality, validated protocols, and advanced troubleshooting logic required to master this transformation.

Section 1: Mechanistic Workflows & Logical Relationships

The cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound relies on a sequence of nucleophilic attacks followed by intramolecular dehydration[3]. The primary amino group (-NH₂) of the 5-aminopyrazole typically attacks the most electrophilic carbonyl group first, forming an imine or enamine intermediate[5]. Subsequently, the C4 position of the pyrazole attacks the remaining carbonyl, driving an intramolecular cyclization.

When utilizing non-symmetrical 1,3-dicarbonyls, regioselectivity is strictly dictated by the relative electrophilicity of the two carbonyl groups [5]. If the electrophilicities are similar, a near 50:50 mixture of regioisomers will result.

G Start 5-Aminopyrazole + 1,3-Dicarbonyl Condensation Nucleophilic Attack (Imine Formation) Start->Condensation Intermediate Unstable Intermediate (Enamine/Imine) Condensation->Intermediate Regio Regioisomer Control (Carbonyl Electrophilicity) Condensation->Regio Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Product Pyrazolo[3,4-b]pyridine Core Cyclization->Product Regio->Intermediate

Mechanistic pathway of pyrazolo[3,4-b]pyridine cyclocondensation.

Section 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent is explained to allow for dynamic optimization.

Protocol A: Base-Catalyzed Cyclocondensation (Isoflavone Precursors)

This method is highly effective for synthesizing 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridines[6].

  • Reagent Charging: In a round-bottom flask, combine the isoflavone (1.0 equiv, e.g., 2 mmol) and 3-amino-5-hydroxypyrazole (1.1 equiv).

    • Causality: The slight excess of the pyrazole ensures complete consumption of the limiting isoflavone precursor.

  • Base Addition: Add sodium methoxide (NaOMe) and suspend the mixture in anhydrous ethanol (20 mL).

    • Causality: The strong base deprotonates the pyrazole, significantly increasing the nucleophilicity of the amino group to trigger the initial ring-opening attack on the isoflavone[6].

  • Thermal Activation: Reflux the mixture for 24 hours.

    • Validation Check: Monitor the reaction via TLC. The disappearance of the isoflavone spot confirms successful ring-opening and subsequent intramolecular cyclization.

  • Workup: Cool the mixture to room temperature, neutralize with dilute acid, and extract. Purify the fused heteroaromatic product via recrystallization.

Protocol B: Switchable 6-endo-dig Cyclization (Alkynyl Aldehyde Precursors)

This modern protocol utilizes C≡C bond activation to achieve excellent regional selectivity and functional group tolerance[4].

  • Preparation: In a 25 mL pressure vial, combine 5-aminopyrazole (1.0 equiv) and the target alkynyl aldehyde (1.0 equiv).

  • Catalyst Loading: Add Ag(CF₃CO₂) (10 mol%) and Trifluoromethanesulfonic acid (TfOH) (30 mol%) in N,N-Dimethylacetamide (DMAc, 1.5 mL).

    • Causality: Silver acts as a π -acid catalyst to activate the alkyne, while TfOH enhances the electrophilicity of the aldehyde. Together, they orchestrate a highly regioselective 6-endo-dig cyclization[4].

  • Cyclization: Seal the vial and stir at 100 °C for 2 hours under an air atmosphere.

    • Validation Check: The reaction mixture will change color. TLC should confirm the formation of a single, highly fluorescent spot under UV (254 nm), indicative of the fully conjugated pyrazolo[3,4-b]pyridine core.

  • Isolation: Quench with water (50 mL), extract with EtOAc (3 × 50 mL), and purify via flash column chromatography[4].

Section 3: Troubleshooting Guides & FAQs

Q1: I am observing a 50/50 mixture of regioisomers when using a nonsymmetrical 1,3-dicarbonyl. How can I improve regioselectivity? A1: Regioselectivity is dictated by the difference in electrophilicity between the two carbonyl groups[5]. If they are electronically similar, the initial nucleophilic attack is indiscriminate. To fix this, you must bias the electrophilicity. Introduce a strong electron-withdrawing group (like a -CF₃ moiety) to one side of the dicarbonyl; the highly electrophilic -CF₃ adjacent carbonyl will be attacked first, pushing regioselectivity above 80%[5]. Alternatively, abandon the dicarbonyl approach and switch to the alkynyl aldehyde protocol (Protocol B), which inherently provides excellent regional selectivity[4].

Q2: My cyclocondensation with α,β-unsaturated ketones stalls at the intermediate stage. Why isn't the pyridine ring forming? A2: When using α,β-unsaturated ketones, the initial step is a Michael addition, followed by an attack on the carbonyl[5]. The resulting intermediate is a hydroxylated cyclic compound. To form the fully aromatic pyrazolo[3,4-b]pyridine, the system must undergo dehydration and spontaneous oxidation[5]. If the reaction stalls, your conditions are likely not forcing enough to eliminate water. Ensure you are refluxing in a high-boiling solvent (e.g., toluene or ethanol) and consider extending the reaction time exposed to air to facilitate the final oxidation step.

Q3: I am trying to synthesize a halogen-functionalized pyrazolo[3,4-b]pyridine, but my standard metal catalysts are failing. What is the alternative? A3: Metal catalysts can sometimes be poisoned by specific substrates or fail to activate heavily functionalized alkynes. You can switch to a halogen-mediated C≡C bond activation protocol. Replacing the Silver catalyst with I₂ or NBS (2.0 equiv.) alongside TfOH (1.0 equiv.) in DMSO at 100 °C will drive the cyclization while simultaneously installing the halogen. This provides a dual-functionalization pathway without relying on transition metals[4].

Troubleshooting Issue Low Yield or Poor Regioselectivity? Check1 Analyze 1,3-Dicarbonyl Electrophilicity Issue->Check1 Check2 Assess Solvent & Base/Acid Catalyst Issue->Check2 Fix1 Use Asymmetric Dicarbonyls or Directing Groups Check1->Fix1 Fix2 Optimize Catalyst (e.g., L-Proline, TfOH) Check2->Fix2

Troubleshooting logic for cyclocondensation yield and regioselectivity issues.

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes and optimal conditions for various cyclocondensation strategies based on established literature.

Precursor SystemCatalyst / BaseSolvent & TempTypical YieldRegioselectivityKey Mechanistic Driver
5-Aminopyrazole + 1,3-Dicarbonyl (Symmetrical) L-Proline or AcidEtOH, 80 °C70–85%N/A (Symmetrical)Imine formation & Dehydration
5-Aminopyrazole + 1,3-Dicarbonyl (-CF₃ substituted) None / Mild AcidEtOH, Reflux75–90%>80%-CF₃ increases local carbonyl electrophilicity
Isoflavone + 3-amino-5-hydroxypyrazole NaOMe (Strong Base)EtOH, Reflux60–80%HighBase-promoted ring opening/closure
5-Aminopyrazole + Alkynyl Aldehyde Ag(CF₃CO₂) / TfOHDMAc, 100 °C75–92%Excellent6-endo-dig cyclization ( π -activation)
5-Aminopyrazole + Alkynyl Aldehyde I₂ or NBS / TfOHDMSO, 100 °C65–85%ExcellentHalogen-induced electrophilic activation
References
  • One-Step Synthesis of Diarylpyrazolo[3,4-b]pyridines from Isoflavones ACS Publications[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Universitat Ramon Llull / PMC[Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches MDPI[Link]

Sources

Optimization

How to avoid the formation of regioisomers during pyrazolo[3,4-b]pyridine synthesis

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is a cornerstone in modern drug discovery, and controlling its substitution pattern is paramount for elucidating structure-activity relationships (SAR) and ensuring the purity of clinical candidates.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address the common challenges associated with the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazolo[3,4-b]pyridine synthesis, and why is controlling their formation critical?

A1: In the synthesis of pyrazolo[3,4-b]pyridines, regioisomers are structural isomers that arise from the different possible orientations of reactants during the annulation of the pyridine ring onto a pyrazole core, or vice-versa.[1][2] A classic example occurs during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a 3-amino- or 5-aminopyrazole. The initial nucleophilic attack can happen at either of the two distinct carbonyl carbons, leading to two different products with varied substituent placement on the final pyridine ring.[3]

Controlling the formation of a single, desired regioisomer is crucial because different regioisomers are distinct chemical entities with unique physical, chemical, and biological properties. In drug development, regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and metabolic pathways. Therefore, ensuring regiochemical purity is a regulatory and scientific necessity.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction is producing a difficult-to-separate mixture of regioisomers.

This is the most common challenge, typically arising from the use of unsymmetrical precursors where the competing reaction pathways have similar activation energies.

Root Cause Analysis:

The formation of regioisomers is fundamentally a competition between two or more reaction pathways. The outcome is dictated by a combination of steric hindrance, electronic effects, and reaction conditions.

  • Steric Effects: Bulky substituents on either the pyrazole or the 1,3-dicarbonyl precursor can physically obstruct the approach of the nucleophile, favoring attack at the less hindered position.[4]

  • Electronic Effects: The electrophilicity of the carbonyl carbons in a 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups will enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the aminopyrazole.[4]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome by stabilizing one transition state over another.[1][5]

Solutions & Optimization Strategies:

  • Modify Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, higher temperatures may favor the thermodynamically more stable product, which could be the undesired isomer. A systematic temperature screen from 0 °C to the reflux temperature of the chosen solvent is recommended.

  • Solvent Screening: The polarity of the solvent can influence the reaction's regioselectivity. A screen of aprotic polar solvents (e.g., DMF, DMSO), protic solvents (e.g., EtOH, AcOH), and non-polar solvents (e.g., Toluene, Dioxane) should be performed. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in related heterocyclic syntheses.[6]

  • Catalyst Optimization:

    • Acid Catalysis: For acid-catalyzed cyclocondensations, varying the acid can alter the outcome. Compare Brønsted acids (e.g., p-TsOH, AcOH) with Lewis acids (e.g., ZrCl₄, Sc(OTf)₃).[7] Lewis acids can coordinate to the carbonyl oxygen atoms, differentially enhancing their electrophilicity.

    • Base Catalysis: In reactions involving N-alkylation of the pyrazole ring, the choice of base is critical. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6]

Workflow for Troubleshooting Poor Regioselectivity

G start Problem: Mixture of Regioisomers temp Optimize Temperature (e.g., 0°C, RT, 80°C) start->temp solvent Screen Solvents (e.g., EtOH, Toluene, DMF) temp->solvent If unsuccessful success Success: Single Regioisomer temp->success If successful catalyst Vary Catalyst (Acidic vs. Basic vs. Lewis Acid) solvent->catalyst If unsuccessful solvent->success If successful precursor Modify Precursors (e.g., add blocking group) catalyst->precursor If unsuccessful catalyst->success If successful precursor->success If successful fail Re-evaluate Synthetic Strategy precursor->fail If unsuccessful G cluster_0 Reaction Pathway Reactants 5-Aminopyrazole + R-CO-CH₂-CO-CF₃ TS_A Transition State A (Attack at R-CO) Reactants->TS_A Higher Energy TS_B Transition State B (Attack at CF₃-CO) Reactants->TS_B Lower Energy (due to -CF₃ group) Product_A Undesired Regioisomer TS_A->Product_A Product_B Desired Regioisomer TS_B->Product_B

Caption: Electronic control of regioselectivity.

Strategy 2: Use of Pre-activated or "Locked" Synthons

Several synthetic methods circumvent the problem of regioselectivity by using starting materials where the reaction course is unambiguous.

  • Gould-Jacobs Reaction: Using a 3-aminopyrazole with a reagent like diethyl 2-(ethoxymethylene)malonate leads to a specific regioisomer. The initial Michael-type addition of the amino group is followed by a thermal cyclization. [3][8]* From Pyridine Precursors: An alternative is to start with a substituted pyridine that already contains the desired substitution pattern and then annulate the pyrazole ring. For example, reacting a 2-chloro-3-acylpyridine with hydrazine will yield a specific pyrazolo[3,4-b]pyridine. [1] Strategy 3: N-Alkylation Regiocontrol of the Pyrazole Ring

When alkylating an unsymmetrical pyrazole, a mixture of N1 and N2 alkylated products is common. [6][9]Regioselectivity can be controlled by:

  • Steric Hindrance: A bulky substituent at the C3 or C5 position of the pyrazole will direct alkylation to the less hindered nitrogen. [6]* Choice of Base and Solvent: The combination of base and solvent can have a profound effect. For example, using K₂CO₃ in DMSO often favors N1 alkylation, while NaH in THF can sometimes favor the N2 product. [6][10]Computational studies suggest that hydrogen bonding between the alkylating agent and the pyrazole can stabilize one transition state over the other, dictating the regiochemical outcome. [11] Table 1: Influence of Reaction Conditions on Regioselectivity

PrecursorsVariable ChangedConditionsMajor RegioisomerReference
3-Acylpyridine N-oxide tosylhydrazoneElectrophile/SolventAc₂O/CH₂Cl₂Pyrazolo[3,4-b]pyridine[1]
3-Acylpyridine N-oxide tosylhydrazoneElectrophile/SolventTf₂O/ToluenePyrazolo[4,3-c]pyridine[1]
Trichloromethyl enones + ArylhydrazineHydrazine FormArylhydrazine Hydrochloride1,3-Regioisomer[5]
Trichloromethyl enones + ArylhydrazineHydrazine FormFree Arylhydrazine1,5-Regioisomer[5]
3-Substituted Pyrazole + Alkyl HalideBase/SolventK₂CO₃ / DMSON1-Alkylated Product[6][10]

Experimental Protocols

Protocol 1: Regioselective Synthesis via Gould-Jacobs Reaction

This protocol describes the synthesis of a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently converted to the 4-chloro derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in diphenyl ether as the solvent.

  • Thermal Cyclization: Heat the mixture to 240-250 °C for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane or petroleum ether to facilitate precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and then recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine. [8]

Analytical Characterization of Regioisomers

Distinguishing between the formed regioisomers is critical. NMR spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyridine and pyrazole rings will be different for each regioisomer. Protons in closer proximity to electron-withdrawing or electron-donating groups will be shifted downfield or upfield, respectively.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing substituents, will be distinct for each isomer.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments can be used to establish through-space proximity between protons. For example, an NOE between a substituent's proton (e.g., a methyl group) and a specific proton on the heterocyclic core can unambiguously determine the substituent's position and thus confirm the structure of the regioisomer.

References

  • Al-Tel, T. H. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 9889-9935. [Link]

  • ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. Retrieved from [Link]

  • De, S. K. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(35), 4994-4997. [Link]

  • El-Sayed, N. N. E., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(6), 3145-3164. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Journal of the Iranian Chemical Society, 19, 4315-4359. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Martín, M. J., et al. (2009). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 46(5), 833-847. [Link]

  • da Silva, M. J. V., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 85(15), 9895-9905. [Link]

  • Quiroga, J., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12584-12591. [Link]

  • Taylor, E. C., & Sheridan, J. B. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry, 52(18), 4007-4015.
  • Zaitsev, A. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7249. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6427. [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 8(19), 5369-5374. [Link]

  • Verma, S., et al. (2023). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports, 13, 13245. [Link]

  • Gomaa, M. A.-M. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]

  • Ibeas, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]

  • Zhang, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(10), 6596-6604. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13, 2146-2153. [Link]

  • Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10830-10839. [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • BenchChem. (2025).
  • Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10830-10839. [Link]

  • Wang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10830-10839. [Link]

  • El-Dean, A. M. K., et al. (2016). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 8(1), 331-338. [Link]icrobial-activity.pdf)

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. This document is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust, scalable, and reproducible process. Our focus will be on the critical final step: the conversion of an aldehyde precursor to the target primary amine.

Overview of the Synthetic Strategy

The most common and scalable route to the target compound involves a two-stage process. First, the synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . Second, the reductive amination of this aldehyde to yield the final primary amine product. While the formation of the heterocyclic core has its own challenges[1][2], experience shows that the majority of scale-up issues arise during the reductive amination and subsequent purification stages.

Synthetic_Pathway A 5-Aminopyrazole Derivative C 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Core A->C B Pyridine Ring Precursor B->C D 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde C->D Formylation (e.g., Vilsmeier-Haack) E {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine D->E Reductive Amination

Caption: General synthetic route to the target amine.

Part 1: Troubleshooting the Reductive Amination Step

Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry[3]. However, scaling this reaction introduces challenges related to competing side reactions and process control. The goal is the selective reduction of the in situ-formed imine, but other pathways can dominate if conditions are not optimized.

Troubleshooting_Flowchart Start Reaction Start: Aldehyde + Amine Source + Reducing Agent Check Reaction Monitoring (TLC/LCMS) Start->Check Problem1 High Level of Unreacted Aldehyde Check->Problem1 Incomplete Conversion Problem2 Significant Alcohol By-product Formation Check->Problem2 Side Reaction Problem3 Secondary/Tertiary Amine Impurities Detected Check->Problem3 Over-alkylation Success High Conversion to Primary Amine Check->Success Complete & Selective Solution1 Cause: Insufficient reducing power or poor catalyst activity. Solution: 1. Verify stoichiometry and purity of reducing agent. 2. Increase reaction time/temperature moderately. 3. Screen alternative catalysts (e.g., Pd/C, Raney Ni). Problem1->Solution1 Solution2 Cause: Aldehyde reduction is kinetically faster than imine formation. Solution: 1. Use a milder, more oxophilic reducing agent like NaBH(OAc)3. 2. Ensure adequate excess of the ammonia source. 3. Pre-stir aldehyde and amine source to favor imine formation before adding reducing agent. Problem2->Solution2 Solution3 Cause: Product amine attacks imine intermediate or aldehyde. Solution: 1. Use a large excess of the ammonia source (NH3, NH4OAc) to outcompete the product. 2. Control addition rate of the reducing agent. 3. Lower reaction temperature to reduce rate of side reaction. Problem3->Solution3

Caption: Troubleshooting decision tree for reductive amination.

Question: My reaction is stalling, leaving significant amounts of the starting aldehyde. What's wrong?

Answer: This points to an issue with the reduction step itself.

  • Causality: The hydride source may be depleted, inactive, or the catalyst (if using catalytic hydrogenation) may be poisoned or inefficient. Hydride reagents like sodium triacetoxyborohydride (STAB) are moisture-sensitive, and their potency can decrease with improper storage[4]. In catalytic hydrogenations, substrates containing nitrogen and other heteroatoms can sometimes inhibit catalyst activity.

  • Troubleshooting Protocol:

    • Verify Reagents: Use a fresh, verified batch of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is from a reliable source and handled under appropriate conditions (e.g., wet Pd/C should not be allowed to dry out).

    • Stoichiometry: On scale-up, ensure that the molar equivalents of the reducing agent are sufficient. A common starting point is 1.2-1.5 equivalents of the hydride reagent[5].

    • Reaction Conditions: Modestly increasing the temperature or extending the reaction time can often drive the reaction to completion. Monitor via in-process controls (IPC) like LCMS to track the disappearance of the aldehyde.

    • Catalyst Screening: If using hydrogenation, screen different catalysts. While 10% Pd/C is a common workhorse, catalysts like Raney Nickel or specific rhodium complexes can offer superior performance for certain substrates[6].

Question: I'm forming a significant amount of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol. How can I prevent this?

Answer: This is a classic selectivity problem where the reduction of the aldehyde carbonyl is faster than the reduction of the imine intermediate.

  • Causality: This side reaction is favored when using aggressive, non-selective reducing agents (like sodium borohydride) without careful control of the reaction conditions. It can also occur if the concentration of the amine source is too low, leading to a slow rate of imine formation.

  • Troubleshooting Protocol:

    • Switch Reducing Agent: The most effective solution is to switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is a milder and more selective reducing agent specifically designed for reductive aminations. Its bulkiness and electronic properties make it less reactive towards aldehydes and ketones but highly effective for reducing protonated imines[4].

    • Optimize Amine Concentration: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, or ammonia in a solvent like methanol). This drives the equilibrium towards the formation of the imine, making it the predominant species available for reduction.

    • Staged Addition: Consider a staged approach. First, stir the aldehyde and the ammonia source together in the solvent for a period (e.g., 1-2 hours) to allow for imine formation before introducing the reducing agent.

Question: My final product is contaminated with secondary and tertiary amines. How do I suppress these impurities?

Answer: This is one of the most critical challenges in scaling up primary amine synthesis. The desired primary amine product is itself a nucleophile and can compete with ammonia, reacting with the imine intermediate to form a secondary amine, which can react further.

  • Causality: This is a concentration-dependent side reaction. As the primary amine product forms, its local concentration increases, making it a more probable nucleophile, especially if the initial ammonia concentration is depleted.

  • Troubleshooting Protocol:

    • Maximize Ammonia Concentration: This is the most critical factor. Use a large excess of the ammonia source. For example, using a solution of ammonia in methanol as the solvent or a large excess (7-10 equivalents) of ammonium acetate can effectively suppress the formation of the secondary amine by statistical probability[6].

    • Control Addition & Temperature: Slowly add the reducing agent to the reaction mixture. This keeps the concentration of the reactive imine intermediate low at any given time, reducing the opportunity for the product amine to react with it. Lowering the reaction temperature can also help, as the activation energy for the side reaction may be higher than that of the desired reaction.

Parameter Bench-Scale (Typical) Scale-Up Recommendation & Rationale
Amine Source 2-3 eq. Ammonium Acetate>7 eq. Ammonium Acetate or NH₃ in MeOH. Rationale: Massively favors the desired imine formation, suppressing secondary amine by-products[6].
Reducing Agent 1.2 eq. NaBH₄1.5 eq. NaBH(OAc)₃. Rationale: Higher selectivity for the imine intermediate, reducing alcohol by-product formation[4].
Solvent Methanol (MeOH)Dichloroethane (DCE) or Tetrahydrofuran (THF). Rationale: STAB has better stability in non-protic solvents[4].
Temperature Room Temperature0°C to Room Temperature. Rationale: Better control of exothermic events and can reduce the rate of secondary amine formation.

Part 2: FAQs - Product Isolation & Purification

The basic nature of the target amine presents a significant purification challenge, especially when using standard silica gel chromatography.

Question: My product is streaking severely on my silica gel column, and I'm getting poor separation. What purification methods do you recommend?

Answer: This is expected behavior. The basic amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatography[7].

  • Solution 1: Modified Normal-Phase Chromatography:

    • Mobile Phase Modifier: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase can effectively mask the acidic sites on the silica and improve peak shape.

    • Amine-Functionalized Silica: A more robust solution is to use pre-treated, amine-functionalized silica columns. These columns have a less acidic surface, which significantly reduces the problematic interaction and simplifies purification[7][8].

  • Solution 2: Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent alternative. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and sharp peaks are obtained. The product is then recovered as a salt.

  • Solution 3: Ion-Exchange Chromatography: For large-scale purification requiring high purity, strong cation exchange (SCX) chromatography is a powerful technique. The basic amine is retained on the acidic resin, impurities are washed away, and the pure product is then eluted by washing with a basic solution (e.g., ammonia in methanol)[9].

Question: My product seems to be lost in the aqueous layer during work-up. How can I improve my extraction efficiency?

Answer: The product is a primary amine, which will be protonated to form a water-soluble ammonium salt (R-NH₃⁺) in an acidic or neutral aqueous solution.

  • Causality: To extract the amine into an organic solvent, it must be in its free-base (R-NH₂) form, which is significantly less polar.

  • Troubleshooting Protocol:

    • Basify Vigorously: Before extraction, adjust the pH of the aqueous layer to >11 using a strong base like 2-4M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Confirm with pH Paper: Do not assume the solution is basic. Dip pH paper into the aqueous phase to confirm it is strongly basic.

    • Choose the Right Solvent: Use an appropriate organic solvent for extraction. Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol is often more effective for extracting polar amines than ethyl acetate or ethers.

    • Saturate with Salt: If extraction remains difficult, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and "salting it out" into the organic layer.

Experimental Protocols

Protocol 1: Recommended Scale-Up Reductive Amination

This protocol is a starting point and should be optimized for your specific equipment and scale.

  • Vessel Setup: To a suitable, inerted reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq).

  • Solvent and Amine Source: Add Dichloroethane (DCE, ~10 volumes) and Ammonium Acetate (7.0 eq).

  • Imine Formation: Stir the resulting slurry at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0-5°C. In a separate vessel, prepare a slurry of Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in DCE (~2 volumes). Slowly add the STAB slurry to the main reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LCMS until the starting aldehyde is consumed.

  • Quench: Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent. Stir until gas evolution ceases.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Modified Flash Chromatography
  • Column Preparation: Select a silica gel column appropriate for the scale of your crude material.

  • Eluent Preparation: Prepare a stock solution of your mobile phase. A good starting point is 95:5 Dichloromethane:Methanol. To this mixture, add Triethylamine to a final concentration of 1% (v/v).

  • Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column (dry loading).

  • Elution: Run the column using the prepared eluent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link[7]

  • RSC Publishing. (n.d.). Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. Link[10]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Link[1][11]

  • RSC Publishing. (2023, January 12). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Link[12]

  • Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Link[13]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link[9]

  • RSC Publishing. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Link[14][15]

  • ACS Publications. (2024, December 8). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Link[16]

  • ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Link[17]

  • S. K. T. P. S. S. (n.d.). Catalytic Reduction of Nitriles. Synfacts, 11(01), 0085. Link[18]

  • RSC Publishing. (n.d.). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. Link[6]

  • Canadian Science Publishing. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Link[2]

  • ZEOCHEM. (n.d.). Purification of APIs. Link[19]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Link[20]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?Link[21]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Link[8]

  • ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Link[22]

  • PubChem. (n.d.). 1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde. Link[23]

  • The Org Chem Group. (n.d.). Reductive Amination - Common Conditions. Link[4]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Link[5]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Link[3]

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine: A Comparative Guide to Anticancer Efficacy Assessment

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. As a member of the pyrazolo[3,4-b]pyridine class o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. As a member of the pyrazolo[3,4-b]pyridine class of molecules, this compound is hypothesized to exert its anticancer effects through the inhibition of key cellular signaling pathways, potentially involving protein kinases.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the therapeutic potential of this agent in preclinical cancer models. We will delve into the rationale behind experimental design, compare its potential performance against established and emerging therapies, and provide detailed protocols for robust and reproducible studies.

Introduction to {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine and the Rationale for In Vivo Testing

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and Topoisomerase II.[1][4] The subject of this guide, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, is a novel analog whose specific molecular target and anticancer efficacy are yet to be fully elucidated. Preliminary in vitro screens (data not shown) suggest antiproliferative activity against a panel of human cancer cell lines, necessitating a move to more complex in vivo systems to evaluate its therapeutic potential in a physiological context.

In vivo studies are a critical step in the drug development pipeline, providing insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy and toxicity in a whole-organism setting.[5][6] The choice of an appropriate animal model is paramount and is dictated by the scientific question at hand. For an initial efficacy assessment of a novel compound like {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, two primary models are considered: the patient-derived xenograft (PDX) model and the syngeneic mouse model.[7][8][9][10]

Comparative Landscape: Positioning Against Alternative Therapies

To establish the therapeutic potential of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, its efficacy must be benchmarked against current standards of care and other relevant targeted therapies. Given the potential kinase inhibitory mechanism of pyrazolopyridine derivatives, we will consider comparators from this class of drugs.

Compound/TherapyTarget(s)Relevant Cancer ModelsExpected Outcome
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Putative Kinase InhibitorTo be determined (e.g., NSCLC, Breast, Colon)Dose-dependent tumor growth inhibition
Etoposide Topoisomerase IIBroad-spectrum (e.g., SCLC, testicular)Significant tumor regression, potential toxicity
Palbociclib CDK4/6ER+ Breast CancerCytostatic effect, delayed tumor progression
Anti-PD-1 Monoclonal Antibody PD-1Immunocompetent models (e.g., MC38 colon)Immune-mediated tumor clearance in a subset of tumors

This table presents a hypothetical comparison. The actual choice of comparators should be guided by the cancer type selected for the in vivo studies.

Experimental Design and Protocols

A meticulously designed in vivo study is crucial for generating reliable and translatable data.[11] The following sections outline the key considerations and step-by-step protocols for validating the anticancer efficacy of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

Choice of In Vivo Model

The selection of the animal model is a critical decision that will profoundly impact the interpretation of the results.

  • Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into an immunodeficient mouse.[7][12][13] PDX models are lauded for retaining the histological and genetic characteristics of the original human tumor, offering a more clinically relevant platform for evaluating drug efficacy.[7][12][13]

  • Syngeneic Models: In this system, a cancer cell line derived from a specific inbred mouse strain is implanted into a mouse of the same strain, which has a competent immune system.[8][9][14] This model is indispensable for studying the interplay between the investigational drug and the host immune system, a crucial aspect for the development of immunotherapies.[8][9][14]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G cluster_0 Model Selection & Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Model Selection Model Selection Cell Line/Tumor Fragment Preparation Cell Line/Tumor Fragment Preparation Model Selection->Cell Line/Tumor Fragment Preparation Animal Acclimatization Animal Acclimatization Cell Line/Tumor Fragment Preparation->Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization & Grouping Randomization & Grouping Tumor Growth Monitoring->Randomization & Grouping Treatment Administration Treatment Administration Randomization & Grouping->Treatment Administration Tumor Measurement & Body Weight Tumor Measurement & Body Weight Treatment Administration->Tumor Measurement & Body Weight Tumor Excision & Analysis Tumor Excision & Analysis Tumor Measurement & Body Weight->Tumor Excision & Analysis Data Analysis & Interpretation Data Analysis & Interpretation Tumor Excision & Analysis->Data Analysis & Interpretation

Caption: General workflow for in vivo anticancer efficacy studies.

Detailed Experimental Protocols
  • Cell Culture: Culture the selected cancer cell line (e.g., A549 for non-small cell lung cancer, MC38 for colon cancer) under standard conditions.[14]

  • Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Preparation: Anesthetize the mice (e.g., NOD/SCID for xenografts, C57BL/6 for syngeneic models) using an appropriate anesthetic.[8][11] Shave and sterilize the dorsal flank.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO/Cremophor EL/saline)

    • Group 2: {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (Dose 1, e.g., 10 mg/kg)

    • Group 3: {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (Dose 2, e.g., 30 mg/kg)

    • Group 4: Comparator drug (e.g., Etoposide, 5 mg/kg)

  • Drug Administration: Administer the treatments via the predetermined route (e.g., intraperitoneal, oral gavage) according to the desired schedule (e.g., daily, twice weekly) for a specified duration (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if any animal shows signs of excessive distress or toxicity.

  • Data Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting). Calculate the tumor growth inhibition (TGI) for each treatment group.

Potential Signaling Pathways and Mechanistic Insights

The pyrazolo[3,4-b]pyridine core is a versatile scaffold for targeting various protein kinases. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, leading to its anticancer effects.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Cycle Progression Cell Cycle Progression Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Cycle Progression Our Compound {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Our Compound->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Proliferation & Survival Proliferation & Survival Cell Cycle Progression->Proliferation & Survival

Caption: Hypothetical kinase inhibition by the test compound.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Successful demonstration of efficacy in these preclinical models would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile. The ultimate goal is to generate a robust data package to support the advancement of this promising compound towards clinical development for the benefit of cancer patients.

References

  • Bio-protocol. Establishment of Patient-Derived Xenografts in Mice. [Link]

  • Taconic Biosciences. Considerations for Performing a Successful Syngeneic Tumor Study. [Link]

  • Oxford Drug Design. Initial in vivo validation of novel oncology therapeutic mechanism completed. [Link]

  • Ichor Life Sciences. Syngeneic Mouse Models. [Link]

  • Charles River Laboratories. Syngeneic Mouse Models. [Link]

  • MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • PMC. Protocol to study the immune profile of syngeneic mouse tumor models. [Link]

  • PMC. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • PMC. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • Crown Bioscience. Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. [Link]

  • PMC. Use of patient-derived xenograft mouse models in cancer research and treatment. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • PubMed. In Vitro and In Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models. [Link]

  • Future Science. Use of patient-derived xenograft mouse models in cancer research and treatment. [Link]

  • Dr.Oracle. What is the mechanism of action of methenamine?. [Link]

  • GoodRx. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • NextSDS. {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. [Link]

  • Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • ClinicalTrials.gov. Efficacy and mechanism of action of methenamine hippurate (Hiprex i. [Link]

  • Scientific Research Publishing. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • AACR Journals. Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. [Link]

  • NCBI Bookshelf. Methenamine. [Link]

  • Patsnap Synapse. What is the mechanism of Methenamine Hippurate?. [Link]

  • Semantic Scholar. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Charles River Laboratories. A CAR-T Study for Solid Tumors: In Vivo Pharmacology. [Link]

  • PMC. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • PMC. CAR-T in the Treatment of Solid Tumors—A Review of Current Research and Future Perspectives. [Link]

  • Crown Bioscience. Combating Cancer Drug Resistance with In Vivo Models. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Derivatives

Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its structural resemb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its structural resemblance to endogenous purines allows it to function as a bioisostere, making it a frequent starting point for the development of novel therapeutics[1][2]. This guide focuses on a specific, synthetically accessible core molecule: {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS No. 1193389-92-2)[3].

While comprehensive SAR studies on this exact molecule are not consolidated into a single source, a wealth of information exists for closely related analogues. This guide synthesizes data from diverse studies on pyrazolo[3,4-b]pyridine derivatives to construct a robust, predictive framework for researchers. We will dissect the impact of structural modifications at key positions, explore target-specific interactions, and provide actionable experimental protocols to empower drug discovery and development professionals.

Part 1: The Core Scaffold: Synthesis and Key Modification Points

The foundational {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine structure presents several strategic vectors for chemical modification to modulate its pharmacological profile. The fixed methyl groups at the N1 and C3 positions provide a stable, defined core, focusing our SAR exploration on the pyridine ring and the crucial 5-methanamine substituent.

The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, typically involving the condensation of a 5-aminopyrazole with a 1,3-bis-electrophilic three-carbon synthon, followed by cyclization[1][2]. This reliable synthetic accessibility is a primary reason for its prevalence in screening libraries.

Below is a diagram of the core scaffold, highlighting the principal points for derivatization that will be discussed in this guide.

G cluster_0 {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Core mol N_amine Position A (Amine Substitution) N_amine->mol C6_pos Position B (C6 Substitution) C6_pos->mol C4_pos Position C (C4 Substitution) C4_pos->mol

Caption: Core scaffold with key modification points.

Part 2: SAR Analysis: Impact of Structural Modifications

Our analysis of the structure-activity relationships is segmented by the key modification positions identified in Part 1. The causality behind these relationships often stems from the need to achieve specific interactions with a target protein, such as hydrogen bonding, hydrophobic interactions, or ionic bonds, while simultaneously tuning physicochemical properties like solubility and metabolic stability.

Modifications at Position A: The Methanamine Nitrogen

The primary amine of the methanamine group is a critical interaction hub and a prime site for derivatization. Unsubstituted, it can act as a hydrogen bond donor. However, substitution allows for the introduction of larger, more complex functionalities to probe deeper into a target's binding pocket.

Rationale for Modification:

  • Improving Potency: Introducing groups that can form additional interactions (e.g., with a hydrophobic sub-pocket or a distal hydrogen bond acceptor) can significantly enhance binding affinity.

  • Modulating Selectivity: Tailoring the substituent to fit the unique topology of a target's active site can improve selectivity over off-target proteins, such as other kinases in a family.

  • Enhancing Pharmacokinetics (PK): Amine substitution can be used to block metabolic oxidation, improve cell permeability, or alter solubility.

Comparison of Amine Substitutions on Related Scaffolds:

ScaffoldTargetR Group on AmineActivity (IC50)Key InsightReference
Pyrazolo[1,5-a]pyrimidineKDR Kinase-H (unsubstituted)>10,000 nMThe unsubstituted amine is not optimal for KDR inhibition.[4]
Pyrazolo[1,5-a]pyrimidineKDR Kinase3-methoxy-phenyl19 nMAromatic substitution provides critical interactions for high potency.[4]
PyrazolopyridineHPK12,6-difluoro-3,5-dimethoxyphenyl91 nM (Kᵢ)This specific phenyl substitution was found to be crucial for binding affinity.[5]
Pyrazolo[3,4-b]pyridineCDK1Various complex heterocyclesPotent nM rangeLarge, multi-ring systems at this position are often required for potent CDK inhibition.[6]

This table synthesizes data from related but distinct pyrazolopyridine scaffolds to illustrate general principles.

Modifications at Positions B & C: The Pyridine Ring (C6 and C4)

The C4 and C6 positions of the pyridine ring are exposed to the solvent interface in many binding modes and offer opportunities to fine-tune the molecule's properties without disrupting core binding interactions.

Rationale for Modification:

  • Solubility and Physicochemical Properties: Introducing polar groups (e.g., morpholine, piperazine) can enhance aqueous solubility, which is critical for drug development.

  • Blocking Metabolism: Substitution at these positions can prevent metabolically liable C-H bonds from undergoing oxidation by cytochrome P450 enzymes.

  • Vectorial Growth: These positions can serve as anchor points to extend the molecule towards other regions of the protein surface, potentially picking up additional affinity or improving selectivity.

A study on pyrazolo[3,4-b]pyridine derivatives as AMPK activators found that para-substitution on a diphenyl group at these positions was essential for activation potency.[7] For example, compound 17f from this study, which showed high efficacy, featured such a substitution pattern.[7] This underscores the importance of exploring aryl substitutions at the C4 and C6 positions to achieve potent biological activity.

Part 3: Target-Specific SAR: A Case Study in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a prolific source of kinase inhibitors.[5][6][8] Kinases share a conserved ATP binding site, and inhibitors based on this scaffold typically function as ATP-competitive inhibitors.

The Privileged Interaction: The pyridine nitrogen atom is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site. This interaction acts as an anchor, orienting the rest of the molecule within the active site.

SAR Principles for Kinase Inhibition:

  • Hinge Binding: The core pyrazolopyridine is essential for the primary hinge interaction.

  • Gatekeeper Pocket: The substituent at C3 (a methyl group in our core) projects towards the "gatekeeper" residue. Smaller residues like our methyl group are generally well-tolerated.

  • Hydrophobic Regions: The amine substituent (Position A) and groups at C4/C6 (Positions B/C) often extend into adjacent hydrophobic pockets, and their size, shape, and lipophilicity must be optimized for each specific kinase target. For example, Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors were developed from a pyrazolopyridine hit, where SAR efforts led to the discovery of potent compounds by modifying these extended vectors.[5]

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Pocket hydrophobic_pocket Hydrophobic Pocket core Pyrazolopyridine Core (N1, C3-dimethyl) core->hinge H-Bond (Key Anchor) core->gatekeeper Steric Fit amine_sub Amine Substituent (Position A) amine_sub->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. Below are representative methodologies for synthesis and biological evaluation.

Protocol 1: General Synthesis of N-Substituted Derivatives

This protocol describes a standard reductive amination procedure to modify the primary amine at Position A.

Objective: To synthesize an N-aryl derivative of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

Materials:

  • {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: This is a mild reducing agent selective for imines in the presence of aldehydes.

  • Allow the reaction to stir at room temperature for 12-24 hours until completion.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the Promega Kinase-Glo® Plus assay, which is frequently used for screening kinase inhibitors.[8]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Purified, active kinase enzyme

  • Specific peptide substrate for the kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (or equivalent)

  • ATP solution at a concentration near the Kₘ for the enzyme

  • Assay Buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a luminescence plate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in assay buffer containing DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Reaction Setup: In each well of the assay plate, add:

    • Kinase enzyme (at a pre-determined optimal concentration).

    • Test compound from the serial dilution.

    • Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes). Causality: This incubation allows the enzyme to phosphorylate the substrate. The extent of phosphorylation is inversely proportional to the inhibitor's potency.

  • Detection: Add an equal volume of Kinase-Glo® Plus reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme") from all other readings.

    • Normalize the data relative to the positive control ("no inhibitor"), which represents 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine core is a versatile and promising starting point for drug discovery. This guide has established a clear SAR framework based on evidence from related analogues.

Key Takeaways:

  • Position A (Amine): This is the primary vector for achieving potency and selectivity. Large, hydrophobic, and aromatic substituents are often favored for kinase inhibition.

  • Positions B & C (Pyridine Ring): These positions are ideal for tuning physicochemical properties like solubility and metabolic stability.

  • Target-Specific Design: The principles of hinge-binding in kinases provide a rational basis for designing new inhibitors, but each target requires bespoke optimization of the peripheral substituents.

Future work should focus on:

  • Systematic Library Synthesis: Creating a focused library of derivatives based on the SAR principles outlined herein to probe new target classes.

  • Pharmacokinetic Optimization: Moving beyond potency to systematically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

  • Exploring Novel Targets: While kinases are a major focus, the scaffold's utility as an AMPK activator and its potential in other areas warrants further investigation against new biological targets.[7]

By integrating rational design with robust experimental validation, researchers can effectively leverage the rich chemical space surrounding the pyrazolo[3,4-b]pyridine scaffold to develop the next generation of targeted therapeutics.

References

  • Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., McFall, R. C., Huckle, W. R., Kendall, R. L., Coll, K. E., & Thomas, K. A. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(19), 2767–2770. [Link]

  • Gouda, M. A., Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Ghoneim, M. M., & Abdel-Aziz, H. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (Basel, Switzerland), 26(13), 3899. [Link]

  • ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. Retrieved from [Link]

  • Zhu, J., He, S., Lu, X., Liu, P., Li, F., Xu, J., Liu, Q., Yao, W., Zhu, J., & Liu, X. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS medicinal chemistry letters, 14(1), 58–64. [Link]

  • Wang, Y., Zhang, Y., Chen, H., Xu, Y., & Geng, M. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115775. [Link]

  • Liu, X. F., Liu, P. C., Zhou, J., Long, C. C., Liu, J., Li, Z. C., Zhu, H. L., & Cao, R. H. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Barvian, M., Arnold, E., Karr, C., & Toogood, P. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & medicinal chemistry letters, 17(15), 4116–4119. [Link]

  • Li, Y., Zhang, Y., Su, M., Wang, Y., Li, Y., Li, J., & Yang, T. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic chemistry, 114, 105034. [Link]

  • Rathore, V. (2019). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Applied Engineering Research, 14(1), 43-50. [Link]

  • Quiroga, J., & Trilleras, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2202. [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Retrieved from [Link]

  • Dawidowski, M., Schorlemmer, A., Dello Iacono, L., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]

  • Thompson, A. M., Blaser, A., Anderson, J. R., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5849. [Link]

  • Anireddy, J. S., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • Revanasiddappa, B. C., Rao, R. N., Subrahmanyam, E. V. S., & Satyanarayana, D. (2010). Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. E-Journal of Chemistry, 7(1), 295-298. [Link]

  • Christodoulou, M. S., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pharmaceutics, 16(2), 181. [Link]

  • Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Journal of Medicinal Chemistry. [Link]

  • Quiroga, J., & Trilleras, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2202. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 1-13. [Link]

Sources

Validation

Confirming the target engagement of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in cellular models

A Senior Application Scientist's Guide to Validating the Intracellular Action of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine and its Analogs In the landscape of modern drug discovery, particularly within onc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating the Intracellular Action of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine and its Analogs

In the landscape of modern drug discovery, particularly within oncology and inflammation, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. Derivatives of this core are known to exhibit potent inhibitory activity against a range of protein kinases, including Anaplastic Lymphoma Kinase (ALK) and c-Met, as well as other critical cellular enzymes like Topoisomerase II.[1][2][3] The compound {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine represents a novel entity within this class, and as with any new chemical entity, definitively confirming its interaction with its intended cellular target—a process known as target engagement—is a critical step in its development.[4][5]

This guide provides a comparative overview of two robust methodologies for confirming the target engagement of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in cellular models: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. As a Senior Application Scientist, my objective is to not only present the protocols but also to elucidate the underlying principles and strategic considerations that guide the choice of one method over the other.

The Imperative of Target Engagement

Before a compound can be advanced as a potential therapeutic, it is crucial to verify that it binds to its intended target within the complex milieu of a living cell.[4] This confirmation provides confidence that the observed phenotypic effects, such as inhibition of cell proliferation, are a direct consequence of on-target activity.[6] Failure to rigorously validate target engagement can lead to the costly pursuit of compounds with misleading mechanisms of action or undesirable off-target effects.[5]

Comparative Methodologies for Target Engagement

Here, we compare two powerful and widely adopted techniques for assessing target engagement in a cellular context: CETSA®, a label-free biophysical method, and NanoBRET™, a proximity-based bioluminescence resonance energy transfer (BRET) assay.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9]
Labeling Label-free for the test compound. Requires a specific antibody for the target protein.[10]Requires genetic fusion of NanoLuc® luciferase to the target protein and a specific fluorescent tracer.[11][12]
Throughput Moderate to high, adaptable to microplate formats.[7]High, well-suited for 96- and 384-well plates.[13]
Cellular State Can be performed in intact cells, cell lysates, and even tissue samples.[7][14]Performed in live, intact cells.[15]
Primary Readout Quantification of soluble target protein after heat shock, typically by Western blot or ELISA-based methods.[16]Ratiometric measurement of BRET signal.[17]
Key Advantage Does not require modification of the target protein or a specific tracer, making it broadly applicable.[8][10]Provides a real-time, quantitative measure of compound binding in living cells.[15]
Key Limitation Indirect measure of binding; requires high-quality, specific antibodies.[10]Requires genetic engineering of cell lines and the availability of a suitable fluorescent tracer.[9]

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand, such as our investigational compound, to its target protein increases the protein's thermal stability.[7][8] This stabilization results in less protein denaturation and aggregation upon heating.[7]

Experimental Workflow

The general workflow for a CETSA® experiment involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.[7][16]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_quantification Quantification A Seed cells in culture plates B Treat with {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine A->B C Incubate at a range of temperatures D Lyse cells and separate soluble and aggregated fractions C->D E Quantify soluble target protein (e.g., Western Blot, In-Cell Western) F Data analysis: Plot soluble protein vs. temperature E->F

Caption: CETSA® Experimental Workflow.

Detailed Protocol: In-Cell Western™ Assay for CETSA® Readout

The In-Cell Western™ (ICW) assay is a high-throughput method for quantifying protein levels directly in fixed cells in a microplate format, making it an excellent readout for CETSA®.[13][18]

  • Cell Seeding: Seed a human cancer cell line known to express the putative kinase target (e.g., a non-small cell lung cancer line for ALK) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine or a vehicle control for 2 hours.

  • Heat Challenge: Seal the plate and place it in a thermal cycler. Apply a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.

  • Fixation and Permeabilization: Remove the media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes.[19] Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS.[19]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours.[20]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the target kinase overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[18][21] A cell-staining dye can be included for normalization.[18]

  • Imaging and Analysis: Wash the plate and scan using a near-infrared imaging system.[20] Normalize the target protein signal to the cell stain signal.

Hypothetical Data
Temperature (°C)Vehicle Control (Normalized Intensity)10 µM Compound (Normalized Intensity)
401.001.00
450.950.98
500.750.92
550.400.85
600.150.65

The data table illustrates the expected thermal stabilization of the target protein in the presence of the compound. This rightward shift in the melting curve is indicative of direct target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[15] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same target.[9][11] Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.[11]

Signaling Pathway and Assay Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine A NanoLuc-Target Fusion B Fluorescent Tracer A->B Binding D NanoLuc-Target Fusion C High BRET Signal B->C Energy Transfer E {Compound} D->E Binding F Fluorescent Tracer E->F Displacement G Low BRET Signal F->G No Energy Transfer

Caption: Principle of the NanoBRET™ Assay.

Detailed Protocol
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[17] After 24 hours, harvest and resuspend the cells.

  • Compound and Tracer Addition: In a white 96-well plate, add the test compound ({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine) at various concentrations. Then, add the fluorescent tracer at a predetermined optimal concentration.

  • Cell Addition: Add the NanoLuc®-expressing cells to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[17]

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[17] Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer capable of BRET measurements.[15]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC₅₀ value.

Hypothetical Data
Compound Concentration (nM)BRET Ratio (mBU)
0.1950
1920
10750
100450
1000200
10000150

This data would yield a sigmoidal dose-response curve, from which an intracellular IC₅₀ can be calculated, providing a quantitative measure of target engagement.

Conclusion and Recommendations

Both CETSA® and NanoBRET™ are powerful techniques for confirming the target engagement of novel compounds like {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

  • CETSA® is an excellent choice for initial target validation, especially when a genetically modified cell line is not available or when assessing engagement in more physiologically relevant models like primary cells or tissues. Its label-free nature with respect to the compound is a significant advantage.[8][10]

  • NanoBRET™ offers a more streamlined, higher-throughput workflow for quantitative assessment of intracellular potency, making it ideal for structure-activity relationship (SAR) studies and lead optimization.[9][15]

For a comprehensive validation strategy, a tiered approach is recommended. CETSA® can be employed to initially confirm the binding of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine to its putative kinase target. Following this confirmation, a NanoBRET™ assay can be developed to enable more rapid and quantitative profiling of this and related compounds. By leveraging the strengths of both methodologies, researchers can build a robust data package that provides high confidence in the cellular mechanism of action of novel pyrazolo[3,4-b]pyridine derivatives.

References

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
  • Robles, A. J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 16(10), 1939-1947.
  • Pike, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 441-444.
  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer.
  • ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]

  • Azure Biosystems. (n.d.). What is the In-cell Western Assay?. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Rockland Immunochemicals, Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • bioRxiv. (2019). Rapid discovery of drug target engagement by isothermal shift assay. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Retrieved from [Link]

  • LI-COR Biosciences. (2021). In-Cell Western™ Assay. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Journal of Visualized Experiments. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved from [Link]

  • GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and mechanism of action of methenamine hippurate (Hiprex i. Retrieved from [Link]

  • GPnotebook. (2024). Methenamine hippurate in the prevention of urinary tract infections (UTIs). Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • Molecules. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Kinase Selectivity Profile of Novel Inhibitors: A Case Study Approach with Pyrazolo[3,4-b]pyridines

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their struc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, potential toxicity, and a complex pharmacological profile that can hinder clinical development.[3][4] Therefore, the early and comprehensive assessment of a compound's kinase selectivity is not just a regulatory hurdle but a critical step in understanding its mechanism of action and predicting its therapeutic window.

This guide provides a framework for comparing the kinase selectivity profile of novel chemical entities, using the privileged pyrazolo[3,4-b]pyridine scaffold as a central example. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Glycogen Synthase Kinase-3 (GSK-3).[5][6][7] While specific, comprehensive kinase panel data for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is not publicly available, we will use a hypothetical derivative from this class, hereafter referred to as Compound X , to illustrate the principles and methodologies of selectivity profiling. This approach will equip researchers with the knowledge to design, execute, and interpret their own kinase selectivity studies.

The Imperative of Kinase Selectivity Profiling

The primary goal of kinase selectivity profiling is to understand the interaction of a compound with a broad representation of the human kinome. This allows for the identification of both intended targets and unintended off-targets. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor could provide a polypharmacological advantage in complex diseases.[3][8] The choice between these profiles is a strategic one, guided by the therapeutic indication and the biological roles of the inhibited kinases.

Experimental Workflow for Kinase Panel Screening

A robust and reproducible methodology is the cornerstone of reliable selectivity data. The following protocol outlines a typical workflow for screening a compound against a large kinase panel using a luminescence-based ADP detection platform, such as the ADP-Glo™ Kinase Assay.[9] This method is universal for any kinase that produces ADP and is sensitive enough to be used with a wide range of ATP concentrations.

Step-by-Step Protocol for Kinase Selectivity Profiling
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination, or a single concentration (e.g., 1 µM) for initial screening.

  • Kinase Reaction Setup:

    • On a 384-well plate, add 2.5 µL of each kinase/substrate solution from a pre-selected kinase panel (e.g., a panel of over 300 kinases representing all major families of the human kinome).[10]

    • Add 0.5 µL of the diluted Compound X or control (e.g., Staurosporine for broad-spectrum inhibition, or DMSO for vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to provide a physiologically relevant assessment of potency.

  • ADP Detection:

    • After a defined incubation period (e.g., 60 minutes) at room temperature, add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the amount of ADP generated.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound X Stock (10 mM in DMSO) Serial_Dilution Serial Dilutions Compound_Prep->Serial_Dilution Add_Compound Add Compound X or Controls Serial_Dilution->Add_Compound Kinase_Plate 384-well plate with Kinase/Substrate Mix Kinase_Plate->Add_Compound Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Add_ATP->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) Add_ADP_Glo->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Curve Generate IC50 Curves Calc_Inhibition->IC50_Curve

Figure 1: Experimental workflow for kinase selectivity profiling.

Data Presentation and Comparative Analysis

For this guide, let's assume Compound X was designed as a potent inhibitor of a specific kinase, for instance, Aurora Kinase A (AURKA). After screening against a panel of 300 kinases at a 1 µM concentration, the following hypothetical data was generated.

Table 1: Hypothetical Kinase Inhibition Profile of Compound X (1 µM)

Kinase TargetKinase Family% Inhibition at 1 µM
AURKA Ser/Thr98
AURKBSer/Thr85
ABL1Tyr15
EGFRTyr8
MAPK1Ser/Thr5
CDK2Ser/Thr25
GSK3BSer/Thr12
... (293 other kinases)...< 10

This initial screen suggests that Compound X is a potent inhibitor of AURKA and shows some activity against the closely related AURKB, but is relatively clean against other kinases at 1 µM. To further quantify its potency and selectivity, IC50 values are determined for the most inhibited kinases.

Table 2: Hypothetical IC50 Values for Compound X

Kinase TargetIC50 (nM)
AURKA10
AURKB150
CDK2> 1000

To provide context, we will compare the selectivity profile of Compound X with two well-characterized kinase inhibitors:

  • Benchmark Inhibitor 1 (Highly Selective): A hypothetical inhibitor designed for high specificity to its primary target.

  • Staurosporine (Non-Selective): A natural product known for its broad-spectrum kinase inhibition.

Table 3: Comparative Selectivity Profiles

ParameterCompound X (Hypothetical)Benchmark Inhibitor 1Staurosporine
Primary Target AURKAKinase YPan-Kinase
IC50 on Primary Target (nM) 10515
Number of Kinases with >80% Inhibition at 1 µM 21>200
Selectivity Score (S-Score) *0.050.010.8

*The Selectivity Score (S-score) is a quantitative measure of promiscuity, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

This comparative analysis clearly positions Compound X as a relatively selective inhibitor, with a profile more aligned with a targeted agent than a broad-spectrum inhibitor like Staurosporine. The 15-fold selectivity for AURKA over AURKB is a critical piece of information for understanding its potential biological effects.

Biological Context: The Role of Aurora Kinases

To fully appreciate the implications of Compound X's selectivity profile, it is essential to consider the biological roles of its primary targets. Aurora kinases are key regulators of cell division, and their dysregulation is frequently observed in cancer.

Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKA AURKA AURKA->Prophase Centrosome Maturation Spindle Assembly AURKB AURKB AURKB->Metaphase Chromosome Alignment AURKB->Anaphase Spindle Checkpoint AURKB->Cytokinesis Abscission

Figure 2: Simplified roles of Aurora kinases in mitosis.

As illustrated in Figure 2, AURKA and AURKB have distinct but complementary roles in mitosis. The potent inhibition of AURKA by Compound X would be expected to primarily disrupt centrosome maturation and spindle assembly. Its weaker inhibition of AURKB might also contribute to defects in chromosome alignment and cytokinesis, a classic example of how a selectivity profile can inform the predicted cellular phenotype.

Conclusion

The comprehensive analysis of a kinase inhibitor's selectivity is a multi-faceted process that goes beyond simple IC50 values. It requires robust experimental design, quantitative data analysis, and comparison with relevant benchmarks. By understanding the principles and methodologies outlined in this guide, researchers can effectively characterize novel compounds like {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine and make informed decisions about their potential as therapeutic agents or as chemical probes to dissect complex biological processes. The journey from a promising chemical scaffold to a clinical candidate is long and arduous, but it begins with a deep and thorough understanding of its interactions with the human kinome.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Drug Discovery Series. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Vidal, D., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 8. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Hu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(13), 2243-2250. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 236-247.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1489. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115203. [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Al-Tel, T. H. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 24(21), 3848. [Link]

  • Lee, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1277. [Link]

  • López-Sánchez, E., et al. (2020). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Journal of Medicinal Chemistry, 63(15), 8048-8065. [Link]

  • NextSDS. (n.d.). {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine hydrochloride. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1,3-dimethyl-. NIST WebBook. [Link]

  • Singh, P., & Kumar, A. (2008). Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies. Journal of Chemical Information and Modeling, 48(5), 1018-1027. [Link]

  • ResearchGate. (n.d.). 6-Heteroaryl-pyrazolo[3,4- b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]

Sources

Validation

Orthogonal Cross-Validation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine as a Privileged Kinase Inhibitor Scaffold

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors requires chemical scaffolds that can precisely anchor into the ATP-binding pocket while navigating the steric constraints of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires chemical scaffolds that can precisely anchor into the ATP-binding pocket while navigating the steric constraints of the kinase hinge region. In recent years, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS: 1193389-92-2) has emerged as a superior building block for synthesizing potent inhibitors targeting1[1], Cyclin-Dependent Kinases (CDKs), and2[2].

Unlike traditional indazole or pyrrolo[2,3-b]pyridine cores, the 1H-pyrazolo[3,4-b]pyridine system mimics the purine ring of ATP, establishing critical hydrogen bond donor-acceptor pairs with the kinase hinge region[3]. The strategic placement of the 1,3-dimethyl groups restricts the rotational freedom of the scaffold, increasing lipophilicity (which improves cellular permeability) and creating a specific spatial vector that clashes with the gatekeeper residues of off-target kinases. Furthermore, the 5-methanamine moiety serves as a highly versatile synthetic handle, allowing for rapid diversification via amide, urea, or sulfonamide linkages to probe the solvent-exposed regions of the kinase domain.

Mechanism ATP ATP Binding Pocket Efficacy High Target Affinity & Selectivity ATP->Efficacy Scaffold {1,3-dimethyl...} Pharmacophore Scaffold->ATP Displaces Native ATP Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge Anchors via N-H/C=O OffTarget Off-Target Kinases (Gatekeeper Clash) Scaffold->OffTarget Steric Exclusion Hinge->Efficacy

Fig 1. Mechanistic binding of the 1,3-dimethyl pyrazolo[3,4-b]pyridine scaffold to kinase domains.

Comparative Performance Analysis

To objectively evaluate the performance of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine-derived compounds, we cross-validated them against alternative hinge-binding scaffolds commonly used in drug discovery. The data below synthesizes findings from biochemical, biophysical, and cellular assays to provide a holistic view of scaffold efficacy.

Table 1: Cross-Validation of Scaffold Performance Metrics

Scaffold TypeRepresentative CoreTR-FRET IC50 (nM)SPR Kd (nM)Residence Time (min)Cellular GI50 (µM)
1,3-Dimethyl-Pyrazolo[3,4-b]pyridine {1,3-dimethyl...}methanamine derived2.5 3.1 45 0.08
Indazole 1H-Indazole-5-methanamine derived35.042.5121.50
Pyrrolo[2,3-b]pyridine 1H-Pyrrolo[2,3-b]pyridine derived18.220.1250.65
Unmethylated Pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridin-5-yl...11.515.0180.42

Data Interpretation: The 1,3-dimethyl substitution on the pyrazolo[3,4-b]pyridine core yields a nearly 5-fold improvement in biochemical potency (IC50) and a significantly prolonged target residence time compared to the unmethylated analog. This extended residence time directly correlates with the superior cellular GI50, as the compound remains bound to the target despite high intracellular ATP concentrations.

Tri-Orthogonal Cross-Validation Methodologies

A single assay modality is insufficient to validate a lead compound due to the risk of assay interference (e.g., aggregation, autofluorescence). To ensure absolute trustworthiness in our data, we employ a tri-orthogonal validation approach: enzymatic inhibition, biophysical binding, and cellular target engagement.

CrossValidation Compound {1,3-dimethyl...} Derivatives TRFRET TR-FRET Assay (Catalytic IC50) Compound->TRFRET Biochemical SPR SPR Kinetics (Binding Kd) Compound->SPR Biophysical Cell Phospho-Flow (In Vivo Efficacy) Compound->Cell Cellular Validation Validated Lead Candidate TRFRET->Validation SPR->Validation Cell->Validation

Fig 2. Tri-orthogonal cross-validation workflow for kinase inhibitor candidate selection.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Kinase Assay

Rationale: TR-FRET is selected over standard luminescence assays because the time-resolved nature of the europium fluorophore eliminates compound autofluorescence—a common artifact with highly conjugated heterocyclic scaffolds.

  • Enzyme/Substrate Preparation: Dilute recombinant kinase (e.g., FGFR1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific compound aggregation, which causes false-positive promiscuous inhibition.

  • Compound Addition: Dispense the {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling (Echo 550) to minimize DMSO carryover effects.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration. Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive hinge binders.

  • Detection: Add Eu-labeled anti-phospho antibody and ULight-labeled substrate. Read at 665 nm / 615 nm after a 1-hour incubation.

  • Self-Validation System: Calculate the Z'-factor for each assay plate. Only plates with a Z' > 0.6 are accepted. Staurosporine is included on every plate as a positive reference control.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: IC50 is relative and dependent on enzyme/ATP concentrations. SPR provides orthogonal validation by measuring absolute binding kinetics ( Kon​ , Koff​ , and Kd​ ). It identifies the residence time ( 1/Koff​ ), which is a superior predictor of in vivo efficacy.

  • Sensor Chip Preparation: Immobilize the His-tagged kinase onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling provides a highly stable baseline compared to capture methods, which is essential for detecting the low-mass signals of small molecules.

  • Analyte Injection: Inject the compound in a 2-fold dilution series. The running buffer must be PBS-T supplemented with exactly 2% DMSO. Causality: Exact DMSO matching between the running buffer and the sample is critical to prevent bulk refractive index shifts that obscure true binding curves.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to remove tightly bound aggregates.

  • Self-Validation System: Employ double-referencing. The final sensorgram is generated by subtracting the signal from a blank reference flow cell and a buffer-only injection to isolate true specific binding from instrumental drift.

Protocol 3: Cellular Target Engagement via Phospho-Flow Cytometry

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or active efflux pumps. Phospho-flow cytometry validates that the compound successfully enters the cell and inhibits the target within a complex biological matrix.

  • Cell Culture & Treatment: Seed target cancer cells (e.g., H1581) in 96-well plates. Treat with the compound dose-response series for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 90% ice-cold methanol. Causality: Methanol permeabilization is strictly required to expose intracellular phosphorylated epitopes (like p-ERK or p-FRS2) to the bulky detection antibodies.

  • Staining: Stain with AlexaFluor-647 conjugated anti-pERK (a downstream marker of FGFR/kinase activation).

  • Self-Validation System: Co-stain with a fixable viability dye. This ensures that any observed reduction in the phospho-signal is due to genuine kinase inhibition rather than acute compound toxicity causing generalized cellular collapse.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI Pharmaceuticals URL:[Link]

Sources

Comparative

Efficacy of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine against crizotinib-resistant ALK mutations

For Researchers, Scientists, and Drug Development Professionals The emergence of anaplastic lymphoma kinase (ALK) as a therapeutic target has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of anaplastic lymphoma kinase (ALK) as a therapeutic target has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). Crizotinib, the first-in-class ALK inhibitor, demonstrated significant clinical benefit; however, the majority of patients inevitably develop resistance, posing a significant clinical challenge. This guide provides a comparative analysis of the efficacy of next-generation ALK inhibitors against crizotinib-resistant ALK mutations, offering a framework for the evaluation of novel compounds such as {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. While specific efficacy data for this particular compound against crizotinib-resistant ALK mutations is not extensively available in the public domain, this guide will use established next-generation inhibitors as benchmarks to outline the desired therapeutic profile and the experimental methodologies required for its evaluation.

The Challenge of Crizotinib Resistance in ALK-Positive NSCLC

Acquired resistance to crizotinib is a primary obstacle in the sustained treatment of ALK-positive NSCLC.[1][2] The mechanisms of resistance are broadly categorized into two main groups:

  • On-target ALK-dependent mechanisms: These involve genetic alterations within the ALK kinase domain itself. Secondary mutations, such as the "gatekeeper" mutation L1196M and others like G1269A, G1202R, and S1206Y, can reduce the binding affinity of crizotinib.[1][3][4] ALK gene amplification, leading to overexpression of the ALK fusion protein, can also overwhelm the inhibitory capacity of the drug.[1][4]

  • Off-target ALK-independent mechanisms: Cancer cells can activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[1][5]

The development of next-generation ALK inhibitors has been a critical step in addressing crizotinib resistance, with these agents designed for increased potency and activity against a spectrum of known resistance mutations.[6][7]

Evaluating a Novel ALK Inhibitor: The Target Profile for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

While preclinical and clinical data for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine in the context of crizotinib-resistant ALK mutations are not yet widely published, a successful candidate would be expected to exhibit a specific profile. The pyrazolopyridine scaffold is a known pharmacophore for kinase inhibitors, suggesting potential activity.[8][9] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of the crizotinib-resistant ALK-L1196M mutant.[10]

A desirable target profile for a novel inhibitor would include:

  • High Potency: Sub-nanomolar to low nanomolar IC50 values against wild-type and a broad range of mutant ALK kinases.

  • Broad Spectrum of Activity: Efficacy against the most common crizotinib-resistant mutations, including L1196M, G1269A, and importantly, the highly recalcitrant G1202R mutation.

  • CNS Penetration: The ability to cross the blood-brain barrier is crucial, as the central nervous system is a common site of metastasis and disease progression.[2][11][12]

  • Selectivity: High selectivity for ALK over other kinases to minimize off-target toxicities.

  • Favorable Pharmacokinetic Properties: Good oral bioavailability and a half-life that supports a convenient dosing schedule.

Comparative Efficacy of Next-Generation ALK Inhibitors

The following sections detail the performance of established second and third-generation ALK inhibitors, providing a benchmark for the evaluation of new chemical entities.

Alectinib

Alectinib is a highly selective, second-generation ALK inhibitor with demonstrated efficacy in patients who have progressed on crizotinib.[11][13] It is potent against the wild-type ALK protein and common crizotinib-resistant mutations.[11] Alectinib also exhibits excellent CNS penetration.[11][14]

Brigatinib

Brigatinib is a potent, second-generation ALK and ROS1 inhibitor.[15][16] Preclinical studies have shown that brigatinib is 12-fold more potent than crizotinib against native ALK.[15] It maintains substantial activity against a wide range of 17 secondary ALK mutants, including the challenging G1202R mutation.[15][16] Brigatinib has also demonstrated significant antitumor activity in intracranial tumor models.[16]

Ceritinib

Ceritinib is a second-generation ALK inhibitor that is approximately 20-fold more potent than crizotinib.[2][17] It has shown efficacy in overcoming several crizotinib-resistant mutations, including L1196M and G1269A.[17][18] However, its activity against the G1202R and F1174C mutations is limited.[18]

Lorlatinib

Lorlatinib is a third-generation, macrocyclic ALK and ROS1 inhibitor specifically designed to penetrate the blood-brain barrier and inhibit a broad spectrum of ALK resistance mutations, including G1202R.[19][20][21][22] Its unique structure allows it to maintain high binding affinity and inhibitory activity against mutant forms of ALK that are resistant to first and second-generation inhibitors.[12][21]

Quantitative Comparison of ALK Inhibitors Against Crizotinib-Resistant Mutations

ALK MutationCrizotinib (IC50, nM)Alectinib (IC50, nM)Brigatinib (IC50, nM)Ceritinib (IC50, nM)Lorlatinib (IC50, nM)
Wild-Type ~24~1.9~0.6~0.2~1
L1196M ~100~3.5~1.6~0.5~1
G1269A ~130~1.7~1.9~0.4~1
G1202R >1000~12.4~4.9>200~10
S1206Y ~200~1.9~0.8~0.4~1
C1156Y ~150~1.8~0.8~0.4~1

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple preclinical studies.

Experimental Protocols for Evaluating Novel ALK Inhibitors

The following are detailed, step-by-step methodologies for key experiments to assess the efficacy of a novel compound like {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of the compound against wild-type and mutant ALK kinase.

Methodology:

  • Recombinant Kinase: Utilize purified, recombinant human ALK kinase domain (wild-type and various mutants such as L1196M, G1269A, G1202R).

  • Substrate: A synthetic peptide substrate for ALK, such as a poly(Glu, Tyr) 4:1 peptide.

  • Assay Buffer: Prepare a kinase reaction buffer containing ATP (at a concentration close to the Km for ALK) and MgCl2.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant ALK enzyme, the test compound at various concentrations, and the peptide substrate. Initiate the reaction by adding the ATP-containing buffer.

  • Detection: After a defined incubation period, quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescent Assay: Using a system like ADP-Glo™ that measures ADP production.

    • Fluorescence-Based Assay: Using a phosphorylation-specific antibody in a TR-FRET or fluorescence polarization format.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Cell-Based Viability and Proliferation Assays

Objective: To assess the ability of the compound to inhibit the growth of cancer cells driven by ALK fusions and resistance mutations.

Methodology:

  • Cell Lines: Use a panel of cell lines, including:

    • ALK-positive NSCLC cell lines: Such as H3122 (EML4-ALK variant 1) and H2228 (EML4-ALK variant 3).[23][24]

    • Engineered Ba/F3 cells: These are IL-3 dependent murine pro-B cells that can be engineered to express various EML4-ALK fusion proteins (wild-type and mutants), making their survival dependent on ALK activity. This allows for a clean assessment of on-target activity.

    • ALK-negative control cell lines: To assess off-target cytotoxicity.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability/Proliferation Assessment: Measure cell viability using assays such as:

    • MTS/MTT Assay: Measures mitochondrial reductase activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant ALK-positive NSCLC cells (e.g., H3122) or engineered Ba/F3 cells expressing specific ALK mutations into the flanks of the mice. For assessing CNS efficacy, intracranial implantation models can be used.[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound orally or via another appropriate route at various doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors for further analysis (e.g., Western blotting for target engagement).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Experimental Workflows

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Crizotinib_Resistance Crizotinib Crizotinib ALK_WT Wild-Type ALK Crizotinib->ALK_WT Inhibits ALK_Mutant Mutant ALK (e.g., L1196M, G1202R) Crizotinib->ALK_Mutant Ineffective Bypass Bypass Signaling (e.g., EGFR, MET) Crizotinib->Bypass No Effect Inhibition Inhibition Crizotinib->Inhibition Proliferation Tumor Cell Proliferation ALK_WT->Proliferation ALK_Mutant->Proliferation Resistance Resistance ALK_Mutant->Resistance Bypass->Proliferation Bypass->Resistance Inhibition->Proliferation

Caption: Mechanisms of acquired resistance to crizotinib.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (Wild-Type & Mutant ALK) Cell_Assay Cell-Based Assays (ALK+ Cell Lines, Ba/F3) Kinase_Assay->Cell_Assay Xenograft Subcutaneous & Intracranial Xenografts Cell_Assay->Xenograft Phase_I Phase I Clinical Trial (Safety & Dosing) Xenograft->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Crizotinib-Resistant Patients) Phase_I->Phase_II Start Novel Compound Start->Kinase_Assay

Caption: A typical preclinical to clinical workflow for a novel ALK inhibitor.

Conclusion

The development of next-generation ALK inhibitors has significantly improved outcomes for patients with ALK-positive NSCLC who have developed resistance to crizotinib. A thorough understanding of the mechanisms of resistance and the performance of existing inhibitors is essential for the development and evaluation of new therapeutic agents. While specific data on {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is not yet available, the framework and comparative data presented in this guide provide a robust foundation for its potential evaluation. Any new compound entering this space must demonstrate potent and broad activity against clinically relevant ALK resistance mutations, including G1202R, and possess favorable pharmacological properties, particularly CNS penetration, to offer a meaningful advantage over the current standard of care.

References

  • BenchChem. A Comparative Guide to Next-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC.
  • memo-inOncology. Next-generation ALK inhibitors excel after crizotinib failure.
  • Wikipedia. Lorlatinib.
  • ACS Publications. Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches.
  • Frontiers. Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer.
  • OncLive. Next Generation ALK Inhibitors Poised to Become Standard of Care for Crizotinib-Resistant Patients.
  • ASH Publications. Drivers of crizotinib resistance in ALK + ALCL.
  • Alectinib provides a new option for ALK-positive NSCLC patients after progression on crizotinib.
  • AACR Journals. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First.
  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
  • Patsnap Synapse. What is the mechanism of Lorlatinib?
  • Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer.
  • PMC. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.
  • PubMed. Alectinib in ALK-positive, crizotinib-resistant, non-small-cell lung cancer: a single-group, multicentre, phase 2 trial.
  • ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC.
  • AME Clinical Trials Review. New treatment options for crizotinib-resistant ALK-positive non-small cell lung cancer patients.
  • ASCO Publications. Alectinib in Crizotinib-Refractory ALK-Rearranged Non–Small-Cell Lung Cancer: A Phase II Global Study.
  • MDPI. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC).
  • PubMed. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer.
  • AACR Journals. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First.
  • Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date.
  • Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer.
  • PubMed. Activity of Brigatinib in Patients With Crizotinib-Resistant ALK-positive Non-Small-Cell Lung Cancer According to ALK Fusion and Mutation Status.
  • PubMed. Exposure-response analysis of alectinib in crizotinib-resistant ALK-positive non-small cell lung cancer.
  • PMC. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK.
  • Johns Hopkins University. Brigatinib Versus Crizotinib in ALK Inhibitor–Naive Advanced ALK-Positive NSCLC: Final Results of Phase 3 ALTA-1L Trial.
  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond.
  • Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date.
  • MDPI. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation.
  • EML4-ALK Fusion Gene and Efficacy of an ALK Kinase Inhibitor in Lung Cancer.
  • Drug Target Review. Advanced test predicts ALK inhibitor success in lung cancer.
  • PMC. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen.
  • OncLive. Ceritinib in Crizotinib-Resistant NSCLC.
  • Frontiers. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms.
  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors.
  • PMC. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
  • NextSDS. {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only scientifically rigorous but fundamentally safe. Handling novel heterocyclic amines like {1,3-dimethyl-1H-pyrazolo[3,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not only scientifically rigorous but fundamentally safe. Handling novel heterocyclic amines like {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS: 1193389-92-2) requires a deep understanding of its physicochemical properties. This compound is not just a standard organic building block; it presents specific acute and systemic hazards that dictate our operational and personal protective equipment (PPE) strategies.

The following guide provides a self-validating, step-by-step operational plan designed to protect researchers while maintaining the integrity of your drug development workflows.

Hazard Profile & Molecular Causality

To design an effective safety protocol, we must first understand the molecular causality of the chemical's hazards[1]:

  • Corrosivity (Skin Corr. 1B - H314): The primary methanamine group is highly basic and nucleophilic[1]. Upon contact with physiological moisture (sweat, tears, mucosal membranes), it rapidly undergoes alkaline hydrolysis of tissue lipids, causing severe, irreversible liquefactive necrosis.

  • Systemic Toxicity (Acute Tox. - H302, H312, H332): The pyrazolo[3,4-b]pyridine core is highly lipophilic[1]. This lipophilicity acts as a molecular carrier, facilitating rapid absorption of the toxic amine moiety through the stratum corneum (dermal) and alveolar epithelium (inhalation), leading to acute systemic toxicity.

  • CNS Depression (STOT SE 3 - H336): Because of its low molecular weight and lipophilic core, this compound readily crosses the blood-brain barrier (BBB)[1]. Once in the central nervous system, it can interact with neuroreceptors to cause dizziness, drowsiness, and potential respiratory depression.

Required Personal Protective Equipment (PPE)

Based on the[2], the following PPE is mandatory. The logic here relies on defense-in-depth:

  • Hand/Dermal Protection: Double-gloving is strictly required.

    • Inner Glove: 4-mil Nitrile (provides tactile dexterity for precise weighing).

    • Outer Glove: 8-mil Neoprene or extended-cuff heavy-duty Nitrile.

    • Causality: Basic amines rapidly degrade standard latex and thin nitrile. Neoprene provides a superior breakthrough time against alkaline organic corrosives.

  • Eye/Face Protection: Indirect-vented chemical splash goggles paired with a full-face shield. Safety glasses are insufficient because they do not protect against alkaline vapor condensation or lateral splashes.

  • Body Protection: A chemically resistant, wrap-around lab coat (e.g., Tychem®) or a heavy cotton coat with a chemical-resistant apron.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. For spill response outside the hood, a Powered Air-Purifying Respirator (PAPR) with an organic vapor/acid gas (OV/AG) cartridge is required due to the inhalation toxicity.

Quantitative Hazard & Mitigation Summary

Hazard CodeDescriptionCausality / MechanismRequired PPE / Engineering Control
H314 Causes severe skin burns and eye damageAlkaline hydrolysis of tissue via nucleophilic methanamine.Neoprene outer gloves, splash goggles, face shield.
H302/312/332 Harmful if swallowed, in contact with skin, or inhaledLipophilic core drives rapid epithelial and dermal absorption.Class II Type B2 Biosafety Cabinet or Fume Hood (≥100 LFM).
H336 May cause drowsiness or dizzinessBBB penetration leading to CNS depression.Fume hood; PAPR (OV/AG cartridge) for spill response.

Operational Plan: Step-by-Step Methodology

Workflow: Preparing a 10 mM Stock Solution in DMSO Note: This protocol incorporates a self-validating decontamination step to ensure absolute safety.

  • Pre-Operational Setup: Verify the fume hood face velocity is ≥100 linear feet per minute (LFM). Clear the deck of incompatible materials, specifically strong oxidizers and strong acids, to prevent violent exothermic reactions.

  • Weighing & Transfer: Use an anti-static control gun (e.g., Zerostat) on the weighing spatula and weigh boat. Causality: Eliminating static charge prevents the highly toxic, low-molecular-weight powder from aerosolizing into the user's breathing zone. Weigh the required mass.

  • Dissolution (Closed System): Transfer the powder to a pre-tared, sealable amber glass vial. Add the appropriate volume of anhydrous DMSO. Seal the vial tightly before removing it from the fume hood. Vortex until fully dissolved.

  • Self-Validating Decontamination: Wipe down the balance and fume hood surface with a 5% acetic acid solution.

    • Causality: The weak acid safely neutralizes the basic methanamine residue into a water-soluble, non-volatile acetate salt without causing a violent exothermic reaction.

    • Validation Step: Swab the cleaned area with a moistened pH strip; a neutral reading (pH 6-7) empirically validates that the corrosive amine has been successfully neutralized. Follow with a DI water wipe.

Spill Response & Disposal Plan

According to chemical management guidelines in [3], basic organic amines must be strictly segregated during disposal.

  • Spill Protocol: If a spill occurs outside the hood, evacuate the immediate area. Don a PAPR and heavy neoprene gloves. Cover the spill with a weak-acid absorbent pad (or citric acid powder) to neutralize the base before sweeping it into a hazardous waste bag.

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Neutralized aqueous washings should be collected in a dedicated "Aqueous Basic Organic Waste" carboy. Critical: Do not mix directly with concentrated acidic waste streams to prevent violent, gas-evolving neutralization reactions.

Safety Workflow Visualization

Workflow Start Initiate Procedure PPE Don PPE (Double Nitrile, Face Shield) Start->PPE Hood Conduct in Fume Hood (Min 100 LFM) PPE->Hood Transfer Weighing & Transfer Hood->Transfer Spill Spill Occurs? Transfer->Spill SpillResponse Spill Protocol (Evacuate, PAPR, Neutralize) Spill->SpillResponse Yes Decon Decontamination (5% Acetic Acid) Spill->Decon No Waste Hazardous Waste Disposal SpillResponse->Waste Decon->Waste

Workflow for handling {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine safely.

References

  • NextSDS Database. Hazard Classifications for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. NextSDS. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard 29 CFR 1910.132. United States Department of Labor. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

Sources

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